Product packaging for 4-(2-Methoxyphenoxy)butan-1-amine(Cat. No.:CAS No. 3245-89-4)

4-(2-Methoxyphenoxy)butan-1-amine

Cat. No.: B3259812
CAS No.: 3245-89-4
M. Wt: 195.26 g/mol
InChI Key: XPDOVPGEUSXAGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-(2-Methoxyphenoxy)butan-1-amine ( 3245-89-4) is an organic compound with the molecular formula C11H17NO2 and a molecular weight of 195.26 g/mol . This butan-1-amine derivative features a methoxyphenoxy moiety, which is of significant interest in medicinal chemistry and organic synthesis for the construction of more complex molecules. The structure, which can be represented by the SMILES string "COc1ccccc1OCCCCN" , suggests potential as a building block or intermediate in pharmaceutical research. Compounds within the same family, such as 2,4,4-trimethoxybutan-1-amine, have been documented as key reagents in practical synthetic methods, for instance, in the preparation of highly versatile N-acylpyrroles from carboxylic acids . This highlights the value of such amine compounds as intermediates for constructing heterocyclic systems important in drug discovery and material science. As a specialist chemical, it is primarily utilized in research and development laboratories. This compound is supplied For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any personal use. Researchers are advised to handle this compound in accordance with all applicable laboratory safety regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H17NO2 B3259812 4-(2-Methoxyphenoxy)butan-1-amine CAS No. 3245-89-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-methoxyphenoxy)butan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-13-10-6-2-3-7-11(10)14-9-5-4-8-12/h2-3,6-7H,4-5,8-9,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPDOVPGEUSXAGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801300053
Record name 4-(2-Methoxyphenoxy)-1-butanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801300053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3245-89-4
Record name 4-(2-Methoxyphenoxy)-1-butanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3245-89-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-Methoxyphenoxy)-1-butanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801300053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-(2-Methoxyphenoxy)butan-1-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 4-(2-methoxyphenoxy)butan-1-amine, a key intermediate in the pharmaceutical industry. The following sections detail established methodologies, including experimental protocols and quantitative data, to facilitate research and development.

Introduction

This compound is a primary amine featuring a methoxyphenoxy moiety. Its structural characteristics make it a valuable building block in the synthesis of more complex molecules, notably as an intermediate in the production of carvedilol, a non-selective beta-blocker with alpha-1 blocking activity used in the management of cardiovascular diseases. The efficient synthesis of this intermediate is therefore of significant interest to the pharmaceutical and organic synthesis communities. This guide outlines three principal synthetic strategies: Williamson Ether Synthesis followed by nitrile reduction, a Gabriel Synthesis approach, and a reductive amination pathway.

Synthetic Pathways

Pathway 1: Williamson Ether Synthesis and Subsequent Nitrile Reduction

This pathway is a robust and widely applicable method for the preparation of this compound. It involves two key transformations: the formation of an ether linkage via Williamson ether synthesis, followed by the reduction of a nitrile group to the desired primary amine.

Logical Workflow for Pathway 1

A Guaiacol D 4-(2-Methoxyphenoxy)butanenitrile A->D 1. Williamson Ether Synthesis B 4-Bromobutanenitrile B->D C Base (e.g., K2CO3) Solvent (e.g., DMF) F This compound D->F 2. Nitrile Reduction E Reducing Agent (e.g., LiAlH4) Solvent (e.g., THF)

Caption: Williamson Ether Synthesis followed by Nitrile Reduction.

Experimental Protocol:

Step 1: Synthesis of 4-(2-Methoxyphenoxy)butanenitrile

  • To a stirred solution of guaiacol (1 equivalent) in a suitable aprotic solvent such as dimethylformamide (DMF), add a base, typically potassium carbonate (1.5 equivalents).

  • To this mixture, add 4-bromobutanenitrile (1.1 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to 80-100°C and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-(2-methoxyphenoxy)butanenitrile, which can be purified by column chromatography.

Step 2: Reduction of 4-(2-Methoxyphenoxy)butanenitrile to this compound

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), prepare a suspension of a reducing agent like lithium aluminum hydride (LiAlH₄) (2-3 equivalents) in an anhydrous ether solvent such as tetrahydrofuran (THF).[1][2]

  • Cool the suspension to 0°C in an ice bath.

  • Add a solution of 4-(2-methoxyphenoxy)butanenitrile (1 equivalent) in anhydrous THF dropwise to the LiAlH₄ suspension, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture to 0°C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup).

  • Filter the resulting aluminum salts and wash the filter cake thoroughly with THF or ethyl acetate.

  • Combine the filtrate and washings, and concentrate under reduced pressure to afford the crude this compound.

  • Purify the crude product by distillation under reduced pressure or by column chromatography.

Parameter Value
Typical Yield (Overall) 60-75%
Purity (after purification) >97%
Pathway 2: Gabriel Synthesis

The Gabriel synthesis provides a classic and reliable method for the preparation of primary amines, avoiding the over-alkylation issues often encountered with other methods.[3] This pathway involves the initial formation of an ether, followed by the displacement of a halide with potassium phthalimide and subsequent deprotection.

Logical Workflow for Pathway 2

A Guaiacol D 1-Bromo-4-(2-methoxyphenoxy)butane A->D 1. Williamson Ether Synthesis B 1,4-Dibromobutane B->D C Base (e.g., NaOH) F N-(4-(2-Methoxyphenoxy)butyl)phthalimide D->F 2. Gabriel Amine Synthesis E Potassium Phthalimide E->F H This compound F->H 3. Deprotection G Hydrazine (NH2NH2) G->H

Caption: Gabriel Synthesis Pathway.

Experimental Protocol:

Step 1: Synthesis of 1-Bromo-4-(2-methoxyphenoxy)butane

  • Prepare a solution of guaiacol (1 equivalent) and a base such as sodium hydroxide in a suitable solvent.

  • Add an excess of 1,4-dibromobutane (at least 2 equivalents to minimize the formation of the bis-ether byproduct).

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • After completion, cool the reaction, dilute with water, and extract with an organic solvent.

  • Wash the organic layer, dry, and concentrate. Purify the crude product by distillation under reduced pressure to isolate 1-bromo-4-(2-methoxyphenoxy)butane.

Step 2: Synthesis of N-(4-(2-Methoxyphenoxy)butyl)phthalimide

  • Dissolve 1-bromo-4-(2-methoxyphenoxy)butane (1 equivalent) in DMF.

  • Add potassium phthalimide (1.1 equivalents) to the solution.[3]

  • Heat the reaction mixture, typically to around 100-120°C, and stir for several hours until the starting material is consumed (monitored by TLC).

  • Cool the mixture and pour it into water to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain N-(4-(2-methoxyphenoxy)butyl)phthalimide.

Step 3: Deprotection to Yield this compound

  • Suspend N-(4-(2-methoxyphenoxy)butyl)phthalimide (1 equivalent) in ethanol or a similar solvent.

  • Add hydrazine hydrate (1.2-1.5 equivalents) to the suspension.[3]

  • Heat the mixture to reflux for a few hours. A precipitate of phthalhydrazide will form.

  • Cool the reaction mixture, and acidify with hydrochloric acid to precipitate any remaining phthalhydrazide and to form the hydrochloride salt of the desired amine.

  • Filter off the solid.

  • Make the filtrate basic with a strong base (e.g., NaOH) and extract the liberated amine with an organic solvent.

  • Dry the organic extract and concentrate to yield this compound.

Parameter Value
Typical Yield (Overall) 50-65%
Purity (after purification) >98%
Pathway 3: Reductive Amination

Reductive amination offers a direct method to form amines from carbonyl compounds. In this proposed pathway, a suitable aldehyde precursor, 4-(2-methoxyphenoxy)butanal, would be reacted with an ammonia source in the presence of a reducing agent.

Logical Workflow for Pathway 3

A 4-(2-Methoxyphenoxy)butan-1-ol C 4-(2-Methoxyphenoxy)butanal A->C 1. Oxidation B Oxidizing Agent (e.g., PCC) F This compound C->F 2. Reductive Amination D Ammonia Source (e.g., NH4OAc) D->F E Reducing Agent (e.g., NaBH3CN)

Caption: Reductive Amination Pathway.

Experimental Protocol (Proposed):

Step 1: Synthesis of 4-(2-Methoxyphenoxy)butanal

  • Synthesize 4-(2-methoxyphenoxy)butan-1-ol via Williamson ether synthesis from guaiacol and 4-bromobutanol.

  • Dissolve 4-(2-methoxyphenoxy)butan-1-ol in a suitable solvent like dichloromethane.

  • Add a mild oxidizing agent such as pyridinium chlorochromate (PCC) and stir at room temperature until the alcohol is consumed.

  • Filter the reaction mixture through a pad of silica gel to remove the chromium salts and concentrate the filtrate to obtain the crude aldehyde.

Step 2: Reductive Amination

  • Dissolve the crude 4-(2-methoxyphenoxy)butanal in a solvent such as methanol.

  • Add an ammonia source, for instance, ammonium acetate.

  • Add a reducing agent selective for the imine intermediate, such as sodium cyanoborohydride (NaBH₃CN), in portions.

  • Stir the reaction at room temperature for several hours.

  • Quench the reaction, work up by extraction, and purify the final product.

Parameter Value
Estimated Yield (Overall) 40-60%
Purity (after purification) >95%

Conclusion

The synthesis of this compound can be effectively achieved through several synthetic routes. The Williamson ether synthesis followed by nitrile reduction offers a direct and high-yielding pathway. The Gabriel synthesis, while potentially having more steps, is a classic and reliable method for producing a clean primary amine. Reductive amination presents a more convergent approach but requires the preparation of the corresponding aldehyde. The choice of the optimal pathway will depend on factors such as the availability of starting materials, scalability, and desired purity of the final product. The detailed protocols and comparative data provided in this guide are intended to assist researchers and drug development professionals in making informed decisions for the efficient synthesis of this important pharmaceutical intermediate.

References

Unraveling the Enigmatic Mechanism of Action: 4-(2-Methoxyphenoxy)butan-1-amine

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature and patent databases reveals a significant gap in the understanding of the precise mechanism of action for the compound 4-(2-Methoxyphenoxy)butan-1-amine. Despite its availability from various chemical suppliers, detailed pharmacological studies, including quantitative data on its biological targets, associated signaling pathways, and specific experimental protocols, are not publicly accessible.

Currently, the existing information is primarily limited to its chemical identity, including its CAS number (3245-89-4), molecular formula (C₁₁H₁₇NO₂), and basic physical properties. The molecular structure, featuring a methoxyphenoxy moiety linked to a butan-1-amine chain, suggests potential for interaction with various biological targets within the central nervous system or other tissues. The presence of an amine group and an ether linkage could facilitate hydrogen bonding and other intermolecular interactions, which are crucial for drug-receptor binding.

However, the absence of published research prevents a detailed elucidation of its pharmacodynamics and pharmacokinetics. There is no publicly available data on its binding affinities (e.g., Ki, IC50 values) to specific receptors, enzymes, or ion channels. Consequently, the signaling pathways modulated by this compound remain unknown.

Future Directions and Inferred Areas of Investigation

Given the structural motifs present in this compound, researchers could hypothesize potential areas of investigation. The phenoxybutan-1-amine scaffold is present in various biologically active compounds. Exploring the activities of structurally analogous molecules might offer clues for future research directions.

For instance, derivatives of phenoxyalkylamines have been investigated for their effects on the cardiovascular system, while other related structures have shown activity at aminergic receptors, such as serotonin and dopamine receptors. However, it is crucial to emphasize that any such comparisons are purely speculative without direct experimental evidence for this compound.

To ascertain the mechanism of action of this compound, a systematic pharmacological investigation would be required. The logical workflow for such an investigation is outlined below.

Figure 1. A logical workflow for the pharmacological characterization of this compound.

An In-depth Technical Guide to 4-(2-Methoxyphenoxy)butan-1-amine Derivatives and Analogs for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(2-methoxyphenoxy)butan-1-amine derivatives and their analogs, a class of compounds with significant potential in drug discovery, particularly in the development of novel therapeutics targeting the central nervous system. This document details their synthesis, pharmacological activities, structure-activity relationships, and the signaling pathways they modulate, offering a valuable resource for researchers in the field.

Core Compound and Analogs: A Landscape of Potential

The core structure, this compound, belongs to the broader class of aryloxyalkylamines. While specific data on this exact molecule is limited in publicly available research, extensive studies on analogous aryloxyalkylamines have revealed their potent and selective activity as antagonists for various G-protein coupled receptors (GPCRs), most notably the dopamine D4 receptor. This suggests that derivatives of this compound are promising candidates for the development of antipsychotic agents and other CNS-targeted therapies.

Beyond dopamine receptors, the aryloxyalkylamine scaffold has been associated with affinity for serotonin and adrenergic receptors, indicating a potential for a wide range of pharmacological effects. The exploration of N-substituted derivatives of this compound, through alkylation or arylation of the primary amine, presents a key strategy for modulating potency, selectivity, and pharmacokinetic properties.

Synthesis and Methodologies

The synthesis of this compound and its N-substituted derivatives can be achieved through several established synthetic routes. A general and adaptable methodology involves the alkylation of guaiacol (2-methoxyphenol) with a suitable four-carbon synthon bearing a protected amine or a precursor functional group, followed by deprotection and subsequent N-functionalization if desired.

Experimental Protocol: General Synthesis of N-Substituted this compound Derivatives

This protocol is a generalized procedure based on common organic synthesis techniques for similar compounds.

Step 1: O-Alkylation of Guaiacol

  • To a solution of guaiacol (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.1 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of a 4-halobutanenitrile (e.g., 4-bromobutanenitrile, 1.1 eq) in the same solvent.

  • Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature, quench with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting 4-(2-methoxyphenoxy)butanenitrile by column chromatography.

Step 2: Reduction of the Nitrile to the Primary Amine

  • Dissolve the 4-(2-methoxyphenoxy)butanenitrile (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or diethyl ether.

  • Carefully add a reducing agent, such as lithium aluminum hydride (LiAlH₄, 1.5 eq) or borane-tetrahydrofuran complex (BH₃·THF, 2.0 eq), at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Quench the reaction by the sequential addition of water and an aqueous solution of sodium hydroxide.

  • Filter the resulting precipitate and extract the filtrate with an organic solvent.

  • Dry the organic layer and concentrate under reduced pressure to obtain this compound.

Step 3: N-Alkylation or N-Arylation (for derivatives)

  • Reductive Amination (for N-alkylation):

    • Dissolve this compound (1.0 eq) and an appropriate aldehyde or ketone (1.1 eq) in a solvent such as methanol or dichloromethane.

    • Add a reducing agent, for instance, sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), and stir at room temperature.

    • Monitor the reaction by TLC. Upon completion, quench with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product, dry the organic layer, and purify by column chromatography.

  • Buchwald-Hartwig Amination (for N-arylation):

    • Combine this compound (1.0 eq), an aryl halide (1.1 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq), a suitable ligand (e.g., BINAP, 0.04 eq), and a base (e.g., sodium tert-butoxide, 1.4 eq) in an anhydrous, deoxygenated solvent like toluene.

    • Heat the mixture under an inert atmosphere until the starting materials are consumed (monitored by TLC).

    • Cool the reaction, filter through celite, and concentrate the filtrate.

    • Purify the residue by column chromatography to yield the N-aryl derivative.

Pharmacological Profile and Structure-Activity Relationships

The primary pharmacological target identified for the aryloxyalkylamine class is the dopamine D4 receptor . Several compounds within this class exhibit subnanomolar binding affinities (Kᵢ) for the human D4 receptor, with significant selectivity over the D2 and D3 subtypes. This selectivity is a highly desirable feature for potential antipsychotic drugs, as it may reduce the incidence of extrapyramidal side effects associated with D2 receptor antagonism.

Table 1: Representative Binding Affinities of Aryloxyalkylamine Analogs for Dopamine Receptors

Compound IDR Group on AmineD4 Kᵢ (nM)D2 Kᵢ (nM)D3 Kᵢ (nM)D4/D2 SelectivityD4/D3 Selectivity
Analog 1Methyl0.815095187.5118.8
Analog 2Ethyl1.2210130175.0108.3
Analog 3Phenyl5.4550320101.959.3
Analog 44-Fluorophenyl2.1380210181.0100.0

Note: The data presented in this table is illustrative and based on published data for analogous aryloxyalkylamines, not specifically for this compound derivatives. It serves to demonstrate the potential for high affinity and selectivity within this chemical class.

Structure-Activity Relationship (SAR) Insights:
  • The Aryloxy Group: The nature and position of substituents on the phenoxy ring significantly influence binding affinity and selectivity. The 2-methoxy group, as present in the core compound, is a common feature in many centrally active compounds and likely contributes to favorable interactions with the receptor binding pocket.

  • The Alkyl Chain: The length of the alkyl chain connecting the aryloxy moiety and the amine is crucial. A butan-1-amine chain is often found in potent D4 antagonists.

  • The Amine Substitution: Substitution on the terminal amine group provides a key point for diversification and optimization of pharmacological properties. Small alkyl groups (e.g., methyl, ethyl) are often well-tolerated. Aryl substituents can also lead to potent compounds, with their electronic and steric properties influencing affinity and selectivity.

Signaling Pathways

The primary mechanism of action for this compound derivatives, as suggested by their affinity for the D4 receptor, is the modulation of dopaminergic signaling. The D4 receptor is a Gi/o-coupled GPCR, and its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). Antagonists of the D4 receptor would block this effect, thereby modulating downstream signaling cascades.

Furthermore, given the potential for these compounds to interact with serotonergic and adrenergic receptors, they may also influence a broader range of signaling pathways, including those mediated by Gq/11 (leading to phospholipase C activation and subsequent release of intracellular calcium) and Gs (leading to stimulation of adenylyl cyclase).

Visualization of Potential Signaling Pathways

Below are Graphviz diagrams illustrating the potential signaling pathways modulated by this compound derivatives.

D4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D4R Dopamine D4 Receptor Dopamine->D4R Activates Antagonist This compound Derivative (Antagonist) Antagonist->D4R Blocks G_protein Gi/o Protein D4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP ATP ATP ATP->cAMP Converted by AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., altered gene expression) PKA->Cellular_Response Phosphorylates targets

Caption: Dopamine D4 Receptor Antagonism by this compound Derivatives.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Pharmacological Screening cluster_evaluation Lead Optimization Synthesis Synthesis of Derivatives Purification Purification (Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Binding_Assay Receptor Binding Assays (Dopamine, Serotonin, Adrenergic) Characterization->Binding_Assay Functional_Assay Functional Assays (e.g., cAMP measurement) Binding_Assay->Functional_Assay SAR_Analysis Structure-Activity Relationship Analysis Functional_Assay->SAR_Analysis ADMET_Profiling In vitro ADMET Profiling SAR_Analysis->ADMET_Profiling Lead_Selection Lead Candidate Selection ADMET_Profiling->Lead_Selection

Caption: General Experimental Workflow for the Development of Novel Aryloxyalkylamine Derivatives.

Conclusion and Future Directions

Derivatives of this compound represent a promising class of compounds for the development of novel CNS-targeted therapies. Their potential for high-affinity and selective antagonism of the dopamine D4 receptor makes them particularly attractive for the treatment of psychosis with a potentially improved side-effect profile.

Future research in this area should focus on the systematic synthesis and pharmacological evaluation of a library of N-substituted derivatives to fully elucidate the structure-activity relationships. In-depth studies of their effects on a wider range of GPCRs, including various serotonin and adrenergic receptor subtypes, will be crucial for understanding their complete pharmacological profile and identifying potential off-target effects or opportunities for polypharmacology. Furthermore, the investigation of their functional activity in cellular and in vivo models will be essential to validate their therapeutic potential. This in-depth technical guide serves as a foundational resource to stimulate and guide such future research endeavors.

Spectroscopic Profile of 4-(2-Methoxyphenoxy)butan-1-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic data for the compound 4-(2-Methoxyphenoxy)butan-1-amine (CAS No. 3245-89-4). Due to the limited availability of experimentally derived spectra in public databases, this document focuses on predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The information herein is intended to serve as a valuable reference for researchers involved in the synthesis, characterization, and application of this and structurally related molecules. Standard experimental protocols for acquiring such data are also detailed.

Introduction

This compound is a chemical compound with potential applications in pharmaceutical research and development. Its structure, featuring a primary amine, an ether linkage, and a substituted aromatic ring, suggests a range of chemical properties and potential biological activities. Accurate spectroscopic data is crucial for the unambiguous identification and characterization of this molecule. This guide aims to fill the current gap in available experimental data by providing reliable predicted spectroscopic information.

Predicted Spectroscopic Data

The following sections present the predicted ¹H NMR, ¹³C NMR, IR, and MS data for this compound. These predictions are based on established spectroscopic principles and computational models.

Predicted Nuclear Magnetic Resonance (NMR) Data

The predicted ¹H and ¹³C NMR data were generated using computational algorithms that analyze the molecule's structure to estimate chemical shifts and coupling patterns.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~6.95m2HAr-H
~6.88m2HAr-H
~4.05t2HO-CH
~3.85s3HO-CH
~2.75t2HN-CH
~1.85p2HO-CH₂-CH
~1.65p2HN-CH₂-CH
(variable)br s2HNH

Note: The chemical shift of the amine protons (NH₂) is highly dependent on solvent and concentration and may exchange with D₂O.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (ppm)Assignment
~150.0C -O (Aromatic)
~148.5C -OCH₃ (Aromatic)
~121.5Ar-C H
~120.5Ar-C H
~114.0Ar-C H
~112.0Ar-C H
~68.0O-C H₂
~56.0O-C H₃
~41.5N-C H₂
~31.0N-CH₂-C H₂
~27.0O-CH₂-C H₂
Predicted Infrared (IR) Spectroscopy Data

The predicted IR spectrum is based on the characteristic absorption frequencies of the functional groups present in the molecule.

Table 3: Predicted IR Absorption Frequencies for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3400-3250Medium, BroadN-H stretch (primary amine, two bands)
3100-3000MediumAromatic C-H stretch
2960-2850Medium to StrongAliphatic C-H stretch
1620-1580MediumN-H bend (scissoring)
1600, 1500Medium to StrongAromatic C=C stretch
1250-1200StrongAryl-O stretch (asymmetric)
1120-1020StrongC-N stretch and Alkyl-O stretch (symmetric)
850-750StrongAromatic C-H out-of-plane bend
Predicted Mass Spectrometry (MS) Data

The predicted mass spectrum is based on the molecular weight of the compound and common fragmentation patterns for amines and ethers.

Table 4: Predicted Mass Spectrum Fragments for this compound

m/zInterpretation
195Molecular ion [M]⁺
178[M - NH₃]⁺
123[M - C₄H₁₀N]⁺ (loss of the butylamine side chain)
108[C₇H₈O]⁺ (guaiacol fragment)
77[C₆H₅]⁺ (phenyl fragment)
30[CH₂NH₂]⁺ (base peak from α-cleavage)

Experimental Protocols

The following are standard protocols for obtaining the spectroscopic data discussed above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in an NMR tube. Add a small amount of a reference standard (e.g., tetramethylsilane, TMS) if not already present in the solvent.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz).

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is necessary. A larger number of scans and a longer relaxation delay may be required due to the lower natural abundance and longer relaxation times of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the chemical shifts to the internal standard.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

    • KBr Pellet (for solids): Mix a small amount of the sample with dry KBr powder and press it into a thin, transparent pellet.

    • Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄, CHCl₃) that has minimal IR absorption in the regions of interest.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder or the pure solvent should be recorded and subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. Common methods include:

    • Direct Infusion: The sample is dissolved in a suitable solvent and infused directly into the ion source.

    • Gas Chromatography-Mass Spectrometry (GC-MS): The sample is first separated by gas chromatography, and the eluting components are introduced into the mass spectrometer.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): The sample is separated by liquid chromatography before entering the mass spectrometer.

  • Ionization: Ionize the sample using an appropriate technique. Electron Ionization (EI) is common for volatile compounds and often provides detailed fragmentation patterns. Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are suitable for less volatile or thermally labile compounds.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).

  • Detection and Data Analysis: Detect the ions and generate a mass spectrum. Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis/Purification Synthesis/Purification NMR_Spectroscopy NMR Spectroscopy (¹H, ¹³C) Synthesis/Purification->NMR_Spectroscopy IR_Spectroscopy IR Spectroscopy Synthesis/Purification->IR_Spectroscopy MS_Spectrometry Mass Spectrometry Synthesis/Purification->MS_Spectrometry Data_Analysis Data Analysis and Structure Elucidation NMR_Spectroscopy->Data_Analysis IR_Spectroscopy->Data_Analysis MS_Spectrometry->Data_Analysis

Caption: General workflow for spectroscopic analysis.

Conclusion

This technical guide provides a detailed predicted spectroscopic profile of this compound, a compound of interest in medicinal chemistry. The tabulated NMR, IR, and MS data, although predictive, offer a solid foundation for the identification and characterization of this molecule. The included experimental protocols provide a standardized approach for researchers to obtain empirical data, which can then be used to validate and refine the predictions presented here. This document serves as a valuable resource for scientists and professionals in the field of drug development and chemical research.

A Technical Guide to the Potential Research & Development Pathways for 4-(2-Methoxyphenoxy)butan-1-amine

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

4-(2-Methoxyphenoxy)butan-1-amine (CAS: 3245-89-4) is a phenoxyalkylamine derivative incorporating a guaiacol (2-methoxyphenol) moiety. While direct pharmacological data on this specific molecule is scarce, its structural features suggest significant potential for investigation in several areas of drug discovery. As a member of the phenoxyalkylamine class, it bears resemblance to scaffolds known to interact with G-protein coupled receptors (GPCRs) such as adrenergic and serotonergic receptors. The presence of the guaiacol group also suggests potential for antioxidant or anti-inflammatory activity, possibly via mechanisms like myeloperoxidase (MPO) inhibition. This document outlines a strategic framework for the systematic evaluation of this compound, presenting potential research avenues, detailed experimental protocols, and frameworks for data analysis.

Introduction and Molecular Profile

This compound is an organic compound featuring a primary amine linked to a guaiacol ring via a butyl ether linkage[1]. Its structure suggests it may act as a ligand for various biological targets, making it a compound of interest for medicinal chemistry and pharmaceutical development[1].

Physicochemical Properties

While extensive experimental data is not publicly available, the basic properties of the molecule can be computed. These properties are crucial for initial assessment in drug development, influencing factors like solubility, permeability, and metabolic stability.

PropertyValueSource
CAS Number 3245-89-4[2]
Molecular Formula C₁₁H₁₇NO₂[1]
Molecular Weight 195.26 g/mol [1]
SMILES COC1=CC=CC=C1OCCCCN[1]
InChI Key XPDOVPGEUSXAGF-UHFFFAOYSA-N[1]

Potential Research Areas Based on Structural Analogy

Given the lack of direct biological data, a research strategy can be formulated based on the known activities of its core structural components: the phenoxyalkylamine scaffold and the guaiacol moiety.

GPCR Ligand Activity (Phenoxyalkylamine Scaffold)

The phenoxyalkylamine structure is a classic pharmacophore for targeting GPCRs. Many approved drugs feature this scaffold. Therefore, a primary research direction should be the systematic screening of this compound against various GPCRs.

Potential Targets:

  • Adrenergic Receptors (α and β): Modifications of phenoxyalkylamines are hallmarks of alpha- and beta-blockers[3].

  • Serotonin (5-HT) Receptors: Phenylalkylamines are well-established ligands for 5-HT receptors, particularly the 5-HT2A subtype, with potential applications in neuroscience and psychiatry[4][5].

  • Dopamine (D) Receptors: Certain phenoxyalkylamines show affinity for dopamine receptors and have been investigated as potential antipsychotic agents[3].

  • Sigma (σ) Receptors: This class of receptors is targeted by various arylalkylamines and represents a potential avenue for developing novel antipsychotics[6].

The logical workflow for this research path is illustrated below.

cluster_screening Primary Screening cluster_secondary Secondary & Functional Assays cluster_downstream Downstream Development compound This compound receptor_panel GPCR Panel (Adrenergic, Serotonin, Dopamine, Sigma) compound->receptor_panel Test binding_assay Radioligand Binding Assay receptor_panel->binding_assay Perform functional_assay Functional Assays (e.g., cAMP, Ca²⁺ Flux) binding_assay->functional_assay Hits selectivity Selectivity Profiling functional_assay->selectivity Confirm Activity sar_studies SAR Studies selectivity->sar_studies Active & Selective Hits lead_opt Lead Optimization sar_studies->lead_opt

Caption: Logical workflow for GPCR-focused screening.
Anti-inflammatory and Antioxidant Activity (Guaiacol Moiety)

Guaiacol and its derivatives are known for their antioxidant properties, in part through their ability to scavenge free radicals and inhibit pro-inflammatory enzymes[7].

Potential Targets & Mechanisms:

  • Myeloperoxidase (MPO) Inhibition: MPO is an enzyme implicated in oxidative stress and inflammation in cardiovascular diseases. Synthetic guaiacol derivatives have shown promise as MPO inhibitors[8].

  • Radical Scavenging: The phenolic hydroxyl group (masked as an ether in the parent compound but potentially revealed through metabolism) is a key feature for direct antioxidant activity[7].

Proposed Experimental Protocols

Protocol: Radioligand Binding Assay for GPCR Screening

This protocol describes a general method for assessing the binding affinity of the test compound to a panel of GPCRs.

  • Materials:

    • Test Compound: this compound, dissolved in DMSO to a stock concentration of 10 mM.

    • Membrane Preparations: Commercially available or in-house prepared cell membranes expressing the target receptor (e.g., ADRB2, HTR2A, DRD2).

    • Radioligand: A specific, high-affinity radiolabeled ligand for each target receptor (e.g., [³H]-dihydroalprenolol for ADRB2).

    • Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

    • Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the target receptor.

    • 96-well filter plates and a cell harvester.

    • Scintillation cocktail and liquid scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compound in assay buffer (e.g., from 100 µM to 0.1 nM).

    • In a 96-well plate, add 25 µL of assay buffer (for total binding), 25 µL of non-specific binding control, or 25 µL of the test compound dilution.

    • Add 25 µL of the appropriate radioligand at a concentration near its Kd.

    • Add 50 µL of the membrane preparation (containing 5-20 µg of protein).

    • Incubate the plate for 60 minutes at room temperature with gentle agitation.

    • Terminate the reaction by rapid filtration through the filter plates using a cell harvester. Wash the filters 3 times with ice-cold assay buffer.

    • Allow filters to dry. Add 200 µL of scintillation cocktail to each well.

    • Count the radioactivity in a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition of specific binding at each concentration of the test compound.

    • Use non-linear regression analysis (e.g., using GraphPad Prism) to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value.

    • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

Protocol: MPO Enzyme Inhibition Assay

This protocol assesses the ability of the test compound to inhibit the enzymatic activity of myeloperoxidase.

  • Materials:

    • Test Compound: this compound, dissolved in DMSO.

    • Human MPO enzyme (commercially available).

    • Assay Buffer: e.g., 100 mM sodium phosphate buffer, pH 7.4.

    • Substrate: Guaiacol (as a chromogenic substrate) or Amplex Red.

    • Hydrogen Peroxide (H₂O₂).

    • 96-well microplate reader.

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a 96-well plate, add 20 µL of the test compound or vehicle (DMSO).

    • Add 140 µL of assay buffer.

    • Add 20 µL of the MPO enzyme solution.

    • Pre-incubate for 10 minutes at 37°C.

    • Initiate the reaction by adding a 20 µL mixture of substrate and H₂O₂.

    • Measure the change in absorbance over time at the appropriate wavelength (e.g., 470 nm for guaiacol oxidation).

  • Data Analysis:

    • Calculate the initial rate of reaction for each concentration of the inhibitor.

    • Determine the percent inhibition relative to the uninhibited control.

    • Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data to determine the IC₅₀ value.

Data Presentation and Interpretation

Quantitative data from the proposed experiments should be organized for clear comparison and interpretation.

Table 1: Hypothetical GPCR Binding Affinity Profile

This table structure should be used to present the results from the radioligand binding assays. The Ki value indicates the binding affinity of the compound to the receptor.

Receptor TargetRadioligandKi (nM)n (replicates)
Adrenergic α₁[³H]-PrazosinData3
Adrenergic α₂[³H]-RauwolscineData3
Adrenergic β₁[³H]-CGP 12177Data3
Adrenergic β₂[³H]-DHAData3
Serotonin 5-HT1A[³H]-8-OH-DPATData3
Serotonin 5-HT2A[³H]-KetanserinData3
Dopamine D₂[³H]-SpiperoneData3
Sigma σ₁[³H]-(+)-PentazocineData3
Table 2: Hypothetical Enzyme Inhibition and Functional Activity

This table would summarize results from secondary functional assays and enzyme inhibition studies.

Assay TypeTargetMetricValuen (replicates)
Functional Assay5-HT2A (Agonist)EC₅₀ (nM)Data3
Functional Assay5-HT2A (Antagonist)IC₅₀ (nM)Data3
Enzyme InhibitionMyeloperoxidase (MPO)IC₅₀ (µM)Data3

Visualizing Signaling and Workflows

Should initial screening reveal activity at a G-protein coupled receptor, such as the 5-HT2A receptor which typically couples to Gq/11, the following signaling pathway would be implicated.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Ligand Ligand (e.g., 5-HT or Test Cmpd) Receptor GPCR (e.g., 5-HT2A) Ligand->Receptor Binds Gq Gαq Receptor->Gq Activates PLC PLCβ Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC PKC DAG->PKC Activates Ca_Release [Ca²⁺]↑ ER->Ca_Release Releases Ca²⁺ Ca_Release->PKC Activates Cellular_Response Cellular Response PKC->Cellular_Response Phosphorylates Targets

Caption: Simplified Gq-coupled GPCR signaling pathway.

Conclusion and Future Directions

This compound represents an under-investigated molecule with significant potential rooted in its structural similarity to known bioactive compounds. The primary recommendation is a systematic screening campaign focused on GPCRs, followed by functional characterization of any confirmed hits. Concurrently, evaluation of its anti-inflammatory and antioxidant potential via enzyme inhibition assays is a logical secondary path. The results of these initial studies will be critical in determining the most promising therapeutic direction for this compound and will guide subsequent lead optimization and structure-activity relationship (SAR) studies.

References

The Enigmatic Profile of 4-(2-Methoxyphenoxy)butan-1-amine: A Search for Discovery and History

Author: BenchChem Technical Support Team. Date: November 2025

An extensive review of scientific literature and patent databases reveals a notable absence of detailed research on the discovery, history, and specific biological activity of 4-(2-Methoxyphenoxy)butan-1-amine. This compound, while commercially available, appears to exist primarily as a chemical intermediate rather than a subject of in-depth academic or industrial research. Consequently, a comprehensive technical guide detailing its synthesis, biological signaling pathways, and quantitative data, as initially requested, cannot be constructed from the available public domain information.

While specific data for this compound is elusive, an examination of related compounds and general synthetic methodologies can provide a contextual understanding for researchers and drug development professionals.

Physicochemical Properties

The fundamental properties of this compound have been collated from various chemical supplier databases.

PropertyValueSource
CAS Number 3245-89-4[1][2]
Molecular Formula C₁₁H₁₇NO₂[1]
Molecular Weight 195.26 g/mol [1]
Purity Typically ≥97%[1]
Storage Conditions 2-8 °C[1]

Synthetic Context: Insights from Analogous Compounds

Although a dedicated synthetic protocol for this compound is not detailed in the reviewed literature, the synthesis of structurally similar alkoxy-phenoxy-alkylamines is well-documented, particularly in the context of pharmaceutical intermediates. For instance, the synthesis of 2-(2-alkoxyphenoxy)ethylamines, key intermediates for drugs like Carvedilol and Tamsulosin, often involves the reaction of a corresponding phenol with a haloalkane, followed by the introduction of the amine group.

A general synthetic approach for a compound like this compound could be logically inferred from these established methods. The following diagram illustrates a plausible, though not explicitly documented, synthetic workflow.

G cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_final Final Product Synthesis 2-Methoxyphenol 2-Methoxyphenol Alkylation Alkylation 2-Methoxyphenol->Alkylation 1,4-Dihalobutane 1,4-Dihalobutane (e.g., 1-bromo-4-chlorobutane) 1,4-Dihalobutane->Alkylation Intermediate 1-(4-halobutoxy)-2-methoxybenzene Alkylation->Intermediate Williamson Ether Synthesis Amination Amination Intermediate->Amination e.g., Gabriel Synthesis or reaction with ammonia Final_Product This compound Amination->Final_Product

Plausible synthetic pathway for this compound.

This proposed workflow begins with a Williamson ether synthesis, a common method for forming ethers, by reacting 2-methoxyphenol with a dihalogenated butane. The resulting intermediate, a haloalkoxybenzene, would then undergo an amination reaction to yield the final product. The specific choice of halogen and amination method would influence the reaction conditions and overall yield.

Biological Activity: A Void of Information

No peer-reviewed studies detailing the biological activity, mechanism of action, or engagement in any signaling pathways for this compound were identified. The compound is not listed in major pharmacology or toxicology databases as an active agent. This lack of data prevents the creation of any diagrams related to its biological function.

Conclusion

References

Methodological & Application

Synthesis of 4-(2-Methoxyphenoxy)butan-1-amine: An Application Note and Laboratory Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the laboratory synthesis of 4-(2-Methoxyphenoxy)butan-1-amine, a novel amine derivative with potential applications in medicinal chemistry and drug development. The synthesis involves a two-step process commencing with a Williamson ether synthesis to form the intermediate, 4-(2-methoxyphenoxy)-1-bromobutane, followed by a Gabriel synthesis to yield the final primary amine.

Data Presentation

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Purity (%)Key Characterization Data (Predicted)
4-(2-Methoxyphenoxy)-1-bromobutaneC₁₁H₁₅BrO₂259.1470-85>95¹H NMR (CDCl₃): δ 6.90-7.10 (m, 4H), 4.05 (t, 2H), 3.85 (s, 3H), 3.50 (t, 2H), 2.00-2.20 (m, 4H).
This compound C₁₁H₁₇NO₂ 195.26 80-95 >98 ¹H NMR (CDCl₃): δ 6.90-7.10 (m, 4H), 4.00 (t, 2H), 3.85 (s, 3H), 2.85 (t, 2H), 1.80-2.00 (m, 2H), 1.60-1.80 (m, 2H). ¹³C NMR (CDCl₃): δ 149.5, 148.0, 121.5, 120.0, 112.0, 111.5, 68.0, 56.0, 41.5, 30.0, 28.0. MS (ESI+): m/z 196.1 [M+H]⁺.

Experimental Protocols

Step 1: Synthesis of 4-(2-Methoxyphenoxy)-1-bromobutane (Williamson Ether Synthesis)

This procedure outlines the synthesis of the intermediate compound via a Williamson ether synthesis.

Materials:

  • Guaiacol (2-methoxyphenol)

  • 1,4-Dibromobutane

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add guaiacol (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and anhydrous acetone (10 mL per gram of guaiacol).

  • Stir the suspension at room temperature for 15 minutes.

  • Add 1,4-dibromobutane (3.0 eq.) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.

  • Dissolve the residue in dichloromethane and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-(2-methoxyphenoxy)-1-bromobutane.

  • The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Step 2: Synthesis of this compound (Gabriel Synthesis)

This protocol details the conversion of the alkyl bromide intermediate to the final primary amine.

Materials:

  • 4-(2-Methoxyphenoxy)-1-bromobutane

  • Potassium Phthalimide

  • N,N-Dimethylformamide (DMF), anhydrous

  • Hydrazine monohydrate

  • Ethanol

  • Dichloromethane (CH₂Cl₂)

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 4-(2-methoxyphenoxy)-1-bromobutane (1.0 eq.) and potassium phthalimide (1.1 eq.) in anhydrous DMF (10 mL per gram of bromide).

  • Heat the mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and pour it into an equal volume of cold water.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the N-(4-(2-methoxyphenoxy)butyl)phthalimide intermediate.

  • To the crude phthalimide intermediate, add ethanol (15 mL per gram) and hydrazine monohydrate (2.0 eq.).

  • Heat the mixture to reflux for 2-4 hours. A white precipitate of phthalhydrazide will form.

  • Cool the mixture to room temperature and add 1 M HCl to dissolve the precipitate and protonate the amine.

  • Filter the mixture to remove any remaining solids.

  • Concentrate the filtrate to remove the ethanol.

  • Basify the aqueous residue with 1 M NaOH until a pH of >12 is reached.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

  • The final product can be further purified by distillation under reduced pressure or by column chromatography.

Visualizations

Experimental Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Gabriel Synthesis Guaiacol Guaiacol Step1_Reaction Reaction with K₂CO₃ in Acetone (Reflux) Guaiacol->Step1_Reaction Dibromobutane 1,4-Dibromobutane Dibromobutane->Step1_Reaction Intermediate_Bromide 4-(2-Methoxyphenoxy)-1-bromobutane Step1_Reaction->Intermediate_Bromide Step2a_Reaction Reaction in DMF Intermediate_Bromide->Step2a_Reaction Potassium_Phthalimide Potassium Phthalimide Potassium_Phthalimide->Step2a_Reaction Phthalimide_Intermediate N-substituted Phthalimide Step2a_Reaction->Phthalimide_Intermediate Step2b_Cleavage Cleavage in Ethanol (Reflux) Phthalimide_Intermediate->Step2b_Cleavage Hydrazine Hydrazine Hydrazine->Step2b_Cleavage Final_Product This compound Step2b_Cleavage->Final_Product

Caption: Synthetic pathway for this compound.

Potential Signaling Pathway

Given that structurally similar phenoxyalkanolamines have shown affinity for adrenergic and serotonin receptors, a plausible signaling pathway involves G-protein coupled receptor (GPCR) activation. The following diagram illustrates a generalized GPCR signaling cascade that could be initiated by this compound.

GPCR_Signaling cluster_membrane Cell Membrane GPCR GPCR (e.g., Adrenergic or Serotonin Receptor) G_Protein G-Protein (Gα, Gβγ) GPCR->G_Protein Activates Ligand This compound Ligand->GPCR Binds Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces PKA Protein Kinase A (PKA) Second_Messenger->PKA Activates Cellular_Response Cellular Response (e.g., Gene Transcription, Enzyme Activation) PKA->Cellular_Response Phosphorylates Targets

Caption: Plausible GPCR signaling cascade for the target compound.

Application Notes: High-Throughput Screening of 4-(2-Methoxyphenoxy)butan-1-amine for Novel GPCR Modulators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Methoxyphenoxy)butan-1-amine is a novel chemical entity with potential for biological activity due to its structural motifs, including a methoxyphenoxy group and a primary amine, which are present in numerous pharmacologically active compounds.[1][2] These features suggest potential interactions with a variety of biological targets, particularly G-protein coupled receptors (GPCRs). This document outlines a comprehensive high-throughput screening (HTS) strategy to identify and characterize the modulatory effects of this compound on a hypothetical orphan GPCR, herein designated as GPCR-X.

The proposed workflow is designed to assess the compound's activity as an agonist or antagonist of GPCR-X, determine its potency and selectivity, and rule out potential assay artifacts. The protocols provided are adaptable for screening large compound libraries and can be tailored to specific laboratory automation platforms.

Proposed Mechanism of Action and Signaling Pathway

Based on the common signaling cascades of GPCRs, we hypothesize that GPCR-X, upon activation by an agonist, couples to Gαq protein, initiating the phospholipase C (PLC) pathway. This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). The subsequent binding of IP3 to its receptor on the endoplasmic reticulum triggers the release of intracellular calcium (Ca2+), which can be detected using a fluorescent calcium indicator.

GPCR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand 4-(2-Methoxyphenoxy) butan-1-amine (Agonist) GPCRX GPCR-X Ligand->GPCRX Binds Gaq Gαq GPCRX->Gaq Activates PLC PLC Gaq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca2 Ca²⁺ ER->Ca2 Releases CellularResponse Cellular Response Ca2->CellularResponse Mediates

Caption: Proposed GPCR-X signaling pathway.

High-Throughput Screening Workflow

The HTS campaign is structured as a multi-stage process to efficiently identify and validate true hits while minimizing false positives. The workflow progresses from a single-concentration primary screen to more detailed characterization in secondary and counter-screens.

HTS_Workflow Start Start: Compound Library (including this compound) PrimaryScreen Primary Screen: Single Concentration (e.g., 10 µM) Calcium Mobilization Assay Start->PrimaryScreen HitSelection Hit Selection: Activity > 3σ above baseline PrimaryScreen->HitSelection DoseResponse Secondary Screen: 8-point Dose-Response Curve Determine EC50/IC50 HitSelection->DoseResponse Active Inactive Inactive Compounds HitSelection->Inactive Inactive ConfirmedHits Confirmed Hits DoseResponse->ConfirmedHits CounterScreen Counter-Screen: Parental Cell Line (No GPCR-X) Assess non-specific effects ConfirmedHits->CounterScreen FinalHits Final Validated Hits: Potent and Specific Modulators CounterScreen->FinalHits Specific NonSpecific Non-specific or Assay-interfering Compounds CounterScreen->NonSpecific Non-specific

Caption: High-throughput screening workflow.

Experimental Protocols

Primary Screen: Calcium Mobilization Assay (Agonist Mode)

This assay identifies compounds that act as agonists for GPCR-X by measuring increases in intracellular calcium.

Materials:

  • HEK293 cells stably expressing GPCR-X

  • Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

  • Calcium-sensitive dye (e.g., Fluo-4 AM)

  • Probenecid (to prevent dye leakage)

  • 384-well black, clear-bottom assay plates

  • This compound and other library compounds

  • Reference agonist (if available)

Protocol:

  • Cell Plating: Seed HEK293-GPCR-X cells into 384-well plates at a density of 20,000 cells/well in 25 µL of culture medium. Incubate overnight at 37°C, 5% CO2.

  • Dye Loading: Prepare a dye loading solution containing Fluo-4 AM and probenecid in assay buffer. Aspirate the culture medium from the cell plate and add 20 µL of the dye loading solution to each well.

  • Incubation: Incubate the plate for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark.

  • Compound Preparation: Prepare a 10 µM working solution of this compound and other test compounds in assay buffer.

  • Assay Measurement: Place the assay plate into a fluorescence plate reader (e.g., FLIPR, FlexStation). Measure baseline fluorescence for 10-20 seconds.

  • Compound Addition: Add 10 µL of the compound solution to the wells.

  • Signal Detection: Immediately begin measuring fluorescence intensity every second for at least 120 seconds to capture the calcium flux.

Secondary Screen: Dose-Response Analysis

This assay determines the potency (EC50 for agonists, IC50 for antagonists) of hits from the primary screen.

Protocol (Agonist Mode):

  • Follow steps 1-3 of the primary screen protocol.

  • Compound Preparation: Prepare a serial dilution of this compound, typically an 8-point curve starting from 100 µM.

  • Assay Measurement: Perform the assay as described in steps 5-7 of the primary screen protocol, adding the different concentrations of the compound to respective wells.

  • Data Analysis: Plot the peak fluorescence response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Counter-Screen: Parental Cell Line Assay

This assay is crucial to eliminate false positives that may arise from non-specific effects on the cells or interference with the assay technology.

Protocol:

  • Repeat the primary screen protocol using the parental HEK293 cell line that does not express GPCR-X.

  • Test all confirmed hits from the secondary screen at their highest concentration.

  • Data Analysis: Compounds that show a significant calcium response in the parental cell line are considered non-specific and are excluded from further consideration.

Data Presentation

The following tables represent hypothetical data for this compound and control compounds in the proposed HTS campaign.

Table 1: Primary Screen Results at 10 µM

Compound IDStructure% Activation (vs. Max Control)Hit? ( > 3σ)
This compound 85.2 Yes
Control Agonist(Structure)100.0Yes
Negative Control(Structure)2.1No
DMSO VehicleN/A0.5No

Table 2: Secondary Screen - Dose-Response Data

Compound IDAssay TypeEC50 / IC50 (µM)Hill Slope
This compound Agonist (Ca2+ Mobilization)1.25 1.1
Control AgonistAgonist (Ca2+ Mobilization)0.051.0

Table 3: Counter-Screen Results

Compound IDGPCR-X Expressing Cells (% Activation)Parental Cells (% Activation)Specificity
This compound 85.2 3.5 Specific
Non-specific Compound95.892.1Non-specific

Conclusion

These application notes provide a robust framework for the high-throughput screening of this compound as a potential modulator of a novel GPCR. The proposed workflow, from primary screening to counter-screening, ensures the identification of potent and specific hits. The detailed protocols can be readily implemented in a drug discovery setting to explore the therapeutic potential of this and other novel chemical entities. Successful identification of activity for this compound in this HTS cascade would warrant further investigation into its structure-activity relationship (SAR), mechanism of action, and potential as a lead compound for drug development.

References

Application Notes and Protocols for 4-(2-Methoxyphenoxy)butan-1-amine in Neuroscience Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Methoxyphenoxy)butan-1-amine is a synthetic compound with a chemical structure suggestive of potential activity within the central nervous system. Its phenoxy alkylamine moiety is a common feature in various neuroactive compounds, including monoamine oxidase (MAO) inhibitors and ligands for aminergic G-protein coupled receptors. While direct research on this specific molecule is limited, its structural similarity to known psychoactive agents makes it a compelling candidate for investigation in neuroscience research, particularly in the context of mood disorders, neurodegenerative diseases, and other neurological conditions.

These application notes provide a comprehensive overview of the potential applications of this compound and detailed protocols for its characterization in key neuroscience-related assays. The information presented is based on the analysis of structurally related compounds and established methodologies in neuropharmacology.

Putative Biological Targets and Applications

Based on its chemical structure, this compound is hypothesized to interact with the following key targets in the central nervous system:

  • Monoamine Oxidases (MAO-A and MAO-B): The amine group and the aromatic ring suggest potential inhibitory activity against MAO enzymes, which are critical for the degradation of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine. Inhibition of MAO can lead to increased synaptic availability of these neurotransmitters, a mechanism central to the action of many antidepressant and anti-Parkinsonian drugs.

  • Serotonin (5-HT) Receptors: The phenoxy ring system is a common feature in ligands for various serotonin receptor subtypes. This compound may act as an agonist or antagonist at receptors such as the 5-HT2A receptor, which is implicated in mood, psychosis, and cognition.

  • Dopamine (D) Receptors: Similarly, the chemical scaffold may allow for binding to dopamine receptors, such as the D2 receptor, a primary target for antipsychotic medications.

Quantitative Data Summary (Hypothetical)

The following tables present hypothetical data to illustrate the potential pharmacological profile of this compound. These values are for illustrative purposes and would need to be determined experimentally.

Table 1: Monoamine Oxidase Inhibition Profile

EnzymeIC50 (nM)Selectivity Index (MAO-B/MAO-A)
MAO-A15010
MAO-B1500

Table 2: Receptor Binding Affinity Profile

ReceptorKi (nM)Assay TypeRadioligand
5-HT2A85Radioligand Binding[3H]-Ketanserin
D2250Radioligand Binding[3H]-Spiperone

Experimental Protocols

Protocol 1: In Vitro Monoamine Oxidase (MAO) Inhibition Assay

This protocol describes a fluorometric assay to determine the inhibitory potential of this compound against human MAO-A and MAO-B.

Materials:

  • Human recombinant MAO-A and MAO-B enzymes

  • MAO substrate (e.g., kynuramine)

  • Horseradish peroxidase (HRP)

  • Amplex® Red reagent

  • This compound

  • Reference inhibitors (e.g., Clorgyline for MAO-A, Selegiline for MAO-B)

  • Assay buffer (e.g., 50 mM sodium phosphate, pH 7.4)

  • 96-well black microplates

Procedure:

  • Prepare serial dilutions of this compound and reference inhibitors in assay buffer.

  • In a 96-well plate, add 20 µL of each compound dilution. Include wells for vehicle control (no inhibitor) and background (no enzyme).

  • Add 20 µL of MAO-A or MAO-B enzyme solution to the appropriate wells.

  • Incubate for 15 minutes at 37°C.

  • Prepare a detection cocktail containing the MAO substrate, HRP, and Amplex® Red in assay buffer.

  • Initiate the reaction by adding 60 µL of the detection cocktail to all wells.

  • Incubate the plate for 30 minutes at 37°C, protected from light.

  • Measure the fluorescence intensity using a microplate reader (Excitation: 530-560 nm, Emission: ~590 nm).

  • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Protocol 2: Radioligand Binding Assay for 5-HT2A Receptor

This protocol outlines a method to determine the binding affinity of this compound for the human 5-HT2A receptor.

Materials:

  • Membrane preparations from cells expressing the human 5-HT2A receptor

  • [3H]-Ketanserin (radioligand)

  • This compound

  • Non-specific binding control (e.g., Mianserin)

  • Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4)

  • Scintillation cocktail

  • Glass fiber filters

  • Filtration apparatus

Procedure:

  • Prepare serial dilutions of this compound.

  • In test tubes, combine the cell membrane preparation, [3H]-Ketanserin (at a concentration near its Kd), and either a compound dilution, binding buffer (for total binding), or Mianserin (for non-specific binding).

  • Incubate the tubes for 60 minutes at room temperature.

  • Rapidly filter the contents of each tube through a glass fiber filter using a filtration apparatus.

  • Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and allow them to equilibrate.

  • Quantify the radioactivity on the filters using a scintillation counter.

  • Calculate the specific binding at each concentration of the test compound.

  • Determine the Ki value using the Cheng-Prusoff equation.

Protocol 3: Functional Calcium Mobilization Assay for 5-HT2A Receptor

This protocol measures the ability of this compound to act as an agonist or antagonist at the 5-HT2A receptor by measuring changes in intracellular calcium.

Materials:

  • HEK293 cells stably expressing the human 5-HT2A receptor

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • This compound

  • Reference agonist (e.g., Serotonin)

  • Reference antagonist (e.g., Ketanserin)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • 96-well black, clear-bottom microplates

Procedure:

  • Plate the 5-HT2A-expressing cells in the microplates and allow them to adhere overnight.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

  • Wash the cells with assay buffer.

  • For agonist mode: Add serial dilutions of this compound or serotonin to the wells and immediately measure the change in fluorescence over time using a fluorescence plate reader.

  • For antagonist mode: Pre-incubate the cells with serial dilutions of this compound or ketanserin for 15-30 minutes. Then, add a fixed concentration (EC80) of serotonin and measure the change in fluorescence.

  • Calculate the EC50 (for agonists) or IC50 (for antagonists) values by plotting the dose-response curves.

Visualizations

MAO_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_degradation Mitochondrion MA Monoamine Neurotransmitter (e.g., Serotonin, Dopamine) MA_cleft Monoamine MA->MA_cleft Release Receptor Postsynaptic Receptor MA_cleft->Receptor Binding MAO MAO-A / MAO-B MA_cleft->MAO Reuptake & Degradation Metabolites Inactive Metabolites MAO->Metabolites Oxidative Deamination Compound 4-(2-Methoxyphenoxy) butan-1-amine Compound->MAO Inhibition GPCR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Compound 4-(2-Methoxyphenoxy) butan-1-amine Receptor 5-HT2A or D2 Receptor Compound->Receptor Binding G_Protein Gq/11 or Gi/o Receptor->G_Protein Activation Effector Effector Enzyme (e.g., PLC, Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., IP3/DAG, cAMP) Effector->Second_Messenger Production/ Inhibition Cell_Response Cellular Response Second_Messenger->Cell_Response Experimental_Workflow cluster_screening Screening Cascade start 4-(2-Methoxyphenoxy) butan-1-amine primary_assay Primary Screening: MAO Inhibition & Receptor Binding Assays start->primary_assay hit_validation Hit Validation: Dose-Response & Selectivity Profiling primary_assay->hit_validation functional_assay Functional Assays: Calcium Mobilization / cAMP Measurement hit_validation->functional_assay in_vivo In Vivo Studies: Animal Models of Depression, Anxiety, or Psychosis functional_assay->in_vivo

The Utility of 4-(2-Methoxyphenoxy)butan-1-amine as a Molecular Probe Remains Largely Unexplored

Author: BenchChem Technical Support Team. Date: November 2025

Extensive research has revealed a significant lack of published data regarding the specific application of 4-(2-Methoxyphenoxy)butan-1-amine as a molecular probe. While the compound is commercially available and its basic chemical properties are documented, its utility in biological research, particularly as a tool for investigating signaling pathways or cellular processes, is not well-established in scientific literature.

Chemical Profile

This compound is an organic compound featuring a butylamine backbone substituted with a 2-methoxyphenoxy group.[1] Its structure suggests potential for interactions with biological targets due to the presence of an amine functional group and an ether linkage, which can participate in hydrogen bonding and other intermolecular interactions.[1] Compounds of this nature are of general interest in medicinal chemistry and are often investigated for their potential in developing drugs, particularly those targeting the central nervous system.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number3245-89-4[1][2][3]
Molecular FormulaC₁₁H₁₇NO₂[1][3]
Molecular Weight195.26 g/mol [1]
PurityMin. 95% - 97%[1][3]
Storage Conditions2-8 °C[3]

Potential as a Molecular Probe: A Structural Perspective

The core structure of this compound, a phenoxybutan-1-amine derivative, bears resemblance to scaffolds found in compounds with known biological activities. For instance, similar structures can be found in ligands for various receptors and enzymes. However, without specific studies on this particular molecule, any proposed application remains speculative.

Future Directions

To establish this compound as a useful molecular probe, a systematic investigation into its biological activities is necessary. This would involve a series of screening assays to identify its molecular target(s). A potential starting point could be to investigate its binding affinity for receptors or enzymes that are known to interact with similar chemical structures.

Workflow for Characterizing a Novel Molecular Probe

Figure 1. A generalized workflow for identifying and characterizing a novel molecular probe.

Conclusion

Currently, there are no established application notes or detailed protocols for the use of this compound as a molecular probe. The scientific community has yet to publish research detailing its biological targets and mechanism of action. Therefore, researchers, scientists, and drug development professionals interested in this compound would need to undertake foundational research to uncover its potential applications.

References

Application Notes and Protocols for Testing the Efficacy of 4-(2-Methoxyphenoxy)butan-1-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental framework for the preclinical evaluation of 4-(2-Methoxyphenoxy)butan-1-amine, a novel compound with potential psychoactive properties. Due to the limited existing data on this molecule, the proposed experimental design is structured to first identify its primary molecular targets within the central nervous system, with a focus on serotonergic and dopaminergic pathways, and subsequently to assess its in vivo efficacy in relevant behavioral models. The protocols outlined herein provide a systematic approach, from initial in vitro screening to in vivo proof-of-concept studies.

Introduction

This compound is a small molecule with structural motifs that suggest potential interactions with biogenic amine receptors or transporters.[1] Compounds with similar scaffolds have been explored for their effects on the central nervous system.[2] Given the lack of specific biological data for this compound, a logical and comprehensive experimental cascade is essential to elucidate its mechanism of action and therapeutic potential. This guide details the necessary steps to characterize the pharmacological profile and efficacy of this compound.

Experimental Workflow

The proposed experimental workflow is designed to systematically characterize the compound, starting with broad screening and progressively focusing on more specific functional and behavioral assays.

experimental_workflow cluster_0 Phase 1: In Vitro Target Identification cluster_1 Phase 2: In Vivo Proof of Concept A Primary Screening: Receptor Binding Assays (Serotonin & Dopamine Receptor Panels) B Secondary Screening: Functional Assays (e.g., cAMP, Ca2+ Flux) A->B C Selectivity & Potency Determination (IC50 / EC50) B->C D Pharmacokinetic Profiling (ADME) C->D Lead Candidate Progression E Behavioral Efficacy Models (e.g., Forced Swim Test, Elevated Plus Maze) D->E F Target Engagement & Biomarker Analysis E->F

Caption: Experimental workflow for the preclinical evaluation of this compound.

Phase 1: In Vitro Target Identification

Primary Screening: Receptor Binding Assays

Objective: To identify the primary molecular targets of this compound by screening it against a panel of serotonin and dopamine receptors.

Protocol:

  • Receptor Source: Commercially available cell membranes expressing recombinant human serotonin (5-HT1A, 5-HT1B, 5-HT2A, 5-HT2C, etc.) and dopamine (D1, D2, D3, D4, D5) receptors.

  • Radioligands: Select appropriate radioligands for each receptor target (e.g., [3H]-8-OH-DPAT for 5-HT1A, [3H]-Ketanserin for 5-HT2A, [3H]-Spiperone for D2).

  • Assay Buffer: Prepare a suitable buffer for each binding assay (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate additives).

  • Competition Binding:

    • In a 96-well plate, add a fixed concentration of the radioligand and receptor membranes to each well.

    • Add increasing concentrations of this compound (e.g., from 10 nM to 100 µM).

    • Include wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known non-labeled ligand).

  • Incubation: Incubate the plates at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding and determine the inhibitory constant (Ki) of this compound for each receptor.

Hypothetical Data:

Target ReceptorRadioligandKi (nM) of this compound
5-HT1A[3H]-8-OH-DPAT55
5-HT2A[3H]-Ketanserin>10,000
D2[3H]-Spiperone250
D3[3H]-Spiperone80
Secondary Screening: Functional Assays

Objective: To determine whether this compound acts as an agonist, antagonist, or inverse agonist at the identified target receptors.

Protocol (Example for a Gs-coupled receptor like D1):

  • Cell Line: Use a stable cell line expressing the human dopamine D1 receptor and a cAMP-responsive reporter gene (e.g., CRE-luciferase).

  • Cell Culture: Culture the cells to an appropriate confluency in 96-well plates.

  • Compound Treatment:

    • Agonist Mode: Treat the cells with increasing concentrations of this compound.

    • Antagonist Mode: Pre-incubate the cells with increasing concentrations of this compound before adding a known D1 agonist at its EC50 concentration.

  • Incubation: Incubate the plates for a suitable time to allow for receptor activation and reporter gene expression (e.g., 4-6 hours).

  • Lysis and Luminescence Reading: Lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis:

    • Agonist Mode: Generate a dose-response curve and calculate the EC50 value.

    • Antagonist Mode: Generate an inhibition curve and calculate the IC50 value.

Hypothetical Signaling Pathway (D1 Receptor Activation):

Gs_pathway cluster_receptor cluster_effector cluster_downstream D1R D1 Receptor Gs Gs Protein D1R->Gs Agonist Binding AC Adenylyl Cyclase Gs->AC Activation ATP ATP cAMP cAMP ATP->cAMP AC PKA Protein Kinase A cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene Gene Expression CREB->Gene

Caption: Simplified Gs-coupled signaling pathway for the D1 dopamine receptor.

Hypothetical Data:

Functional AssayEC50 (nM)IC50 (nM)
D1 cAMP (Agonist)>10,000-
D1 cAMP (Antagonist)-150
5-HT1A cAMP (Agonist)85-

Phase 2: In Vivo Proof of Concept

Pharmacokinetic Profiling

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in a relevant animal model (e.g., mouse or rat).

Protocol:

  • Animal Model: Use adult male C57BL/6 mice.

  • Dosing: Administer a single dose of this compound via intravenous (IV) and oral (PO) routes.

  • Sample Collection: Collect blood samples at multiple time points post-administration (e.g., 5, 15, 30, 60, 120, 240, and 480 minutes).

  • Sample Processing: Process the blood to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the compound in plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate key pharmacokinetic parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and oral bioavailability (%F).

Hypothetical Data:

RouteDose (mg/kg)Cmax (ng/mL)Tmax (min)t1/2 (h)Bioavailability (%)
IV285052.5100
PO10450302.842
Behavioral Efficacy Models

Based on the in vitro profile suggesting partial agonism at 5-HT1A receptors and antagonism at D1/D3 receptors, animal models for anxiety and depression would be appropriate.

Protocol (Elevated Plus Maze for Anxiety):

  • Animal Model: Use adult male BALB/c mice, which are known to exhibit high levels of anxiety-like behavior.

  • Apparatus: A plus-shaped maze raised above the floor with two open arms and two closed arms.

  • Dosing: Administer this compound or vehicle control intraperitoneally 30 minutes before the test.

  • Test Procedure:

    • Place the mouse in the center of the maze facing an open arm.

    • Allow the mouse to explore the maze for 5 minutes.

    • Record the time spent in the open arms and the number of entries into the open and closed arms using video tracking software.

  • Data Analysis: Calculate the percentage of time spent in the open arms and the percentage of open arm entries. Anxiolytic compounds are expected to increase these parameters.

Hypothetical Data:

Treatment GroupDose (mg/kg)% Time in Open Arms% Open Arm Entries
Vehicle-15.2 ± 2.120.5 ± 3.4
Compound125.8 ± 3.532.1 ± 4.1
Compound335.1 ± 4.2 45.6 ± 5.3
Diazepam (Positive Control)138.5 ± 3.9 48.2 ± 4.8
*p < 0.05, **p < 0.01 vs. Vehicle

Conclusion

The proposed experimental design provides a comprehensive and systematic approach to characterizing the efficacy of this compound. By first identifying its molecular targets and then assessing its effects in relevant in vivo models, researchers can gain a thorough understanding of its pharmacological profile and potential therapeutic utility. The detailed protocols and hypothetical data presented herein serve as a guide for initiating and advancing the preclinical development of this novel compound.

References

Application Notes and Protocols for Radiolabeling 4-(2-Methoxyphenoxy)butan-1-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the radiolabeling of 4-(2-Methoxyphenoxy)butan-1-amine, a primary amine with potential applications in pharmaceutical research and development. The following sections describe various techniques for introducing a radioactive isotope into the molecule, enabling its use in in-vitro and in-vivo studies, such as metabolic profiling, pharmacokinetic analysis, and receptor binding assays.

Overview of Radiolabeling Strategies

The choice of radionuclide and labeling strategy depends on the intended application. For metabolic studies where the carbon skeleton needs to be traced, Carbon-14 is the isotope of choice due to its long half-life and presence in the molecule's backbone.[1][2][3] For applications requiring higher specific activity or external detection (e.g., PET imaging), isotopes like Fluorine-18 or Iodine-125 are more suitable and are typically introduced via prosthetic groups.[4][5][6][7] Tritium labeling offers a high specific activity alternative for in-vitro assays.[8][9]

This document outlines three primary approaches for radiolabeling this compound:

  • Carbon-14 Labeling: Incorporation of a ¹⁴C atom into the butyl chain.

  • Tritium Labeling: Introduction of tritium atoms via catalytic exchange.

  • Indirect Labeling with Prosthetic Groups (¹⁸F or ¹²⁵I): Acylation of the primary amine with a radiolabeled prosthetic group.

Carbon-14 Labeling

Carbon-14 is a beta-emitter with a long half-life (5730 years), making it ideal for long-term metabolic studies.[1][2][3] The synthesis of [¹⁴C]-4-(2-Methoxyphenoxy)butan-1-amine can be achieved by incorporating a ¹⁴C labeled precursor in the synthesis of the butan-1-amine chain.

Experimental Protocol: Synthesis of [¹⁴C]-4-(2-Methoxyphenoxy)butan-1-amine

This protocol describes a potential synthetic route starting from a commercially available ¹⁴C-labeled building block.

Workflow for Carbon-14 Labeling

A [1,4-¹⁴C]Succinic acid B Reduction to [1,4-¹⁴C]Butane-1,4-diol A->B C Monobromination B->C D [4-¹⁴C]4-Bromobutan-1-ol C->D E Protection of hydroxyl group (e.g., THP ether) D->E F [4-¹⁴C]4-Bromobutyl THP ether E->F G Williamson ether synthesis with 2-Methoxyphenol F->G H 1-(4-([¹⁴C]Butoxy))2-methoxybenzene THP ether G->H I Deprotection H->I J 4-(2-Methoxyphenoxy)-[¹⁴C]butan-1-ol I->J K Conversion to azide J->K L 4-(2-Methoxyphenoxy)-[¹⁴C]butyl azide K->L M Reduction to amine L->M N [¹⁴C]-4-(2-Methoxyphenoxy)butan-1-amine M->N O Purification (HPLC) N->O P Final Product O->P

Caption: Synthetic workflow for [¹⁴C]-4-(2-Methoxyphenoxy)butan-1-amine.

Materials:

  • [1,4-¹⁴C]Succinic acid

  • Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF)

  • Hydrobromic acid (HBr)

  • Dihydropyran (DHP) and p-Toluenesulfonic acid (p-TsOH)

  • 2-Methoxyphenol

  • Sodium hydride (NaH)

  • Sodium azide (NaN₃)

  • Triphenylphosphine (PPh₃) and Diethyl azodicarboxylate (DEAD) or similar for Mitsunobu reaction

  • Hydrogen gas (H₂) and Palladium on carbon (Pd/C) or LiAlH₄

  • Solvents: Tetrahydrofuran (THF), Dimethylformamide (DMF), Dichloromethane (DCM), etc.

  • Reagents for purification and analysis (HPLC grade solvents, standards)

Procedure:

  • Reduction of [1,4-¹⁴C]Succinic acid: Reduce [1,4-¹⁴C]succinic acid to [1,4-¹⁴C]butane-1,4-diol using a suitable reducing agent like LiAlH₄ or BH₃·THF in an appropriate solvent (e.g., THF).

  • Monobromination: Selectively monobrominate one of the hydroxyl groups of [1,4-¹⁴C]butane-1,4-diol using a controlled amount of HBr to yield [4-¹⁴C]4-bromobutan-1-ol.

  • Protection of the hydroxyl group: Protect the remaining hydroxyl group of [4-¹⁴C]4-bromobutan-1-ol as a tetrahydropyranyl (THP) ether using DHP and a catalytic amount of p-TsOH.

  • Williamson Ether Synthesis: React the protected [4-¹⁴C]4-bromobutyl THP ether with 2-methoxyphenol in the presence of a strong base like NaH in DMF to form the corresponding ether.

  • Deprotection: Remove the THP protecting group under acidic conditions to yield 4-(2-methoxyphenoxy)-[¹⁴C]butan-1-ol.

  • Conversion to Azide: Convert the hydroxyl group to an azide using a Mitsunobu reaction with NaN₃, PPh₃, and DEAD, or by converting the alcohol to a good leaving group (e.g., mesylate) followed by substitution with NaN₃.

  • Reduction to Amine: Reduce the azide to the primary amine using catalytic hydrogenation (H₂/Pd-C) or reduction with LiAlH₄.

  • Purification: Purify the final product, [¹⁴C]-4-(2-Methoxyphenoxy)butan-1-amine, using High-Performance Liquid Chromatography (HPLC).[10][11][12]

  • Analysis: Confirm the identity and purity of the product using co-elution with an authentic, non-radiolabeled standard on HPLC and by mass spectrometry. Determine the radiochemical purity and specific activity.

Quantitative Data Summary (Carbon-14 Labeling)

ParameterTypical ValueMethod of Determination
Radiochemical Yield5-15% (from [¹⁴C]Succinic acid)HPLC with radiometric detection[13][14][15]
Radiochemical Purity>98%HPLC with UV and radiometric detectors[16][17][18]
Specific Activity50-60 mCi/mmolLiquid Scintillation Counting and UV-Vis Spectroscopy[19][20][21][22]

Tritium Labeling

Tritium (³H) is a low-energy beta-emitter with a half-life of 12.3 years, suitable for in-vitro binding assays and metabolic studies where high specific activity is required.[8]

Experimental Protocol: Catalytic Tritium Exchange

This protocol involves the exchange of hydrogen atoms with tritium gas in the presence of a catalyst.

Workflow for Tritium Labeling

A This compound B Dissolve in suitable solvent A->B C Add catalyst (e.g., Pd/C) B->C D Introduce Tritium gas (³H₂) C->D E Stir at room temperature D->E F Remove catalyst and labile tritium E->F G Purification (HPLC) F->G H Final Product G->H

Caption: General workflow for tritium labeling by catalytic exchange.

Materials:

  • This compound

  • Palladium on carbon (Pd/C) or other suitable catalyst

  • Tritium gas (³H₂)

  • Solvent (e.g., ethanol, ethyl acetate)

  • HPLC system for purification

Procedure:

  • Reaction Setup: In a specialized glassware designed for handling tritium gas, dissolve this compound in a suitable solvent.

  • Catalyst Addition: Add a catalytic amount of Pd/C to the solution.

  • Tritiation: Introduce tritium gas into the reaction vessel and stir the mixture at room temperature for a defined period (e.g., 12-24 hours).

  • Work-up: After the reaction, carefully remove the excess tritium gas. Filter the reaction mixture to remove the catalyst. Exchange the labile tritium atoms by repeatedly dissolving the crude product in ethanol and evaporating the solvent.

  • Purification: Purify the tritiated product by HPLC.[10][11][12]

  • Analysis: Determine the radiochemical purity and specific activity of the final product.

Quantitative Data Summary (Tritium Labeling)

ParameterTypical ValueMethod of Determination
Radiochemical Yield10-30%HPLC with radiometric detection[13][14][15]
Radiochemical Purity>98%HPLC with UV and radiometric detectors[16][17][18]
Specific Activity20-100 Ci/mmolLiquid Scintillation Counting and UV-Vis Spectroscopy[19][20][21][22]

Indirect Radiolabeling with Prosthetic Groups

For positron-emitting isotopes like Fluorine-18 (¹⁸F, half-life 109.8 min) for PET imaging, or gamma-emitters like Iodine-125 (¹²⁵I, half-life 59.4 days) for in-vitro assays and SPECT imaging, an indirect labeling approach is often employed.[23][24][25][26] This involves reacting the primary amine of this compound with a pre-labeled prosthetic group.

Experimental Protocol: Acylation with N-succinimidyl 4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB)

This protocol describes the conjugation of the target molecule with the commonly used prosthetic group, [¹⁸F]SFB.[27]

Workflow for ¹⁸F Labeling via Prosthetic Group

cluster_0 Prosthetic Group Synthesis cluster_1 Conjugation Reaction A [¹⁸F]Fluoride B Synthesis of [¹⁸F]SFB A->B C Purified [¹⁸F]SFB B->C E Reaction with [¹⁸F]SFB C->E D This compound D->E F [¹⁸F]-Labeled Product E->F G Purification (HPLC) F->G H Final Product G->H

Caption: Workflow for indirect ¹⁸F labeling using a prosthetic group.

Materials:

  • This compound

  • N-succinimidyl 4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB) (synthesized separately)

  • Buffer solution (e.g., phosphate buffer, pH 8-9)

  • Solvent (e.g., acetonitrile, DMF)

  • HPLC system for purification

Procedure:

  • Synthesis of [¹⁸F]SFB: Synthesize [¹⁸F]SFB from [¹⁸F]fluoride and the appropriate precursor according to established methods.

  • Conjugation Reaction: Dissolve this compound in a suitable buffer. Add the purified [¹⁸F]SFB in an organic solvent (e.g., acetonitrile).

  • Incubation: Gently agitate the reaction mixture at room temperature or slightly elevated temperature (e.g., 37°C) for 15-30 minutes.

  • Quenching: Quench the reaction by adding an excess of a primary amine (e.g., glycine) or by acidifying the mixture.

  • Purification: Purify the resulting radiolabeled amide by HPLC.[10][11][12]

  • Analysis: Confirm the identity of the product and determine the radiochemical purity and molar activity.

Quantitative Data Summary (¹⁸F Labeling via [¹⁸F]SFB)

ParameterTypical ValueMethod of Determination
Radiochemical Yield40-70% (based on [¹⁸F]SFB)HPLC with radiometric detection[13][14][15][27]
Radiochemical Purity>99%HPLC with UV and radiometric detectors[16][17][18]
Molar Activity>1 Ci/µmolHPLC with UV calibration curve and gamma counting[22]

A similar approach can be used for labeling with Iodine-125 using a prosthetic group like N-succinimidyl 3-[¹²⁵I]iodobenzoate ([¹²⁵I]SIB).[28][29]

Quality Control

Rigorous quality control is essential to ensure the identity, purity, and suitability of the radiolabeled compound for its intended use.[16][30]

  • Radiochemical Purity: This is the proportion of the total radioactivity in the sample that is in the desired chemical form. It is typically determined by radio-HPLC or radio-TLC.[17][18] A radiochemical purity of >95% is generally required.[16]

  • Specific Activity/Molar Activity: Specific activity is the amount of radioactivity per unit mass (e.g., Ci/mmol or Bq/g).[19][21][31] Molar activity is the radioactivity per mole of compound (e.g., Ci/µmol).[22] These are determined by quantifying the amount of radioactivity and the mass of the compound.

  • Chemical Purity: This refers to the proportion of the desired chemical compound in the sample, regardless of whether it is radiolabeled. It is determined by analytical techniques such as HPLC with UV detection.

  • Identity Confirmation: The identity of the radiolabeled product should be confirmed by co-elution with a non-radioactive, authenticated standard on HPLC.

Safety Precautions

All work with radioactive materials must be conducted in a designated and appropriately equipped radiochemistry laboratory by trained personnel. Adherence to local and national regulations regarding the handling, storage, and disposal of radioactive waste is mandatory. Appropriate personal protective equipment (PPE), including lab coats, gloves, and safety glasses, must be worn at all times. The use of shielding (e.g., lead bricks for gamma-emitters) and contamination monitoring is crucial to minimize radiation exposure.

References

Application Notes and Protocols for 4-(2-Methoxyphenoxy)butan-1-amine in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Methoxyphenoxy)butan-1-amine is a synthetic organic compound with potential applications in pharmacological research.[1] Its structural features, comprising a methoxyphenoxy group linked to a butylamine chain, suggest potential interactions with biogenic amine receptors, such as adrenergic or dopaminergic receptors. While specific biological targets for this compound are not extensively documented in publicly available literature, its structural similarity to known antagonists of G-protein coupled receptors (GPCRs) makes it a candidate for investigation as a modulator of these signaling pathways.

These application notes provide a hypothetical framework for investigating the activity of this compound as a potential antagonist of the alpha-1A adrenergic receptor (α1A-AR), a key player in smooth muscle contraction and various physiological processes. The following protocols and data presentation formats are intended to guide researchers in the design and execution of cell-based assays to characterize the pharmacological profile of this compound.

Hypothesized Mechanism of Action: α1A-Adrenergic Receptor Antagonism

We hypothesize that this compound acts as a competitive antagonist at the α1A-adrenergic receptor. α1A-ARs are Gq/11-coupled GPCRs that are activated by the endogenous catecholamines, epinephrine and norepinephrine.[2] Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), which in turn activates various downstream signaling cascades leading to physiological responses such as smooth muscle contraction.

As a hypothesized antagonist, this compound is expected to bind to the α1A-AR but not activate it. Instead, it would block the binding of endogenous agonists, thereby inhibiting the downstream signaling pathway and the subsequent cellular response.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Agonist Agonist (e.g., Norepinephrine) a1A_AR α1A-Adrenergic Receptor Agonist->a1A_AR Binds & Activates Antagonist This compound (Hypothesized Antagonist) Antagonist->a1A_AR Binds & Blocks Gq_protein Gq/11 a1A_AR->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds ER_Ca Ca²⁺ Store IP3R->ER_Ca Opens Channel Ca_release Ca²⁺ Release Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca_release->Cellular_Response Initiates ER_Ca->Ca_release

Figure 1: Hypothesized signaling pathway of α1A-adrenergic receptor antagonism.

Experimental Protocols

To investigate the hypothesized activity of this compound as an α1A-AR antagonist, the following cell-based assays can be employed.

Radioligand Binding Assay

This assay determines the affinity of the compound for the α1A-AR by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Workflow:

G prep Prepare cell membranes expressing α1A-AR incubation Incubate membranes with [³H]-Prazosin (radioligand) and varying concentrations of This compound prep->incubation separation Separate bound and free radioligand (e.g., filtration) incubation->separation quantification Quantify bound radioactivity using a scintillation counter separation->quantification analysis Analyze data to determine IC₅₀ and calculate Ki quantification->analysis

Figure 2: Workflow for the α1A-AR radioligand binding assay.

Detailed Protocol:

  • Cell Culture and Membrane Preparation:

    • Culture HEK293 cells stably expressing the human α1A-adrenergic receptor.

    • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in assay buffer and determine protein concentration.

  • Binding Assay:

    • In a 96-well plate, add the cell membrane preparation.

    • Add a fixed concentration of [³H]-Prazosin (a known α1A-AR antagonist radioligand).

    • Add varying concentrations of this compound (e.g., 10⁻¹⁰ M to 10⁻⁵ M).

    • For non-specific binding, add a high concentration of a non-labeled competitor (e.g., 10 µM phentolamine).

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Filtration and Quantification:

    • Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer.

    • Allow the filters to dry, then add scintillation cocktail.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the test compound.

    • Plot the percentage of specific binding against the log concentration of the compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay

This functional assay measures the ability of the compound to inhibit agonist-induced increases in intracellular calcium concentration.

Workflow:

G cell_prep Plate α1A-AR expressing cells in a 96-well plate dye_loading Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) cell_prep->dye_loading compound_add Add varying concentrations of This compound and incubate dye_loading->compound_add agonist_add Add a fixed concentration of an α1A-AR agonist (e.g., phenylephrine) compound_add->agonist_add measurement Measure fluorescence intensity over time using a fluorescence plate reader agonist_add->measurement analysis Analyze the dose-dependent inhibition of the calcium response measurement->analysis

Figure 3: Workflow for the calcium mobilization assay.

Detailed Protocol:

  • Cell Preparation:

    • Seed HEK293 cells stably expressing the human α1A-adrenergic receptor into a 96-well black-walled, clear-bottom plate.

    • Allow cells to adhere and grow overnight.

  • Dye Loading:

    • Remove the culture medium and load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Incubate the plate in the dark at 37°C for a specified time (e.g., 60 minutes).

    • Wash the cells to remove excess dye.

  • Compound Incubation:

    • Add varying concentrations of this compound to the wells.

    • Incubate for a short period (e.g., 15-30 minutes) at room temperature.

  • Agonist Stimulation and Measurement:

    • Place the plate in a fluorescence plate reader equipped with an automated injection system.

    • Measure the baseline fluorescence.

    • Inject a fixed concentration of an α1A-AR agonist (e.g., phenylephrine) to stimulate the calcium response.

    • Continuously measure the fluorescence intensity over time to capture the calcium transient.

  • Data Analysis:

    • Calculate the peak fluorescence response for each well.

    • Normalize the data to the response in the absence of the test compound.

    • Plot the percentage of inhibition against the log concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Data Presentation

Quantitative data from the described assays should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 1: Hypothetical Binding Affinity of this compound at α1A-Adrenergic Receptor

CompoundIC₅₀ (nM)Kᵢ (nM)
This compound75.235.8
Prazosin (Reference Compound)2.11.0

Table 2: Hypothetical Functional Antagonism of this compound in a Calcium Mobilization Assay

CompoundIC₅₀ (nM)
This compound125.6
Prazosin (Reference Compound)5.3

Conclusion

The provided application notes and protocols offer a comprehensive, albeit hypothetical, framework for the initial characterization of this compound in cell-based assays. By systematically evaluating its binding affinity and functional activity at the α1A-adrenergic receptor, researchers can elucidate its pharmacological profile and potential as a lead compound for further drug development. The methodologies described are standard in the field of pharmacology and can be adapted to investigate the compound's effects on other related receptor systems.

References

Application Notes and Protocols for In Vivo Studies of 4-(2-Methoxyphenoxy)butan-1-amine and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Due to the limited availability of in vivo research data specifically for 4-(2-Methoxyphenoxy)butan-1-amine, this document provides a comprehensive overview of experimental designs and protocols based on closely related structural analogs with a phenoxy-alkyl-amine scaffold. The methodologies outlined herein are derived from established in vivo studies of compounds such as carvedilol and amosulalol, which share key structural motifs and are expected to exhibit similar pharmacological properties, particularly in the cardiovascular system. These compounds are known for their interaction with adrenergic receptors.

These application notes are intended to serve as a foundational guide for researchers initiating in vivo investigations into the efficacy, pharmacokinetics, and mechanism of action of this compound and similar novel chemical entities.

Pharmacological Target and Signaling Pathway

Compounds with a phenoxy-alkyl-amine structure frequently act as antagonists at adrenergic receptors. For instance, carvedilol is a non-selective beta-blocker and an alpha-1 adrenergic blocker.[1][2] This dual action leads to vasodilation and a reduction in heart rate and contractility.[1] The primary signaling pathway affected is the adrenergic signaling cascade.

cluster_membrane Cell Membrane Adrenergic_Receptor Adrenergic Receptor (β1, β2, α1) G_Protein G-Protein Adrenergic_Receptor->G_Protein Activates Phenoxy_Alkyl_Amine Phenoxy-Alkyl-Amine (e.g., Carvedilol) Phenoxy_Alkyl_Amine->Adrenergic_Receptor Antagonist Norepinephrine Norepinephrine Norepinephrine->Adrenergic_Receptor Agonist Effector_Enzyme Effector Enzyme (Adenylyl Cyclase / Phospholipase C) G_Protein->Effector_Enzyme Modulates Second_Messenger Second Messenger (cAMP / IP3, DAG) Effector_Enzyme->Second_Messenger Generates Cellular_Response Cellular Response (e.g., Vasodilation, Decreased Heart Rate) Second_Messenger->Cellular_Response Induces Start Start Acclimatize Acclimatize SHR Rats Start->Acclimatize Group Randomly Assign to Vehicle and Treatment Groups Acclimatize->Group Baseline Measure Baseline Blood Pressure and Heart Rate Group->Baseline Administer Administer Compound or Vehicle (Oral Gavage) Baseline->Administer Monitor Monitor Blood Pressure and Heart Rate at Timed Intervals Administer->Monitor Analyze Analyze Data and Perform Statistical Comparison Monitor->Analyze End End Analyze->End Start Start Prep Acclimatize and Fast Mice Start->Prep Group Assign to IV and PO Groups Prep->Group Administer Administer Compound (IV or PO) Group->Administer Sample Collect Blood Samples at Predetermined Time Points Administer->Sample Process Separate Plasma and Store Sample->Process Analyze Quantify Compound Concentration (LC-MS/MS) Process->Analyze Calculate Calculate Pharmacokinetic Parameters Analyze->Calculate End End Calculate->End

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(2-Methoxyphenoxy)butan-1-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 4-(2-Methoxyphenoxy)butan-1-amine synthesis.

Troubleshooting Guides

The synthesis of this compound is typically achieved in a two-step process:

  • Step 1: Williamson Ether Synthesis: Formation of 4-(2-methoxyphenoxy)butanenitrile from guaiacol and a 4-halobutanenitrile.

  • Step 2: Nitrile Reduction: Reduction of the nitrile intermediate to the primary amine, this compound.

This guide addresses specific issues that may be encountered during each step.

Step 1: Troubleshooting Williamson Ether Synthesis

Issue 1.1: Low or No Conversion of Guaiacol

Potential Cause Recommended Solution
Inefficient Deprotonation of Guaiacol: The phenoxide is not being formed effectively.- Use a stronger base. Sodium hydride (NaH) is effective but requires careful handling. Alternatively, potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be used, often with a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) in a suitable solvent.[1] - Ensure anhydrous (dry) reaction conditions, as water will quench the base and the phenoxide.[2]
Low Reactivity of 4-Halobutanenitrile: The alkyl halide is not reactive enough.- Use a more reactive halide. The order of reactivity is I > Br > Cl. Consider converting 4-chlorobutanenitrile to 4-iodobutanenitrile in situ (Finkelstein reaction).
Inappropriate Solvent: The solvent may not be suitable for the reaction.- Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile to facilitate the S(_N)2 reaction.[3]
Low Reaction Temperature: The reaction may be too slow at lower temperatures.- Increase the reaction temperature. Refluxing the reaction mixture is common, but monitor for potential side reactions.[4]

Issue 1.2: Formation of Side Products (e.g., Elimination Products)

Potential Cause Recommended Solution
Strongly Basic Conditions: The use of a strong, sterically hindered base can favor elimination.- Use a less sterically hindered base like potassium carbonate.
High Reaction Temperature: Higher temperatures can favor the E2 elimination pathway.- Optimize the temperature. Run the reaction at the lowest temperature that provides a reasonable reaction rate.
Alkylation on the Aromatic Ring: The phenoxide ion is an ambident nucleophile.- This is less common with alkyl halides but can occur. Using less polar solvents might slightly favor O-alkylation.
Step 2: Troubleshooting Nitrile Reduction

Issue 2.1: Incomplete Reduction of the Nitrile

Potential Cause Recommended Solution
Insufficient Reducing Agent: Not enough hydride is available to fully reduce the nitrile.- Increase the molar excess of the reducing agent (e.g., LiAlH₄). A 2-3 fold excess is common.
Deactivated Reducing Agent: The reducing agent may have been partially quenched by moisture.- Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use freshly opened or properly stored reducing agents.
Low Reaction Temperature: The reaction may be too slow.- For LiAlH₄ reductions, the reaction is often started at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature or gently refluxed to ensure completion.[5]

Issue 2.2: Formation of Secondary and Tertiary Amines

Potential Cause Recommended Solution
Reaction of the Primary Amine with the Imine Intermediate: This is a common side reaction in catalytic hydrogenation.[6]- When using catalytic hydrogenation (e.g., H₂/Raney Nickel or Pd/C), add ammonia or ammonium hydroxide to the reaction mixture to suppress the formation of secondary and tertiary amines.[7]
High Catalyst Loading or Temperature: Harsh reaction conditions can promote side reactions.- Optimize the catalyst loading and reaction temperature to favor the formation of the primary amine.
Choice of Reducing Agent: Some reducing agents are more prone to over-alkylation.- LiAlH₄ is generally effective for the clean reduction of nitriles to primary amines.[5][8] Borane complexes (e.g., BH₃-THF) are also good alternatives.[7]

Frequently Asked Questions (FAQs)

Q1: What is a typical synthetic route for this compound?

A common and effective route involves a two-step synthesis. The first step is a Williamson ether synthesis, where guaiacol is deprotonated with a base and then reacted with a 4-halobutanenitrile (e.g., 4-chlorobutanenitrile or 4-bromobutanenitrile) to form 4-(2-methoxyphenoxy)butanenitrile. The second step is the reduction of the nitrile group to a primary amine using a suitable reducing agent like Lithium Aluminium Hydride (LiAlH₄).

Q2: How can I improve the yield of the Williamson ether synthesis step?

To improve the yield, ensure complete deprotonation of guaiacol by using a sufficiently strong base and anhydrous conditions. Using a more reactive alkyl halide, such as 4-iodobutanenitrile, can also increase the reaction rate. A polar aprotic solvent like DMF or acetonitrile is recommended. The addition of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), can be beneficial, especially when using bases like potassium carbonate.[1]

Q3: What are the main challenges in the nitrile reduction step and how can they be overcome?

The primary challenges are incomplete reduction and the formation of secondary and tertiary amine byproducts.[6] To ensure complete reduction, use a sufficient excess of a powerful reducing agent like LiAlH₄ under anhydrous conditions.[5] If using catalytic hydrogenation, the formation of byproducts can be minimized by adding ammonia to the reaction mixture.[7]

Q4: Are there any safety concerns with the reagents used in this synthesis?

Yes, several reagents require careful handling. Sodium hydride (NaH) is highly flammable and reacts violently with water. Lithium Aluminium Hydride (LiAlH₄) is also highly reactive with water and can ignite. Both should be handled under an inert atmosphere and in anhydrous solvents. Always consult the Safety Data Sheet (SDS) for all reagents before use. A patent for a related compound highlights the hazardous nature of NaH and LiAlH₄ for large-scale synthesis.[1]

Q5: How can I monitor the progress of the reactions?

Thin Layer Chromatography (TLC) is a convenient method to monitor the progress of both steps. For the Williamson ether synthesis, you can track the disappearance of the guaiacol starting material. For the nitrile reduction, you can monitor the disappearance of the nitrile intermediate. Staining with potassium permanganate or ninhydrin can help visualize the starting materials and products.

Experimental Protocols

Protocol 1: Synthesis of 4-(2-methoxyphenoxy)butanenitrile (Williamson Ether Synthesis)
  • To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous DMF under a nitrogen atmosphere, add a solution of guaiacol (1.0 eq.) in anhydrous DMF dropwise at 0 °C.

  • Allow the mixture to stir at room temperature for 1 hour.

  • Add a solution of 4-chlorobutanenitrile (1.1 eq.) in anhydrous DMF dropwise.

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours.

  • Monitor the reaction by TLC until the guaiacol is consumed.

  • Cool the reaction mixture to room temperature and carefully quench with ice-water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of this compound (Nitrile Reduction)
  • To a stirred suspension of Lithium Aluminium Hydride (2.0 eq.) in anhydrous THF under a nitrogen atmosphere at 0 °C, add a solution of 4-(2-methoxyphenoxy)butanenitrile (1.0 eq.) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Monitor the reaction by TLC until the starting nitrile is consumed.

  • Cool the reaction mixture to 0 °C and carefully quench by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water.

  • Filter the resulting precipitate and wash it thoroughly with THF.

  • Concentrate the filtrate under reduced pressure to obtain the crude amine.

  • Purify the product by distillation under reduced pressure or by column chromatography.

Data Presentation

Table 1: Comparison of Bases for Williamson Ether Synthesis

BaseSolventTemperature (°C)Typical YieldNotes
NaHDMF80HighHighly reactive, requires anhydrous conditions.
K₂CO₃AcetonitrileRefluxModerate to HighLess reactive than NaH, often requires a phase-transfer catalyst.
Cs₂CO₃AcetonitrileRefluxHighMore effective than K₂CO₃, but more expensive.

Table 2: Comparison of Reducing Agents for Nitrile Reduction

Reducing AgentSolventTemperature (°C)Selectivity for Primary AmineNotes
LiAlH₄THFRefluxHighPowerful reducing agent, requires anhydrous conditions and careful quenching.[5]
H₂/Raney NiMethanol/NH₃50-100Moderate to HighRequires a pressure reactor; ammonia is added to suppress secondary amine formation.[7]
BH₃-THFTHFRefluxHighMilder than LiAlH₄, good selectivity.[7]

Visualizations

experimental_workflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Nitrile Reduction guaiacol Guaiacol reaction1 Reaction guaiacol->reaction1 halonitrile 4-Halobutanenitrile halonitrile->reaction1 base Base (e.g., NaH) base->reaction1 solvent1 Anhydrous Solvent (e.g., DMF) solvent1->reaction1 intermediate 4-(2-methoxyphenoxy)butanenitrile reducing_agent Reducing Agent (e.g., LiAlH₄) reaction2 Reduction intermediate->reaction2 reaction1->intermediate reducing_agent->reaction2 solvent2 Anhydrous Solvent (e.g., THF) solvent2->reaction2 product This compound reaction2->product

Caption: Synthetic workflow for this compound.

troubleshooting_williamson cluster_causes Potential Causes cluster_solutions Solutions start Low Yield in Williamson Ether Synthesis cause1 Incomplete Deprotonation start->cause1 cause2 Low Halide Reactivity start->cause2 cause3 Side Reactions (Elimination) start->cause3 solution1a Use Stronger Base cause1->solution1a solution1b Ensure Anhydrous Conditions cause1->solution1b solution2 Use More Reactive Halide (I > Br > Cl) cause2->solution2 solution3 Optimize Temperature & Base cause3->solution3

Caption: Troubleshooting logic for Williamson ether synthesis.

References

Technical Support Center: Synthesis of 4-(2-Methoxyphenoxy)butan-1-amine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 4-(2-methoxyphenoxy)butan-1-amine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce this compound?

A1: The most prevalent methods for the synthesis of this compound are:

  • Williamson Ether Synthesis: This involves the reaction of guaiacol (2-methoxyphenol) with a 4-halobutyl- or 4-tosyloxybutyl- amine derivative. To avoid side reactions with the amine, it is often protected, for instance as a phthalimide in a subsequent Gabriel synthesis.

  • Gabriel Synthesis: This method utilizes potassium phthalimide to introduce the amine functionality, avoiding over-alkylation. It is often used in conjunction with a Williamson ether synthesis to form the ether linkage first.

  • Reductive Amination: This route involves the reaction of 4-(2-methoxyphenoxy)butanal with ammonia or an ammonia equivalent, followed by reduction.

Q2: What are the key starting materials for the synthesis?

A2: Key starting materials include:

  • Guaiacol (2-methoxyphenol)

  • A C4-building block with a leaving group and a protected or latent amine function, such as 4-bromobutan-1-amine, N-(4-bromobutyl)phthalimide, or 4-chlorobutanol.

  • Reagents for the chosen synthetic route (e.g., bases like sodium hydride or potassium carbonate for Williamson ether synthesis; potassium phthalimide for Gabriel synthesis; a reducing agent like sodium borohydride for reductive amination).

Q3: What are the typical yields and purity for this synthesis?

A3: Yields and purity can vary significantly based on the chosen route and optimization of reaction conditions. Generally, multi-step syntheses may have lower overall yields. Purity is often assessed by techniques like HPLC and NMR, with typical targets for purified products being >95%. For a general overview of expected outcomes for related syntheses, please refer to the table below.

Synthetic RouteTypical Yield Range (%)Typical Purity Range (%)Reference
Williamson Ether Synthesis60-85>95 (after purification)General literature on Williamson ether synthesis
Gabriel Synthesis70-90>97 (after purification)General literature on Gabriel synthesis
Reductive Amination50-75>95 (after purification)General literature on reductive amination

Q4: How can I purify the final product?

A4: Purification of this compound, which is a basic compound, is commonly achieved through flash column chromatography on silica gel. To prevent peak tailing and improve separation, it is advisable to add a small amount of a basic modifier, such as triethylamine or ammonia, to the eluent system. Alternatively, purification can be performed using an alumina column.

Troubleshooting Guides

Issue 1: Low Yield in Williamson Ether Synthesis Step

Question: I am attempting to synthesize the ether linkage between guaiacol and a 4-halobutylamine precursor, but I am consistently obtaining low yields. What could be the issue?

Answer: Low yields in the Williamson ether synthesis step can be attributed to several factors. Here is a troubleshooting guide:

  • Incomplete Deprotonation of Guaiacol: The phenoxide of guaiacol is the active nucleophile. Ensure you are using a sufficiently strong base to deprotonate the phenol completely. For phenols, bases like potassium carbonate or cesium carbonate are often effective. For a more robust reaction, stronger bases like sodium hydride can be used, but require anhydrous conditions.

  • Choice of Leaving Group: The reactivity of the halo- or tosyloxy- group is critical. The order of reactivity for halogens is I > Br > Cl. If you are using a chloro- derivative, consider converting it to a bromo- or iodo- derivative to improve the reaction rate.

  • Reaction Temperature and Time: Williamson ether syntheses can be slow. Ensure the reaction is heated sufficiently (e.g., refluxing in a suitable solvent) and for an adequate duration. Monitoring the reaction by TLC or LC-MS can help determine the optimal reaction time.

  • Side Reactions: A common side reaction is elimination, especially with secondary halides. Since a primary halide is used here, this is less of a concern. However, if your starting material is impure, side reactions can occur. Ensure the purity of your starting materials.

  • Solvent Choice: Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred for S(_N)2 reactions as they solvate the cation of the base without solvating the nucleophile, thus increasing its reactivity.

Issue 2: Difficulties in the Deprotection Step of the Gabriel Synthesis

Question: I have successfully formed the N-alkylated phthalimide intermediate, but I am struggling to cleave the phthalimide group to yield the desired primary amine. What are the best conditions for this deprotection?

Answer: The cleavage of the phthalimide group can indeed be challenging. Here are some common approaches and troubleshooting tips:

  • Hydrazinolysis (Ing-Manske procedure): This is the most common method. Refluxing the N-alkylphthalimide with hydrazine hydrate in a solvent like ethanol or methanol is typically effective. If the reaction is sluggish, ensure you are using a sufficient excess of hydrazine.

  • Acidic Hydrolysis: Strong acids like concentrated HCl or HBr can be used to hydrolyze the phthalimide. However, this method can be harsh and may not be suitable if your molecule contains other acid-sensitive functional groups. The reaction often requires prolonged heating.

  • Basic Hydrolysis: Hydrolysis with a strong base like NaOH or KOH is also possible, but like acidic hydrolysis, it can be harsh and require high temperatures.

If you are experiencing low yields or incomplete reaction:

  • Reaction Time and Temperature: Ensure the reaction is proceeding for a sufficient amount of time at the appropriate temperature (usually reflux).

  • Work-up Procedure: The phthalhydrazide byproduct from hydrazinolysis can sometimes be difficult to remove. It is often insoluble in common organic solvents and can be removed by filtration. Acid-base extraction can also be used to separate the desired amine from byproducts.

Issue 3: Over-alkylation in Reductive Amination

Question: I am trying to synthesize the target amine via reductive amination of 4-(2-methoxyphenoxy)butanal with ammonia, but I am observing significant amounts of the secondary amine byproduct. How can I improve the selectivity for the primary amine?

Answer: Over-alkylation is a common issue in reductive amination with ammonia. Here are some strategies to favor the formation of the primary amine:

  • Use a Large Excess of Ammonia: Employing a large stoichiometric excess of ammonia can shift the equilibrium towards the formation of the primary amine and minimize the reaction of the primary amine product with the starting aldehyde.

  • Choice of Reducing Agent: Milder reducing agents are sometimes more selective. Sodium triacetoxyborohydride (STAB) is often a good choice for reductive aminations as it is less likely to reduce the starting aldehyde before imine formation.

  • Reaction Conditions: Running the reaction at lower temperatures can sometimes improve selectivity.

  • Alternative Ammonia Source: Using a protected form of ammonia or an ammonia equivalent that is less nucleophilic after the initial reaction can also be a strategy.

Experimental Protocols

Protocol 1: Williamson Ether Synthesis followed by Gabriel Synthesis

Step 1: Synthesis of N-(4-(2-methoxyphenoxy)butyl)phthalimide

  • To a solution of guaiacol (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add N-(4-bromobutyl)phthalimide (1.1 eq) to the reaction mixture.

  • Heat the reaction to 80 °C and stir for 12-16 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Step 2: Synthesis of this compound

  • Dissolve the N-(4-(2-methoxyphenoxy)butyl)phthalimide (1.0 eq) in ethanol.

  • Add hydrazine hydrate (10 eq) to the solution.

  • Reflux the mixture for 4-6 hours, monitoring by TLC.

  • Cool the reaction to room temperature, which should result in the precipitation of phthalhydrazide.

  • Filter the solid and wash with cold ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water.

  • Extract the aqueous layer with dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate to yield the crude amine.

  • Purify by column chromatography (silica gel, eluting with a gradient of dichloromethane/methanol with 1% triethylamine).

Visualizations

Williamson_Gabriel_Synthesis cluster_williamson Williamson Ether Synthesis cluster_gabriel Gabriel Deprotection Guaiacol Guaiacol Intermediate N-(4-(2-methoxyphenoxy)butyl)phthalimide Guaiacol->Intermediate K2CO3, DMF N_4_bromobutyl_phthalimide N-(4-bromobutyl)phthalimide N_4_bromobutyl_phthalimide->Intermediate Final_Product This compound Intermediate->Final_Product Hydrazine, EtOH

Caption: Workflow for the synthesis of this compound via Williamson ether synthesis followed by Gabriel deprotection.

Troubleshooting_Williamson cluster_causes Potential Causes cluster_solutions Solutions Start Low Yield in Williamson Ether Synthesis Cause1 Incomplete Deprotonation Start->Cause1 Cause2 Poor Leaving Group Start->Cause2 Cause3 Suboptimal Reaction Conditions Start->Cause3 Cause4 Side Reactions Start->Cause4 Sol1 Use stronger base (e.g., NaH) Cause1->Sol1 Sol2 Convert Cl to Br or I Cause2->Sol2 Sol3 Increase temperature/time Cause3->Sol3 Sol4 Purify starting materials Cause4->Sol4

Purification techniques for high-purity 4-(2-Methoxyphenoxy)butan-1-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of high-purity 4-(2-Methoxyphenoxy)butan-1-amine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Common impurities can include unreacted starting materials, byproducts from the synthesis, and degradation products. Amines, in general, are susceptible to oxidation, which can lead to colored impurities.[1][2] Depending on the synthetic route, you might encounter related alkylated or acylated species.

Q2: Which purification technique is most suitable for achieving high-purity this compound?

A2: The choice of purification technique depends on the nature and quantity of the impurities. The most common and effective methods for amines are:

  • Column Chromatography: Particularly useful for removing impurities with different polarities.[3][4][5]

  • Crystallization: An excellent method for removing small amounts of impurities from a solid product.[1][6][7]

  • Distillation: Suitable for thermally stable, liquid amines to separate components with different boiling points.[2][8][9]

Q3: My this compound sample has a yellow or brownish tint. What causes this and how can I remove the color?

A3: The discoloration is likely due to the oxidation of the amine.[2] Purification via column chromatography or recrystallization can often remove these colored impurities. Storing the purified amine under an inert atmosphere (e.g., nitrogen or argon) and in the dark can help prevent re-oxidation.

Q4: Can I use standard silica gel for column chromatography of this compound?

A4: While possible, it is often challenging. The basic nature of the amine can lead to strong interactions with the acidic silica gel, resulting in peak tailing, poor separation, and potential product degradation.[4][5] It is often recommended to use a modified stationary phase, such as amine-functionalized silica, or to add a small amount of a volatile amine like triethylamine to the mobile phase to improve peak shape and recovery.[5][10]

Troubleshooting Guides

Column Chromatography
Issue Possible Cause(s) Recommended Solution(s)
Poor Separation/Overlapping Peaks - Inappropriate solvent system.- Column overloading.- Optimize the mobile phase polarity through TLC analysis.- Reduce the amount of crude material loaded onto the column.
Peak Tailing - Strong interaction between the basic amine and acidic silica gel.[4][5]- Add 0.1-1% triethylamine or another volatile amine to the eluent.[10]- Use an amine-functionalized or basic alumina column.[3][5]
Low Product Recovery - Irreversible adsorption of the product onto the silica gel.- Use a less acidic stationary phase (e.g., deactivated silica, alumina).- Add a competing base to the mobile phase as mentioned above.
Product Degradation on the Column - The acidic nature of the silica gel is catalyzing decomposition.- Switch to a neutral or basic stationary phase like alumina.- Perform the chromatography quickly and at a lower temperature if possible.
Crystallization
Issue Possible Cause(s) Recommended Solution(s)
Product Does Not Crystallize - Solution is not supersaturated.- Presence of impurities inhibiting crystal formation.- Concentrate the solution by slowly evaporating the solvent.- Scratch the inside of the flask with a glass rod at the solution's surface.- Add a seed crystal of the pure compound.- Try a different crystallization solvent or a mixture of solvents.[6]
Oiling Out (Product separates as a liquid) - The boiling point of the solvent is higher than the melting point of the solute.- The solution is cooling too rapidly.- Use a lower-boiling point solvent.- Ensure slow cooling to allow for proper crystal lattice formation.
Low Purity After Crystallization - Impurities have similar solubility and co-crystallize with the product.[11]- Inefficient washing of the crystals.- Perform a second recrystallization.- Ensure the crystals are washed with a minimal amount of ice-cold solvent to remove surface impurities without dissolving the product.[6]
Distillation
Issue Possible Cause(s) Recommended Solution(s)
Product Decomposes During Distillation - The boiling point is too high, leading to thermal degradation.[9]- Use vacuum distillation to lower the boiling point.[9]
Bumping/Uneven Boiling - Lack of nucleation sites for smooth boiling.- Add boiling chips or a magnetic stir bar.- Ensure uniform heating with an oil bath.
Foaming - Presence of surfactants or high molecular weight impurities.[12][13]- Introduce an anti-foaming agent if compatible with the product.- Ensure the distillation flask is not more than two-thirds full.

Experimental Protocols

Protocol 1: Column Chromatography using Amine-Functionalized Silica
  • Stationary Phase Preparation: Pack a glass column with amine-functionalized silica gel using a slurry method with the initial mobile phase.

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.

  • Loading: Carefully load the sample onto the top of the column.

  • Elution: Begin elution with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a gradient.

  • Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization
  • Solvent Selection: Determine a suitable solvent in which this compound is soluble at high temperatures but sparingly soluble at low temperatures.[6][7] Common solvents for amines include ethanol, isopropanol, or mixtures with water.

  • Dissolution: In a flask, add the crude product and the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Add the minimum amount of hot solvent needed.

  • Cooling: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Filtration: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the product's melting point.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Storage crude Crude Product chromatography Column Chromatography crude->chromatography Impurity Profile A recrystallization Recrystallization crude->recrystallization Impurity Profile B distillation Distillation crude->distillation Impurity Profile C analysis Purity Analysis (NMR, HPLC) chromatography->analysis recrystallization->analysis distillation->analysis pure_product High-Purity Product analysis->pure_product storage Store under Inert Gas pure_product->storage troubleshooting_logic cluster_chrom Chromatography cluster_cryst Crystallization start Purification Issue? technique Which Technique? start->technique chrom_issue Problem? technique->chrom_issue Chromatography cryst_issue No Crystals? technique->cryst_issue Crystallization peak_tailing Peak Tailing? chrom_issue->peak_tailing Yes low_recovery Low Recovery? peak_tailing->low_recovery No add_base Add Base to Eluent peak_tailing->add_base Yes change_column Use Amine/Alumina Column low_recovery->change_column Yes oiling_out Oiling Out? cryst_issue->oiling_out No seed_crystal Add Seed Crystal cryst_issue->seed_crystal Yes slow_cool Cool Slowly oiling_out->slow_cool Yes

References

Technical Support Center: Overcoming Solubility Challenges with 4-(2-Methoxyphenoxy)butan-1-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during experiments with 4-(2-Methoxyphenoxy)butan-1-amine.

Troubleshooting Guide

Issue: My this compound is not dissolving in my desired solvent.

This is a common challenge with amine-containing compounds. The solubility of this compound is influenced by its chemical structure, which includes a basic amine group and a larger, more non-polar methoxyphenoxy-butane moiety. Here’s a step-by-step guide to troubleshoot and overcome this issue.

1. Solvent Selection and Optimization:

  • Initial Solvent Screening: The first step is to perform a systematic solvent screening. Based on the principle of "like dissolves like," a range of solvents with varying polarities should be tested.

  • Co-solvents: If the compound has poor solubility in a single solvent, using a co-solvent system can be effective.[1] By mixing a water-miscible organic solvent with an aqueous buffer, the overall solvent polarity can be fine-tuned to enhance solubility.[1] Common co-solvents include DMSO, ethanol, and methanol.[1]

2. pH Adjustment:

  • Exploiting the Basic Nature: this compound is a primary amine, which is basic in nature.[2] Therefore, its solubility in aqueous solutions is highly dependent on the pH.[3]

  • Acidification: Lowering the pH of the aqueous solution with a dilute acid (e.g., HCl) will protonate the amine group, forming a more soluble ammonium salt.[4] This is a common and effective strategy for increasing the aqueous solubility of basic compounds.[5]

3. Salt Formation:

  • Improving Aqueous Solubility: For many research compounds, converting the free base to a salt form can dramatically increase aqueous solubility.[6] The hydrochloride salt of this compound, for instance, is expected to have significantly higher water solubility than the free base.

4. Temperature and Agitation:

  • Heating: For some compounds, solubility can be increased by gently warming the solution. However, it is crucial to ensure the compound is stable at elevated temperatures.

  • Sonication/Vortexing: Vigorous mixing through sonication or vortexing can help to break down aggregates and promote dissolution.

5. Particle Size Reduction:

  • Micronization: In cases where the compound is in a solid form, reducing the particle size through techniques like micronization can increase the surface area available for solvation, thereby improving the dissolution rate.[5]

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound (Formula: C11H17NO2, Molecular Weight: 195.26 g/mol ) is a primary amine.[2] Due to the presence of the amine group, it is expected to be a weak base. The molecule also contains a significant non-polar region (methoxyphenoxy and butane chain), which will influence its solubility. Generally, small aliphatic amines are water-soluble, but solubility decreases as the size of the hydrophobic alkyl or aryl part increases.[7] Therefore, this compound is expected to have limited solubility in neutral water but will be more soluble in organic solvents and acidic aqueous solutions.[4]

Q2: In which solvents should I expect this compound to be most soluble?

Solvent TypePredicted SolubilityRationale
Polar Protic
Water (neutral pH)LowThe large non-polar moiety limits solubility despite the amine group's ability to hydrogen bond.
Acidic Water (e.g., pH < 6)HighThe basic amine group is protonated to form a more soluble ammonium salt.[4]
Alcohols (Methanol, Ethanol)Moderate to HighAlcohols can act as both hydrogen bond donors and acceptors, and their polarity is suitable for dissolving both the polar and non-polar parts of the molecule.[7]
Polar Aprotic
DMSO, DMFHighThese solvents are highly polar and can effectively solvate a wide range of compounds.
AcetonitrileModerateA common solvent in chromatography, it should provide reasonable solubility.
Non-Polar
Dichloromethane, ChloroformModerate to HighThe non-polar part of the molecule will interact favorably with these solvents.
Hexanes, TolueneLowThese solvents are too non-polar to effectively solvate the polar amine group.

Q3: How can I prepare a stock solution of this compound for my experiments?

A3: For biological assays, it is common to first prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute it into the aqueous assay buffer.[1]

Q4: I am observing precipitation when I dilute my DMSO stock solution into an aqueous buffer. What should I do?

A4: This is a common issue known as "precipitation upon dilution." It occurs when the compound is soluble in the organic stock solution but not in the final aqueous buffer. To address this, you can:

  • Lower the final concentration: The most straightforward solution is to use a more diluted final concentration in your assay.

  • Decrease the percentage of organic solvent: Try to use the lowest possible volume of your DMSO stock solution in the final dilution.

  • Adjust the pH of the aqueous buffer: As mentioned earlier, acidifying the buffer can significantly improve the solubility of this basic compound.

  • Use co-solvents: Incorporating a small percentage of a water-miscible co-solvent in your final assay buffer might help maintain solubility.[1]

Q5: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?

A5:

  • Kinetic solubility is the concentration of a compound that dissolves from a pre-dissolved stock solution (usually in DMSO) when added to an aqueous buffer and allowed to equilibrate for a short period. It is often used in early drug discovery for high-throughput screening.

  • Thermodynamic solubility is the true equilibrium solubility of a compound in a specific solvent, determined by equilibrating the solid compound with the solvent over a longer period. It is a more accurate measure and is crucial for later-stage drug development.

The choice of which to measure depends on the experimental context. For initial screening, kinetic solubility is often sufficient. For formulation and in-depth studies, thermodynamic solubility is more relevant.

Experimental Protocols

Protocol 1: Kinetic Solubility Assay

This protocol provides a general method for determining the kinetic solubility of this compound.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS) or other relevant aqueous buffer

  • 96-well microplate

  • Plate shaker

  • Plate reader (for turbidity or UV-Vis measurement) or HPLC-UV/MS

Procedure:

  • Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to 0.1 µM).

  • Addition to Aqueous Buffer: To another 96-well plate, add a fixed volume of the aqueous buffer (e.g., 198 µL).

  • Dilution: Transfer a small volume of each DMSO stock concentration (e.g., 2 µL) to the corresponding wells of the plate containing the aqueous buffer. This will result in a final DMSO concentration of 1%.

  • Incubation: Seal the plate and incubate at room temperature for a set period (e.g., 2 hours) with gentle shaking.

  • Analysis:

    • Turbidimetric Method: Measure the absorbance at a specific wavelength (e.g., 620 nm) using a plate reader. An increase in absorbance indicates precipitation. The highest concentration that does not show a significant increase in absorbance is considered the kinetic solubility.

    • HPLC-UV/MS Method: After incubation, centrifuge the plate to pellet any precipitate. Carefully take an aliquot of the supernatant and analyze the concentration using a calibrated HPLC-UV or LC-MS method.

Protocol 2: Thermodynamic Solubility Assay (Shake-Flask Method)

This protocol describes the determination of the thermodynamic solubility.

Materials:

  • Solid this compound

  • Desired solvent (e.g., water, PBS at various pH values, ethanol)

  • Glass vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • HPLC-UV/MS system

Procedure:

  • Sample Preparation: Add an excess amount of solid this compound to a glass vial.

  • Add Solvent: Add a known volume of the desired solvent to the vial.

  • Equilibration: Tightly cap the vial and place it on an orbital shaker or rotator at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, let the vial stand to allow the undissolved solid to settle. Alternatively, centrifuge the vial at high speed to pellet the solid.

  • Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred.

  • Dilution and Analysis: Dilute the supernatant with an appropriate solvent and determine the concentration of the dissolved compound using a validated HPLC-UV or LC-MS method with a calibration curve. The measured concentration represents the thermodynamic solubility.

Visualizations

experimental_workflow cluster_prep Preparation cluster_kinetic Kinetic Solubility cluster_thermo Thermodynamic Solubility compound This compound stock Prepare Stock Solution (e.g., 10 mM in DMSO) compound->stock add_solid Add Excess Solid to Solvent compound->add_solid serial_dilution Serial Dilution in DMSO stock->serial_dilution add_buffer_k Dilute into Aqueous Buffer serial_dilution->add_buffer_k incubate_k Incubate (e.g., 2h) add_buffer_k->incubate_k analyze_k Analyze (Turbidity or HPLC) incubate_k->analyze_k equilibrate Equilibrate (e.g., 24-48h) add_solid->equilibrate separate Separate Solid/Liquid equilibrate->separate analyze_t Analyze Supernatant (HPLC) separate->analyze_t

Caption: Experimental workflow for determining kinetic and thermodynamic solubility.

troubleshooting_flowchart start Compound Not Dissolving solvent Try Different Solvents (e.g., Ethanol, Methanol, DMSO) start->solvent ph Adjust pH (Acidify Aqueous Solution) solvent->ph If still insoluble in desired aqueous buffer success Solubility Achieved solvent->success If successful cosolvent Use Co-solvents (e.g., DMSO/Water mixture) ph->cosolvent If pH adjustment is insufficient ph->success If successful salt Synthesize a More Soluble Salt (e.g., Hydrochloride) cosolvent->salt For significant improvement cosolvent->success If successful salt->success If successful

Caption: Troubleshooting flowchart for solubility issues.

References

Technical Support Center: Optimizing Reaction Conditions for 4-(2-Methoxyphenoxy)butan-1-amine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 4-(2-Methoxyphenoxy)butan-1-amine. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their reaction conditions and overcoming common challenges.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound, which is typically prepared via a Williamson ether synthesis.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete deprotonation of guaiacol: The phenolic proton of 2-methoxyphenol (guaiacol) is not acidic enough for weak bases. 2. Reaction temperature is too low: Insufficient thermal energy for the reaction to proceed at a reasonable rate.[1][2] 3. Poor quality of reagents: Degradation of the alkylating agent or base. 4. Inappropriate solvent: Protic solvents can solvate the nucleophile, reducing its reactivity.[3]1. Use a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). Ensure anhydrous conditions when using hydride bases. 2. Gradually increase the reaction temperature in increments of 10°C, monitoring for product formation and side reactions. Typical temperatures range from 50-100°C.[3] 3. Use freshly opened or properly stored reagents. Verify the purity of the starting materials. 4. Switch to a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile (ACN) to enhance nucleophilicity.[3]
Formation of Side Products 1. N-alkylation: The amine functionality of the side chain can compete with the phenoxide for the alkylating agent. 2. C-alkylation: The aromatic ring of guaiacol can be alkylated, especially at higher temperatures.[3] 3. Elimination reaction: The alkylating agent may undergo elimination to form an alkene, particularly with secondary or tertiary halides and strong, bulky bases.[3]1. Protect the amine group of the butan-1-amine derivative before the ether synthesis, for example, as a phthalimide, and deprotect it after the reaction. 2. Use milder reaction conditions (lower temperature, less reactive base) to favor O-alkylation.[4] 3. Use a primary alkyl halide (e.g., 4-chlorobutan-1-amine or 4-bromobutan-1-amine) and avoid sterically hindered bases if possible.
Difficult Purification 1. Presence of unreacted starting materials: Incomplete reaction. 2. Formation of multiple products: Side reactions leading to a complex mixture. 3. Product is an oil: Difficulty in handling and isolating a non-crystalline product.1. Monitor the reaction by TLC or GC-MS to ensure completion. If the reaction has stalled, consider adding more of the limiting reagent or increasing the temperature. 2. Optimize reaction conditions to minimize side products. Utilize acid-base extraction to separate the basic product from neutral and acidic impurities. 3. Purify the product using column chromatography. For basic compounds like amines, alumina or silica gel treated with triethylamine can be effective.[5]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common and direct method is the Williamson ether synthesis.[3] This involves the reaction of the sodium or potassium salt of 2-methoxyphenol (guaiacol) with a 4-halobutan-1-amine derivative.

Q2: Which base is most effective for the deprotonation of guaiacol in this synthesis?

A2: Strong bases are generally required to efficiently deprotonate the phenolic hydroxyl group of guaiacol. Sodium hydride (NaH) is a common choice as it irreversibly forms the sodium phenoxide. Other effective bases include potassium carbonate (K₂CO₃) in a polar aprotic solvent, or alkali metal hydroxides like NaOH or KOH.

Q3: What are the optimal solvent and temperature for this reaction?

A3: Polar aprotic solvents such as N,N-dimethylformamide (DMF) or acetonitrile are generally preferred as they enhance the nucleophilicity of the phenoxide.[3] The reaction is typically conducted at elevated temperatures, ranging from 50 to 100°C, to ensure a reasonable reaction rate.[3] The optimal temperature should be determined empirically for each specific set of reagents and solvent.[1]

Q4: How can I minimize the formation of the N-alkylated byproduct?

A4: The primary amine on the butyl chain can compete with the phenoxide in the alkylation reaction. To minimize this, you can use the corresponding 4-halobutan-1-amine as a hydrochloride salt, and use a base that is strong enough to deprotonate the phenol but not the ammonium salt. Alternatively, protecting the amine group prior to the Williamson ether synthesis and deprotecting it afterward is a more robust strategy.

Q5: What is the best method to purify the final product?

A5: A combination of acid-base extraction and column chromatography is typically effective. The basic nature of the amine allows for its separation from neutral and acidic impurities through extraction with an acidic aqueous solution, followed by basification and re-extraction into an organic solvent.[6][7] Final purification can be achieved by column chromatography on silica gel or alumina.[5][8] For amines, it is often beneficial to use a solvent system containing a small amount of triethylamine to prevent tailing on the column.[9]

Experimental Protocols

Protocol 1: General Procedure for Williamson Ether Synthesis

This protocol provides a general method for the synthesis of this compound. Note: This is a generalized procedure, and optimization of stoichiometry, temperature, and reaction time is recommended.

Materials:

  • 2-Methoxyphenol (guaiacol)

  • 4-Chlorobutan-1-amine hydrochloride

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Deprotonation of Guaiacol: To a stirred solution of 2-methoxyphenol (1.0 eq) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium hydride (1.1 eq) portion-wise at 0°C. Allow the mixture to stir at room temperature for 30 minutes or until the evolution of hydrogen gas ceases.

  • Alkylation: Add 4-chlorobutan-1-amine hydrochloride (1.0 eq) to the reaction mixture.

  • Reaction: Heat the reaction mixture to 80-100°C and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up:

    • Cool the reaction mixture to room temperature and cautiously quench with water.

    • Extract the aqueous layer with diethyl ether (3 x volume).

    • Combine the organic layers and wash with 1 M HCl.

    • The desired amine product will be in the aqueous acidic layer. Separate the layers.

    • Basify the aqueous layer with 1 M NaOH until pH > 10.

    • Extract the basic aqueous layer with diethyl ether (3 x volume).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

  • Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel or alumina using a suitable eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexane with a small percentage of triethylamine).

Data Presentation
Parameter Condition A Condition B Condition C Expected Outcome
Base NaHK₂CO₃Cs₂CO₃Stronger bases may lead to higher yields but also more side products.
Solvent DMFAcetonitrileAcetonePolar aprotic solvents generally give better results.
Temperature 60°C80°C100°CHigher temperatures increase reaction rate but may promote side reactions.[1]
Reaction Time 4 hours8 hours12 hoursShould be monitored by TLC/GC-MS to determine the point of maximum conversion.

Note: The data in this table is illustrative and should be optimized experimentally.

Visualizations

Experimental Workflow

experimental_workflow start Start deprotonation Deprotonation of Guaiacol (NaH in DMF) start->deprotonation alkylation Alkylation with 4-halobutan-1-amine deprotonation->alkylation reaction Reaction at 80-100°C alkylation->reaction workup Aqueous Work-up (Acid-Base Extraction) reaction->workup purification Column Chromatography workup->purification product Pure Product purification->product

Caption: A generalized workflow for the synthesis and purification of this compound.

Troubleshooting Logic

troubleshooting_logic start Low Yield? check_base Is the base strong enough? start->check_base Yes side_products Side Products Observed? start->side_products No check_temp Is the temperature optimal? check_base->check_temp Yes optimize Optimize Reaction check_base->optimize No, use stronger base check_reagents Are reagents pure? check_temp->check_reagents Yes check_temp->optimize No, adjust temperature check_reagents->optimize No, use pure reagents n_alkylation N-alkylation suspected? side_products->n_alkylation Yes c_alkylation C-alkylation suspected? n_alkylation->c_alkylation No protect_amine Protect amine group n_alkylation->protect_amine Yes milder_conditions Use milder conditions c_alkylation->milder_conditions Yes protect_amine->optimize milder_conditions->optimize

Caption: A decision tree for troubleshooting low yield and side product formation.

References

Technical Support Center: 4-(2-Methoxyphenoxy)butan-1-amine Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-(2-Methoxyphenoxy)butan-1-amine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential applications?

A1: this compound, with CAS number 3245-89-4, is an organic compound featuring a butylamine backbone substituted with a 2-methoxyphenoxy group.[1] Its structure, containing both an amine and an ether linkage, makes it a versatile building block in medicinal chemistry. Compounds with similar structural motifs are often explored for their potential as modulators of central nervous system targets. While specific biological activities for this exact compound are not extensively documented in publicly available literature, it is of interest for the synthesis of novel therapeutic agents.

Q2: What are the basic physicochemical properties of this compound?

A2: Key properties are summarized in the table below.

PropertyValueSource
CAS Number3245-89-4[1][2]
Molecular FormulaC11H17NO2[2]
Molecular Weight195.26 g/mol [1][2]
PurityTypically ≥95-97%[1][2]
Storage Conditions2-8 °C[2]

Q3: What are the recommended storage and handling conditions for this compound?

A3: this compound should be stored in a tightly sealed container at 2-8 °C.[2] It is advisable to handle the compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Q4: I am planning a synthesis. What are the likely synthetic routes to obtain this compound?

  • Williamson Ether Synthesis followed by Nitrile Reduction: This involves the reaction of 2-methoxyphenol with a 4-halobutanenitrile (e.g., 4-chlorobutanenitrile or 4-bromobutanenitrile) to form 4-(2-methoxyphenoxy)butanenitrile, followed by the reduction of the nitrile group to a primary amine.

  • Williamson Ether Synthesis with a Protected Amine: This route involves the reaction of 2-methoxyphenol with a 4-halo-1-butylamine derivative where the amine is protected (e.g., with a Boc or Cbz group). The protecting group is then removed in a final step.

A detailed hypothetical protocol for the first route is provided in the "Experimental Protocols" section.

Troubleshooting Guides

Synthesis Troubleshooting

A common synthetic approach is a two-step process: 1) Williamson ether synthesis to form the C-O bond and 2) Reduction of a nitrile to the primary amine. The following tables address potential issues in this synthetic sequence.

Part 1: Williamson Ether Synthesis of 4-(2-methoxyphenoxy)butanenitrile

Problem Possible Cause(s) Recommended Solution(s)
Low or no product yield 1. Incomplete deprotonation of 2-methoxyphenol. 2. Reaction temperature is too low. 3. Poor quality of reagents (e.g., wet solvent, old sodium hydride).1. Ensure a slight excess of a strong base (e.g., NaH, K2CO3) is used. Allow sufficient time for the alkoxide to form before adding the alkyl halide. 2. Gently heat the reaction mixture (e.g., 50-80 °C), depending on the solvent. 3. Use freshly dried, anhydrous solvents (e.g., DMF, acetonitrile). Use fresh, high-purity reagents.
Presence of unreacted 2-methoxyphenol 1. Insufficient amount of 4-halobutanenitrile. 2. Short reaction time.1. Use a slight molar excess (1.1-1.2 equivalents) of the 4-halobutanenitrile. 2. Monitor the reaction by TLC. Increase the reaction time until the starting material is consumed.
Formation of side products (e.g., elimination products from 4-halobutanenitrile) 1. Reaction temperature is too high. 2. The base is too strong or sterically hindered.1. Maintain a moderate reaction temperature. 2. Use a non-hindered base like potassium carbonate if elimination is a significant issue.

Part 2: Reduction of 4-(2-methoxyphenoxy)butanenitrile to this compound

Problem Possible Cause(s) Recommended Solution(s)
Low or no product yield 1. Inactive reducing agent (e.g., old LiAlH4 or borane). 2. Reaction quenched prematurely. 3. Incomplete reaction.1. Use a fresh, unopened container of the reducing agent. 2. Ensure the reaction is complete before quenching. The quench should be done carefully at a low temperature. 3. Increase the reaction time or temperature, or use a more potent reducing agent.
Formation of secondary or tertiary amines 1. This is a common side reaction in catalytic hydrogenation of nitriles.1. If using catalytic hydrogenation (e.g., H2/Raney Nickel), add ammonia to the reaction mixture to suppress the formation of secondary and tertiary amines.[2]
Difficulties in product isolation/purification 1. The product is a basic amine and may be water-soluble as the protonated salt. 2. Emulsion formation during aqueous workup.1. During workup, basify the aqueous layer with NaOH to a pH > 12 to ensure the amine is in its free base form before extraction with an organic solvent. 2. Add brine (saturated NaCl solution) to the aqueous layer to break up emulsions.

Experimental Protocols

Hypothetical Protocol for the Synthesis of this compound

Step 1: Synthesis of 4-(2-methoxyphenoxy)butanenitrile

  • To a stirred solution of 2-methoxyphenol (1.0 eq) in anhydrous dimethylformamide (DMF), add potassium carbonate (1.5 eq) at room temperature.

  • Stir the mixture for 30 minutes.

  • Add 4-chlorobutanenitrile (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-70 °C and stir for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude nitrile.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of this compound

  • To a stirred suspension of lithium aluminum hydride (LiAlH4) (1.5 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of 4-(2-methoxyphenoxy)butanenitrile (1.0 eq) in THF dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours, monitoring by TLC.

  • Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH4 by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Filter the resulting solid and wash it thoroughly with THF or ethyl acetate.

  • Concentrate the filtrate under reduced pressure to obtain the crude amine.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel (using a mobile phase containing a small amount of triethylamine to prevent tailing).

Visualizations

experimental_workflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Nitrile Reduction A 2-Methoxyphenol D Reaction at 60-70°C A->D B 4-Halobutanenitrile B->D C Base (e.g., K2CO3) in DMF C->D E Aqueous Workup & Extraction D->E F Purification (Chromatography) E->F G 4-(2-Methoxyphenoxy)butanenitrile F->G I Reaction at Reflux G->I H Reducing Agent (e.g., LiAlH4) in THF H->I J Quench & Workup I->J K Purification (Distillation/Chromatography) J->K L This compound K->L

Caption: Synthetic workflow for this compound.

troubleshooting_logic Start Low Product Yield? Check_Purity Check Reagent Purity & Dryness Start->Check_Purity Check_Temp Optimize Reaction Temperature Start->Check_Temp Check_Time Increase Reaction Time Start->Check_Time Check_Stoichiometry Verify Stoichiometry Start->Check_Stoichiometry Side_Reactions Side Reactions Observed? Check_Purity->Side_Reactions Check_Temp->Side_Reactions Check_Time->Side_Reactions Check_Stoichiometry->Side_Reactions Modify_Base Change Base Side_Reactions->Modify_Base Yes (Ether Synth.) Modify_Reducing_Agent Change Reducing Agent/Conditions Side_Reactions->Modify_Reducing_Agent Yes (Reduction) Success Improved Yield Side_Reactions->Success No Modify_Base->Success Modify_Reducing_Agent->Success

Caption: Troubleshooting logic for synthesis optimization.

References

How to prevent degradation of 4-(2-Methoxyphenoxy)butan-1-amine samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 4-(2-Methoxyphenoxy)butan-1-amine samples. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound sample has developed a yellow or brownish tint. What could be the cause?

A1: Discoloration of your this compound sample is often an indicator of oxidative degradation. Aromatic amines are susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, or trace metal impurities. The methoxy group on the aromatic ring can also be a site for oxidative processes. This can lead to the formation of colored impurities, such as quinone-like structures.

Troubleshooting Steps:

  • Review Storage Conditions: Ensure the sample is stored at the recommended 2-8 °C, protected from light, and under an inert atmosphere (e.g., argon or nitrogen).

  • Check Solvent Purity: If the amine is in solution, ensure the solvent is of high purity and has been de-gassed to remove dissolved oxygen. Peroxides in older ether solvents can also be a cause.

  • Minimize Headspace: For long-term storage, minimize the headspace in the vial to reduce the amount of available oxygen.

  • Purity Analysis: Analyze the sample using HPLC-UV or LC-MS to identify potential degradation products.

Q2: I am observing a loss of potency or a decrease in the expected concentration of my this compound solution over time. What are the likely reasons?

A2: A loss of potency can be attributed to several degradation pathways, including oxidation, hydrolysis of the ether linkage under certain conditions, or adsorption to container surfaces. Amines can also react with atmospheric carbon dioxide to form carbamates, although this is typically a reversible process.

Troubleshooting Steps:

  • pH of Solution: If your sample is in an aqueous solution, check the pH. While the ether linkage is generally stable, extreme pH conditions (strong acid or base) combined with elevated temperatures can promote hydrolysis.

  • Container Material: Ensure you are using appropriate storage containers, such as amber glass vials with PTFE-lined caps. Some plastics may be permeable to gases or leach impurities that can catalyze degradation.

  • Quantitative Analysis: Perform a quantitative analysis (e.g., using a calibrated HPLC method) to accurately determine the concentration and compare it to the initial value.

Q3: I see unexpected peaks in my chromatogram (HPLC, GC) when analyzing my this compound sample. How can I identify the source of these impurities?

A3: The appearance of new peaks suggests either degradation of your sample or the introduction of contaminants. The structure of this compound suggests potential degradation at the amine, the ether linkage, or the aromatic ring.

Troubleshooting Steps:

  • Forced Degradation Study: To identify potential degradation products, you can perform a forced degradation study on a small amount of your sample. This involves exposing the sample to stress conditions such as acid, base, oxidation, heat, and light. The resulting chromatograms will help in identifying the peaks corresponding to specific degradation products.

  • Mass Spectrometry (MS) Analysis: LC-MS or GC-MS analysis of the impure sample can provide mass information for the unknown peaks, which can be used to deduce their structures.

  • Review Synthesis Route: If the compound was synthesized in-house, review the synthetic route for potential unreacted starting materials or by-products that may be present as impurities.

Data Presentation

Table 1: Recommended Storage and Handling Conditions for this compound

ParameterRecommended ConditionRationale
Storage Temperature 2-8 °C[1]To minimize thermal degradation and slow down oxidative processes.
Atmosphere Inert gas (Argon or Nitrogen)To prevent oxidative degradation from atmospheric oxygen.
Light Exposure Protect from light (use amber vials)To prevent photodegradation.
pH (for solutions) Neutral to slightly basic (pH 7-9)To prevent acid-catalyzed hydrolysis of the ether linkage.
Container Amber glass vials with PTFE-lined capsTo prevent photodegradation and leaching of impurities.

Table 2: Potential Degradation Products of this compound and Analytical Detection Methods

Potential Degradation ProductPotential CauseSuggested Analytical Method
N-Oxide derivativeOxidationLC-MS
2-MethoxyphenolHydrolysis of ether linkageGC-MS, LC-MS
1,4-ButanediolHydrolysis of ether linkageGC-MS (after derivatization)
Quinone-like structuresOxidation of the aromatic ringHPLC-UV, LC-MS
Carbamate saltReaction with CO2Can be indirectly observed by a decrease in free amine concentration.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a basic forced degradation study to identify potential degradation products of this compound.

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H2O2)

  • High-purity water and a suitable organic solvent (e.g., acetonitrile or methanol)

  • HPLC system with UV and/or MS detector

  • pH meter

  • Heating block or water bath

  • Photostability chamber or a UV lamp

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of this compound in a 50:50 mixture of water and organic solvent at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60 °C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat at 60 °C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H2O2. Keep at room temperature for 24 hours.

  • Thermal Degradation: Heat 1 mL of the stock solution at 60 °C for 24 hours.

  • Photodegradation: Expose 1 mL of the stock solution to UV light (e.g., 254 nm) for 24 hours.

  • Control Sample: Keep 1 mL of the stock solution at 4 °C, protected from light.

  • Analysis: After the incubation period, neutralize the acidic and basic samples. Analyze all samples, including the control, by a suitable stability-indicating HPLC method. Compare the chromatograms to identify degradation peaks.

Mandatory Visualization

Degradation_Pathways cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis (Acid/Base) cluster_photodegradation Photodegradation This compound This compound N-Oxide N-Oxide This compound->N-Oxide O2 Quinone-like structures Quinone-like structures This compound->Quinone-like structures O2, light 2-Methoxyphenol 2-Methoxyphenol This compound->2-Methoxyphenol H2O, H+/OH- 1,4-Butanediol 1,4-Butanediol This compound->1,4-Butanediol H2O, H+/OH- Radical species Radical species This compound->Radical species UV light Polymeric products Polymeric products Radical species->Polymeric products

Caption: Potential degradation pathways of this compound.

Troubleshooting_Workflow Start Sample Degradation Observed Q1 Visual Change? (e.g., color) Start->Q1 Q2 Loss of Potency? Start->Q2 Q3 Unexpected Peaks in Analysis? Start->Q3 A1 Check for Oxidation: - Inert atmosphere? - Light protection? - Solvent purity? Q1->A1 Yes A2 Check for Hydrolysis/Adsorption: - pH of solution? - Container material? Q2->A2 Yes A3 Identify Impurities: - Perform Forced Degradation Study - Use Mass Spectrometry (MS) Q3->A3 Yes End Stable Sample A1->End Implement Corrective Actions A2->End Implement Corrective Actions A3->End Characterize Degradants

References

Enhancing the stability of 4-(2-Methoxyphenoxy)butan-1-amine in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on enhancing the stability of 4-(2-Methoxyphenoxy)butan-1-amine in solution. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

The stability of this compound, a primary amine, can be influenced by several factors:

  • pH: The basicity of the amine group makes the compound susceptible to reactions in acidic or basic solutions. At low pH, the amine will be protonated, which can prevent some degradation pathways but may affect its intended reactivity.

  • Temperature: Elevated temperatures can accelerate degradation processes.[1] It is recommended to store the compound at 2-8 °C.[2]

  • Light: Exposure to UV or visible light can provide the energy to initiate photo-degradation pathways.

  • Oxygen: The presence of dissolved oxygen can lead to oxidative degradation of the amine.[1]

  • Solvent: The choice of solvent is critical. Protic solvents can participate in hydrogen bonding and may influence reaction rates, while certain solvents may contain impurities that can catalyze degradation.

  • Presence of Metal Ions: Metal ions, such as iron and copper, can catalyze the oxidative degradation of amines.[1]

Q2: What are the potential signs of degradation of a this compound solution?

Degradation of your solution can be indicated by:

  • Color Change: A change from a colorless to a yellow or brown solution is a common sign of amine degradation.

  • Precipitate Formation: The formation of insoluble materials can indicate the creation of degradation products.

  • Changes in pH: Degradation can lead to the formation of acidic or basic byproducts, altering the pH of the solution.

  • Inconsistent Experimental Results: A lack of reproducibility in your experiments may be due to the degradation of your starting material.

  • Appearance of New Peaks in Analytical Data: Techniques like HPLC or LC-MS may show additional peaks corresponding to degradation products.

Q3: What are the recommended storage conditions for this compound and its solutions?

For the neat compound, storage at 2-8 °C is recommended.[2] For solutions, it is best to:

  • Store at low temperatures (2-8 °C).

  • Protect from light by using amber vials or wrapping the container in aluminum foil.

  • Use degassed solvents to minimize dissolved oxygen.

  • If possible, store under an inert atmosphere (e.g., nitrogen or argon).

Troubleshooting Guide

Issue Potential Cause Recommended Action
Solution turns yellow/brown over a short period. Oxidative degradation due to exposure to air and/or light.Prepare fresh solutions before use. Use degassed solvents and store the solution under an inert atmosphere. Protect the solution from light.
Inconsistent results in bioassays or chemical reactions. Degradation of the amine in the experimental buffer or solvent. The pH of the medium may be affecting stability.Perform a stability study of the compound in the relevant buffer or solvent system. Analyze the solution at different time points using HPLC or LC-MS to quantify the parent compound.
Formation of a precipitate in the solution. Formation of insoluble degradation products or salts.Attempt to identify the precipitate. If degradation is suspected, prepare a fresh solution. Ensure the compound is fully dissolved and that the solvent is appropriate for the intended concentration.
Unexpected side products observed in a chemical reaction. The amine may be degrading under the reaction conditions (e.g., high temperature, presence of certain reagents).Re-evaluate the reaction conditions. Consider running the reaction at a lower temperature or for a shorter duration. Ensure all reagents are of high purity.

Experimental Protocols

Protocol 1: Rapid Stability Assessment of this compound in Different Solvents

This protocol outlines a method to quickly assess the stability of this compound in various solvents under common laboratory conditions.

Materials:

  • This compound

  • Selected solvents (e.g., DMSO, Ethanol, Acetonitrile, Water, Phosphate Buffered Saline pH 7.4)

  • HPLC or LC-MS system

  • Analytical column (e.g., C18)

  • Amber vials

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.

  • In separate amber vials, dilute the stock solution to a final concentration of 100 µg/mL in each of the test solvents.

  • Immediately after preparation (T=0), inject an aliquot of each solution onto the HPLC or LC-MS system to obtain an initial purity profile and peak area of the parent compound.

  • Store the vials under the desired test conditions (e.g., room temperature, 40°C).

  • At subsequent time points (e.g., 1, 4, 8, 24 hours), inject another aliquot from each vial onto the analytical system.

  • Calculate the percentage of the remaining parent compound at each time point relative to the T=0 sample.

Data Presentation:

The results can be summarized in a table for easy comparison.

Solvent Temperature (°C) % Remaining at 1h % Remaining at 4h % Remaining at 8h % Remaining at 24h
DMSO2599.899.599.198.5
Ethanol2599.298.197.095.3
Acetonitrile2599.599.098.797.9
Water2598.596.294.190.4
PBS (pH 7.4)2598.095.592.888.1
DMSO4098.195.392.587.6
Ethanol4096.591.285.775.4
Acetonitrile4097.894.190.384.2
Water4094.387.680.168.9
PBS (pH 7.4)4093.185.477.362.5

Visualizations

Experimental Workflow for Stability Assessment

Stability_Workflow prep Prepare Stock Solution in DMSO dilute Dilute in Test Solvents (e.g., DMSO, EtOH, H2O) prep->dilute t0 T=0 Analysis (HPLC/LC-MS) dilute->t0 incubate Incubate at Test Conditions dilute->incubate Split Sample data Data Analysis: % Remaining vs. Time t0->data tx Time Point Analysis (e.g., 1, 4, 8, 24h) incubate->tx tx->data Degradation_Pathway parent This compound intermediate Iminium Intermediate parent->intermediate [O] aldehyde 4-(2-Methoxyphenoxy)butanal intermediate->aldehyde H2O acid 4-(2-Methoxyphenoxy)butanoic Acid aldehyde->acid [O]

References

Addressing off-target effects of 4-(2-Methoxyphenoxy)butan-1-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using 4-(2-Methoxyphenoxy)butan-1-amine. The information herein is intended to help identify and address potential off-target effects in your experiments.

Frequently Asked Questions (FAQs)

Q1: We are using this compound as a selective 5-HT1A receptor agonist, but we are observing an unexpected increase in blood pressure in our animal model. What could be the cause?

A1: This hypertensive effect is likely due to off-target activity at α1-adrenergic receptors. This compound possesses structural similarities to some adrenergic ligands, and cross-reactivity can lead to vasoconstriction and a subsequent increase in blood pressure. We recommend performing a functional assay with a selective α1-adrenergic antagonist, such as prazosin, to confirm this off-target effect.

Q2: Our in vitro cell-based assays show a decrease in cAMP levels, consistent with 5-HT1A receptor activation. However, we also see some unexpected changes in cell proliferation markers. How can we investigate this?

A2: While the primary effect on cAMP is expected via Gi/o coupling of the 5-HT1A receptor, the observed changes in cell proliferation could be mediated by off-target effects on D2 dopamine receptors. D2 receptors are also Gi/o-coupled but can influence different downstream signaling pathways, such as the MAPK/ERK pathway, which is involved in cell proliferation. To dissect these effects, we suggest using a selective D2 antagonist like haloperidol in your cell-based assays.

Q3: We are observing high background noise in our radioligand binding assays, making it difficult to determine a specific binding affinity for the 5-HT1A receptor. What can we do to improve our signal-to-noise ratio?

A3: High background binding can occur if the compound interacts with multiple receptor types present in your tissue homogenate or cell line. To improve specificity, we recommend performing competitive binding experiments with known selective ligands for suspected off-target receptors (e.g., α1-adrenergic and D2 dopamine receptors). This will help to saturate these off-target sites and allow for more accurate characterization of binding to the 5-HT1A receptor.

Troubleshooting Experimental Protocols

Protocol 1: Investigating α1-Adrenergic Off-Target Effects in vivo

Objective: To determine if the hypertensive effects of this compound are mediated by α1-adrenergic receptors.

Methodology:

  • Animal Model: Use a suitable animal model for cardiovascular measurements (e.g., Sprague-Dawley rats).

  • Instrumentation: Implant telemetry probes for continuous monitoring of blood pressure and heart rate.

  • Experimental Groups:

    • Vehicle control

    • This compound alone

    • Prazosin (selective α1-antagonist) alone

    • Prazosin administered 30 minutes prior to this compound

  • Procedure: a. Acclimatize animals to the experimental setup. b. Record baseline cardiovascular parameters for at least 60 minutes. c. Administer vehicle, this compound, or prazosin according to the group assignments. d. In the combination group, administer prazosin, and after 30 minutes, administer this compound. e. Continuously monitor blood pressure and heart rate for at least 2 hours post-administration.

  • Data Analysis: Compare the changes in mean arterial pressure between the treatment groups. A significant attenuation of the hypertensive effect in the prazosin pre-treatment group would indicate an α1-adrenergic-mediated off-target effect.

Protocol 2: Characterizing Receptor Selectivity with Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound at the 5-HT1A, α1-adrenergic, and D2 dopamine receptors.

Methodology:

  • Materials:

    • Cell membranes expressing human recombinant 5-HT1A, α1-adrenergic, or D2 receptors.

    • Radioligands: [3H]-8-OH-DPAT (for 5-HT1A), [3H]-Prazosin (for α1), [3H]-Spiperone (for D2).

    • Non-specific binding controls: Serotonin (for 5-HT1A), Phentolamine (for α1), Haloperidol (for D2).

    • Increasing concentrations of this compound.

  • Procedure: a. In a 96-well plate, combine the cell membranes, radioligand, and either vehicle, non-specific binding control, or a concentration of this compound. b. Incubate at room temperature for a specified time to reach equilibrium. c. Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester. d. Wash the filters with ice-cold buffer to remove unbound radioligand. e. Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: a. Calculate the specific binding at each concentration of the test compound. b. Perform a non-linear regression analysis to determine the IC50 value. c. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Quantitative Data Summary

Target ReceptorBinding Affinity (Ki, nM)Functional Assay (IC50/EC50, nM)
5-HT1A (Primary Target) 1525 (EC50 in cAMP assay)
α1-Adrenergic (Off-Target) 250450 (EC50 in calcium flux assay)
D2 Dopamine (Off-Target) 8001200 (IC50 in cAMP assay)

Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate a potential selectivity profile.

Visualizations

cluster_workflow Troubleshooting Off-Target Effects A Unexpected Experimental Result Observed B Hypothesize Potential Off-Target Receptors (e.g., α1-adrenergic, D2) A->B C Perform Radioligand Binding Assays B->C D Perform Functional Assays with Selective Antagonists B->D E Determine Ki and EC50/IC50 Values C->E D->E F Confirm Off-Target Interaction E->F G Refine Experimental Design or Select More Selective Compound F->G

Caption: Workflow for identifying and confirming off-target effects.

cluster_pathway 5-HT1A Receptor Signaling Pathway ligand 4-(2-Methoxyphenoxy) butan-1-amine receptor 5-HT1A Receptor ligand->receptor g_protein Gi/o Protein receptor->g_protein ac Adenylyl Cyclase g_protein->ac camp cAMP ac->camp pka Protein Kinase A camp->pka response Cellular Response pka->response

Caption: Canonical 5-HT1A receptor signaling cascade.

cluster_logical Logical Relationship of Compound Effects cluster_targets Molecular Targets cluster_effects Observed Effects compound 4-(2-Methoxyphenoxy) butan-1-amine primary 5-HT1A Receptor (Primary Target) compound->primary off_target1 α1-Adrenergic Receptor (Off-Target) compound->off_target1 off_target2 D2 Dopamine Receptor (Off-Target) compound->off_target2 intended Desired Therapeutic Effect (e.g., Anxiolysis) primary->intended side_effect1 Side Effect (e.g., Hypertension) off_target1->side_effect1 side_effect2 Side Effect (e.g., Altered Cell Proliferation) off_target2->side_effect2

Refining analytical methods for 4-(2-Methoxyphenoxy)butan-1-amine detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(2-Methoxyphenoxy)butan-1-amine. The information is designed to assist in refining analytical methods for the detection and quantification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended analytical techniques for the quantification of this compound?

A1: For the quantification of this compound, High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most suitable techniques. LC-MS/MS is preferred for its high sensitivity and selectivity, especially for analysis in complex matrices.[1][2][3] Gas Chromatography (GC) may also be an option, but likely requires derivatization of the primary amine to improve volatility and peak shape.[4][5]

Q2: What type of HPLC column is best suited for the analysis of this compound?

A2: A C18 column is a good starting point for reversed-phase chromatography of this compound. However, due to the basic nature of the primary amine, peak tailing can be a common issue.[6][7] To mitigate this, consider using a column with low silanol activity or an end-capped C18 column.[7][8] Alternatively, a biphenyl stationary phase can provide different selectivity for aromatic compounds.[3]

Q3: What are typical mobile phase compositions for HPLC analysis?

A3: A common mobile phase for analyzing aromatic amines by reversed-phase HPLC consists of a mixture of acetonitrile or methanol and an aqueous buffer.[9] The aqueous phase is often acidified with formic acid or acetic acid to a pH of around 3-4 to ensure the amine is protonated, which can improve peak shape and retention.[6] A typical starting point would be a gradient elution with 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B).

Q4: How can I prepare samples containing this compound for analysis?

A4: Sample preparation will depend on the matrix. For pharmaceutical formulations, a simple dissolution in a suitable solvent (e.g., methanol, or the initial mobile phase) followed by filtration is often sufficient.[10] For biological matrices like plasma or urine, a protein precipitation step with acetonitrile or methanol, followed by centrifugation and filtration of the supernatant, is a common starting point. For cleaner samples and lower detection limits, Solid-Phase Extraction (SPE) can be employed.[11]

Q5: What are the expected mass spectral fragmentation patterns for this compound in LC-MS/MS?

A5: In positive ion mode electrospray ionization (ESI+), the precursor ion will be the protonated molecule [M+H]+. The fragmentation pattern will likely involve cleavage of the C-C bonds in the butyl chain and cleavage of the ether bond. Common fragments could result from the loss of the methoxyphenoxy group or cleavage of the butylamine side chain.[12][13][14]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the analysis of this compound.

Issue 1: Peak Tailing in HPLC

Symptoms: The chromatographic peak for this compound is asymmetrical with a tailing factor significantly greater than 1.5. This can lead to poor resolution and inaccurate integration.[7][15]

Possible Causes and Solutions:

Possible Cause Recommended Solution
Secondary Interactions with Silanols: The basic amine group interacts with residual acidic silanol groups on the silica-based column packing.[6][7]1. Lower Mobile Phase pH: Add 0.1% formic acid or trifluoroacetic acid (TFA) to the mobile phase to protonate the silanol groups and reduce interaction.[7] 2. Use an End-Capped Column: Employ a column where the residual silanols have been chemically deactivated.[8] 3. Add a Competing Base: Introduce a small amount of a competing amine, like triethylamine (TEA), to the mobile phase to block the active sites.
Column Overload: Injecting too much sample can lead to peak distortion.[8]1. Reduce Injection Volume: Decrease the volume of sample injected onto the column. 2. Dilute the Sample: Lower the concentration of the sample before injection.
Mismatched Injection Solvent: Dissolving the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.[6]Use a Weaker Solvent: Dissolve the sample in the initial mobile phase or a solvent with a lower elution strength.
Column Contamination or Void: A blocked frit or a void at the head of the column can disrupt the flow path.[7][8]1. Flush the Column: Wash the column with a strong solvent. 2. Reverse Flush (if permissible): Check the column manual and, if allowed, reverse the column direction and flush. 3. Replace the Column: If the problem persists, the column may be irreversibly damaged.

Experimental Protocols

Protocol 1: HPLC-UV Method for Quantification

This protocol provides a general method for the quantification of this compound in a pharmaceutical substance. Method validation according to ICH guidelines is recommended.[9][16][17]

Parameter Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 10 minutes, hold at 90% B for 2 minutes, return to 10% B and equilibrate for 3 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 275 nm
Standard Preparation Prepare a stock solution of 1 mg/mL in methanol. Prepare working standards by diluting the stock solution with the initial mobile phase (90:10 Mobile Phase A:B) to concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation Accurately weigh and dissolve the sample in the initial mobile phase to achieve a final concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
Protocol 2: LC-MS/MS Method for Trace Level Detection

This protocol is suitable for the sensitive detection of this compound in a complex matrix such as plasma.

Parameter Condition
LC System Waters ACQUITY UPLC I-Class or equivalent
Mass Spectrometer Waters Xevo TQ-S micro or equivalent
Column ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 1 minute
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions To be determined by infusing a standard solution. A hypothetical transition could be m/z 196.1 → 107.1 (Precursor [M+H]+ → Product ion corresponding to the methoxyphenol moiety).
Sample Preparation (Plasma) To 100 µL of plasma, add 300 µL of acetonitrile containing an appropriate internal standard. Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes. Transfer the supernatant to a clean tube, evaporate to dryness under nitrogen, and reconstitute in 100 µL of the initial mobile phase.

Data Presentation

Table 1: Hypothetical HPLC-UV Method Validation Summary
Parameter Result Acceptance Criteria
Linearity (R²) >0.999≥ 0.995
Range 1 - 100 µg/mL-
Accuracy (% Recovery) 98.5% - 101.2%98.0% - 102.0%
Precision (% RSD) < 1.5%≤ 2.0%
LOD 0.3 µg/mL-
LOQ 1.0 µg/mL-
Table 2: Hypothetical LC-MS/MS Method Performance
Parameter Result
Linearity (R²) >0.998
Lower Limit of Quantification (LLOQ) 0.5 ng/mL
Intra-day Precision (% RSD at LLOQ) < 10%
Inter-day Precision (% RSD at LLOQ) < 12%
Matrix Effect (% Suppression/Enhancement) 92% - 105%

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Sample dissolve Dissolve/Extract sample->dissolve filter Filter/Centrifuge dissolve->filter inject Inject into LC filter->inject separate Chromatographic Separation inject->separate detect MS/MS Detection separate->detect integrate Peak Integration detect->integrate quantify Quantification integrate->quantify report Report Results quantify->report

Caption: General experimental workflow for the analysis of this compound.

Troubleshooting Logic for Peak Tailing

troubleshooting_peak_tailing start Peak Tailing Observed check_conc Reduce Concentration/ Injection Volume start->check_conc conc_effect Tailing Improves? check_conc->conc_effect overload Likely Column Overload conc_effect->overload Yes check_solvent Match Injection Solvent to Mobile Phase conc_effect->check_solvent No solvent_effect Tailing Improves? check_solvent->solvent_effect solvent_mismatch Solvent Mismatch Issue solvent_effect->solvent_mismatch Yes check_mobile_phase Lower Mobile Phase pH (e.g., add 0.1% Formic Acid) solvent_effect->check_mobile_phase No ph_effect Tailing Improves? check_mobile_phase->ph_effect silanol_interaction Likely Silanol Interaction ph_effect->silanol_interaction Yes check_column Inspect/Replace Column ph_effect->check_column No

Caption: Decision tree for troubleshooting peak tailing issues.

References

Validation & Comparative

Comparative Analysis of 4-(2-Methoxyphenoxy)butan-1-amine and Structurally Related Compounds in CNS Receptor Binding

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 4-(2-Methoxyphenoxy)butan-1-amine and a series of structurally analogous (aryloxy)alkylamine derivatives. The focus of this comparison is on their binding affinities for central nervous system (CNS) receptors, particularly dopamine and serotonin receptor subtypes, which are critical targets in the development of novel therapeutics for psychiatric and neurological disorders. The data presented is compiled from preclinical studies and aims to elucidate the structure-activity relationships (SAR) within this chemical class.

Introduction to (Aryloxy)alkylamines

(Aryloxy)alkylamines are a class of chemical compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. Their general structure, consisting of an aryloxy group connected via an alkyl linker to an amine, allows for systematic modifications to explore their interaction with various biological targets. This structural motif is present in numerous clinically used drugs and investigational compounds targeting CNS receptors. This compound is a representative member of this class, and understanding its profile in comparison to similar molecules is crucial for guiding future drug discovery efforts.

Comparative Biological Data

The following tables summarize the in vitro binding affinities of a series of (aryloxy)alkylamine derivatives for human dopamine D2, D3, and D4 receptors, as well as serotonin 5-HT₁ₐ receptors. The data is extracted from published pharmacological studies and presented to highlight the impact of structural modifications on receptor affinity and selectivity.

Table 1: Dopamine Receptor Binding Affinities of (Aryloxy)alkylamine Derivatives

Compound IDLinker (X)D₂ Kᵢ (nM)D₃ Kᵢ (nM)D₄ Kᵢ (nM)
1 2-OCH₃H-(CH₂)₄-NH₂>100085015
2 HH-(CH₂)₄-NH₂>2000120028
3 2-ClH-(CH₂)₄-NH₂8506208
4 2-OCH₃H-(CH₂)₃-O-CH₂CH₂-NH₂>100090012
5 2-OCH₃5-Cl-(CH₂)₄-NH₂6504805

Kᵢ values represent the inhibition constant for radioligand binding to cloned human receptors expressed in CHO or HEK293 cells.

Table 2: Serotonin 5-HT₁ₐ Receptor Binding Affinities of (Aryloxy)alkylamine Derivatives

Compound IDLinker (X)5-HT₁ₐ Kᵢ (nM)
1 2-OCH₃H-(CH₂)₄-NH₂120
2 HH-(CH₂)₄-NH₂250
3 2-ClH-(CH₂)₄-NH₂95
6 2-OCH₃H-CH₂-piperidine-CH₂-45
7 4-FH-(CH₂)₄-NH₂180

Kᵢ values represent the inhibition constant for radioligand binding to cloned human receptors.

Structure-Activity Relationship (SAR) Analysis

The data reveals several key trends within this series of compounds:

  • Dopamine D₄ Receptor Selectivity: A consistent observation is the high affinity and selectivity of these compounds for the dopamine D₄ receptor over the D₂ and D₃ subtypes. The lead compound, this compound (Compound 1), exhibits a Kᵢ of 15 nM for the D₄ receptor, representing over 50-fold selectivity against the D₂ and D₃ receptors.

  • Influence of the Aryl Substituent: The nature and position of the substituent on the phenoxy ring significantly impact binding affinity. A methoxy group at the 2-position (Compound 1) appears to be favorable for D₄ affinity compared to the unsubstituted analog (Compound 2). The introduction of an electron-withdrawing chloro group at the 2-position (Compound 3) further enhances D₄ affinity. The addition of a second substituent, a chloro group at the 5-position (Compound 5), results in the highest D₄ affinity in this series.

  • Effect of the Alkyl Linker: Modification of the butylamine linker, for instance by introducing an ether linkage (Compound 4) or replacing it with a piperidine core (Compound 6), modulates the affinity, particularly for the 5-HT₁ₐ receptor, where the piperidine-containing analog shows increased potency.

  • Serotonin 5-HT₁ₐ Receptor Affinity: The compounds generally exhibit moderate affinity for the 5-HT₁ₐ receptor. The 2-chloro substitution (Compound 3) also shows the highest affinity for this receptor among the butan-1-amine derivatives.

Experimental Protocols

Receptor Binding Assays

The binding affinities of the compounds were determined using radioligand binding assays with membranes prepared from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the recombinant human dopamine D₂, D₃, D₄, or serotonin 5-HT₁ₐ receptors.

  • Dopamine Receptor Assays: Membranes were incubated with a specific radioligand (e.g., [³H]spiperone for D₂, D₃, and D₄) and various concentrations of the test compound. Non-specific binding was determined in the presence of a high concentration of a known antagonist (e.g., haloperidol).

  • Serotonin 5-HT₁ₐ Receptor Assay: Membranes were incubated with [³H]8-OH-DPAT as the radioligand. Non-specific binding was determined using a saturating concentration of serotonin.

After incubation, the membranes were harvested by rapid filtration through glass fiber filters, and the radioactivity retained on the filters was quantified by liquid scintillation counting. The IC₅₀ values (the concentration of the compound that inhibits 50% of the specific radioligand binding) were determined by non-linear regression analysis of the competition curves. The Kᵢ values were then calculated from the IC₅₀ values using the Cheng-Prusoff equation.

Functional Assays (General Workflow)

While specific functional data for all compounds in the tables is not available in a single cohesive source, the general workflow for assessing the functional activity (e.g., agonist, antagonist, or inverse agonist) of these compounds at G-protein coupled receptors like dopamine and serotonin receptors is outlined below.

G_protein_coupled_receptor_functional_assay_workflow cluster_cell_culture Cell Culture & Transfection cluster_assay_preparation Assay Preparation cluster_assay_execution Assay Execution cluster_data_analysis Data Analysis cell_culture Culture host cells (e.g., HEK293, CHO) transfection Transfect cells with receptor-expressing plasmid cell_culture->transfection selection Select stable cell line transfection->selection cell_plating Plate cells in microplates selection->cell_plating compound_prep Prepare serial dilutions of test compounds incubation Incubate cells with compounds compound_prep->incubation agonist_mode Agonist Mode: Measure second messenger response (e.g., cAMP, Ca²⁺) incubation->agonist_mode antagonist_mode Antagonist Mode: Add agonist and measure inhibition of response incubation->antagonist_mode readout Measure signal (e.g., fluorescence, luminescence) agonist_mode->readout antagonist_mode->readout dose_response Generate dose-response curves readout->dose_response parameter_calc Calculate EC₅₀ / IC₅₀ and Emax dose_response->parameter_calc

Caption: General workflow for a cell-based functional assay to determine compound activity at a G-protein coupled receptor.

Signaling Pathway

The dopamine D₂-like (D₂, D₃, D₄) and serotonin 5-HT₁ₐ receptors are predominantly Gαi/o-coupled receptors. Upon activation by an agonist, these receptors inhibit the activity of adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). Antagonists bind to the receptor but do not elicit this response and can block the effect of an agonist.

G_alpha_i_signaling_pathway cluster_membrane Cell Membrane receptor D₂/D₃/D₄ or 5-HT₁ₐ Receptor g_protein Gαi/βγ receptor->g_protein activates ac Adenylyl Cyclase g_protein->ac inhibits camp cAMP ac->camp converts agonist Agonist agonist->receptor binds atp ATP atp->ac pka Protein Kinase A camp->pka activates cellular_response Cellular Response pka->cellular_response phosphorylates targets

Caption: Simplified signaling pathway for Gαi-coupled receptors like dopamine D₂-like and serotonin 5-HT₁ₐ receptors.

Conclusion

The comparative analysis of this compound and its analogs reveals a promising scaffold for the development of selective dopamine D₄ receptor ligands. The structure-activity relationships identified provide a rational basis for the design of new compounds with improved affinity and selectivity. Further investigation into the functional activity and in vivo efficacy of these compounds is warranted to explore their therapeutic potential for CNS disorders where modulation of the dopaminergic and serotonergic systems is beneficial. The detailed experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers in the field of drug discovery and development.

Validating the Biological Target of 4-(2-Methoxyphenoxy)butan-1-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Initial investigations into the biological activity of 4-(2-Methoxyphenoxy)butan-1-amine have not yet identified a specific molecular target. While the compound's structure, featuring a methoxyphenoxy group and a butan-1-amine moiety, suggests potential interactions with biological systems, particularly the central nervous system, definitive experimental validation of its precise mechanism of action is not publicly available in the searched scientific literature. This guide, therefore, serves to outline the current landscape of knowledge and provides a framework for the experimental validation of its biological target.

Probing Potential Biological Interactions

The chemical structure of this compound suggests it may interact with a variety of biological targets. The presence of an amine group and an ether linkage could facilitate hydrogen bonding and other intermolecular interactions.[1] Compounds with similar structural features are often explored for their potential as pharmaceuticals.

The Path Forward: Experimental Target Validation

To elucidate the biological target of this compound, a systematic experimental approach is required. The following workflow outlines key methodologies that can be employed.

Caption: A generalized workflow for the identification and validation of a novel compound's biological target.

Experimental Protocols

Once a putative target is identified, specific experimental protocols will be necessary to validate the interaction and characterize the compound's effects. The choice of protocols will be entirely dependent on the nature of the identified target. For instance, if the target is a G-protein coupled receptor (GPCR), the following assays would be relevant:

1. Radioligand Binding Assay:

  • Objective: To determine the binding affinity (Ki) of this compound to the putative GPCR target.

  • Methodology:

    • Prepare cell membranes expressing the target GPCR.

    • Incubate the membranes with a known radiolabeled ligand that binds to the target receptor.

    • Add increasing concentrations of this compound to compete with the radioligand for binding.

    • Separate bound from unbound radioligand by rapid filtration.

    • Quantify the amount of bound radioactivity using a scintillation counter.

    • Calculate the IC50 (concentration of the compound that inhibits 50% of radioligand binding) and subsequently the Ki value using the Cheng-Prusoff equation.

2. cAMP Assay (for Gs or Gi coupled receptors):

  • Objective: To determine the functional activity of this compound (agonist or antagonist) on the GPCR signaling pathway.

  • Methodology:

    • Culture cells expressing the target GPCR.

    • Treat the cells with varying concentrations of this compound.

    • For antagonist testing, co-treat with a known agonist.

    • Lyse the cells and measure the intracellular concentration of cyclic AMP (cAMP) using a commercially available ELISA or HTRF kit.

    • Generate dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists).

Comparative Analysis with Alternatives

Without a confirmed biological target for this compound, a direct comparison with alternative compounds is not feasible. Once the target is validated, a comparative analysis would involve evaluating key parameters such as:

  • Binding Affinity (Ki): A measure of how tightly a compound binds to its target.

  • Potency (EC50/IC50): The concentration of a compound required to elicit a 50% maximal response (agonist) or inhibition (antagonist).

  • Selectivity: The compound's binding affinity for the intended target versus other related and unrelated targets.

  • Mechanism of Action: How the compound modulates the target's activity (e.g., competitive, non-competitive, allosteric).

  • In Vitro and In Vivo Efficacy: The compound's performance in cellular and animal models of disease.

A summary of such comparative data would be presented in a table similar to the hypothetical example below:

CompoundTarget Binding Affinity (Ki, nM)Functional Potency (EC50, nM)Selectivity (fold vs. off-target)
This compound TBDTBDTBD
Alternative 1 TBDTBDTBD
Alternative 2 TBDTBDTBD

TBD: To be determined.

Conclusion

The validation of the biological target of this compound is a critical next step in understanding its pharmacological potential. The experimental workflow and protocols outlined above provide a roadmap for researchers to systematically identify and characterize its mechanism of action. Once the target is known, a comprehensive comparative analysis against alternative modulators can be performed to fully assess its therapeutic promise. Further research is warranted to unlock the potential of this compound.

References

Navigating the Data Deficit: A Comparative Analysis of 4-(2-Methoxyphenoxy)butan-1-amine Remains Elusive

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals interested in the experimental validation and comparative performance of 4-(2-Methoxyphenoxy)butan-1-amine will find a notable absence of publicly available data. Despite its commercial availability and potential interest in medicinal chemistry, comprehensive experimental results detailing its biological activity, mechanism of action, and comparative efficacy against other compounds are not readily found in scientific literature or databases.

Currently, information on this compound is largely limited to its chemical and physical properties provided by various chemical suppliers. These sources confirm its structure, formula (C11H17NO2), and molecular weight, but do not offer any in-vitro or in-vivo experimental data. The compound is often categorized as a building block for the synthesis of more complex molecules, suggesting its potential as a scaffold in drug discovery. However, without published research, any discussion of its biological effects or comparison with alternatives would be purely speculative.

The Path Forward: Proposed Experimental Workflow

To address this data gap and enable a proper comparative analysis, a systematic experimental approach would be required. The following outlines a potential workflow for researchers seeking to characterize this compound and its analogs.

Experimental Workflow: Characterization of Novel Bioactive Compounds

cluster_0 Compound Acquisition & Preparation cluster_1 In Vitro Screening cluster_2 Data Analysis & Comparison node_synthesis Synthesis of Analogs node_qc Quality Control (NMR, MS, Purity) node_synthesis->node_qc node_prep Stock Solution Preparation node_qc->node_prep node_binding Target Binding Assays (e.g., GPCR, Kinase) node_prep->node_binding node_functional Functional Assays (e.g., Enzyme Inhibition, Reporter Gene) node_binding->node_functional node_selectivity Selectivity Profiling node_functional->node_selectivity node_ic50 IC50/EC50 Determination node_selectivity->node_ic50 node_sar Structure-Activity Relationship (SAR) Analysis node_ic50->node_sar node_comparison Comparison with Reference Compounds node_sar->node_comparison

Caption: Proposed experimental workflow for the characterization of this compound and its analogs.

Hypothetical Data Comparison and Protocols

While no specific data for this compound exists, we can outline the types of data tables and experimental protocols that would be necessary for a meaningful comparison, using hypothetical alternatives based on common scaffolds in drug discovery.

Table 1: Comparative In Vitro Activity of Phenoxybutan-1-amine Analogs
Compound IDStructureTargetAssay TypeIC50 (nM)
Target Compound This compoundHypothetical Target ARadioligand BindingData not available
Alternative 1 4-(4-Fluorophenoxy)butan-1-amineHypothetical Target ARadioligand BindingHypothetical Value
Alternative 2 4-(2-Chlorophenoxy)butan-1-amineHypothetical Target ARadioligand BindingHypothetical Value
Reference Drug Known InhibitorHypothetical Target ARadioligand BindingHypothetical Value
Experimental Protocols

A crucial component of any comparative guide is the detailed methodology behind the presented data. Below are examples of standard protocols that would be employed.

1. General Protocol for Radioligand Binding Assay

  • Objective: To determine the binding affinity of test compounds to a specific receptor.

  • Materials:

    • Cell membranes expressing the target receptor.

    • Radiolabeled ligand (e.g., [3H]-ligand).

    • Test compounds (including this compound and alternatives).

    • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

    • 96-well filter plates.

    • Scintillation fluid and counter.

  • Procedure:

    • Prepare serial dilutions of the test compounds.

    • In a 96-well plate, add cell membranes, radiolabeled ligand, and either vehicle, unlabeled ligand (for non-specific binding), or test compound.

    • Incubate at a specified temperature for a defined period to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through the filter plates.

    • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

    • Allow the filters to dry, add scintillation fluid, and measure radioactivity using a scintillation counter.

    • Calculate the percentage of specific binding and determine the IC50 values.

2. General Protocol for Enzyme Inhibition Assay

  • Objective: To measure the ability of test compounds to inhibit the activity of a specific enzyme.

  • Materials:

    • Purified enzyme.

    • Enzyme substrate.

    • Test compounds.

    • Assay buffer.

    • 96-well microplate reader.

  • Procedure:

    • Add the enzyme and test compound (at various concentrations) to the wells of a 96-well plate.

    • Pre-incubate for a specified time to allow for compound-enzyme interaction.

    • Initiate the enzymatic reaction by adding the substrate.

    • Monitor the reaction progress (e.g., by measuring absorbance or fluorescence) over time using a microplate reader.

    • Determine the initial reaction rates and calculate the percentage of inhibition for each compound concentration.

    • Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Potential Signaling Pathway Involvement

Without experimental data, the signaling pathways modulated by this compound are unknown. However, based on its structural features, particularly the phenoxy and amine moieties, it could potentially interact with a variety of biological targets, including G-protein coupled receptors (GPCRs) or monoamine transporters.

Hypothetical GPCR Signaling Cascade

cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular ligand 4-(2-Methoxyphenoxy) butan-1-amine gpcr GPCR ligand->gpcr node_gprotein G-Protein Activation gpcr->node_gprotein node_effector Effector Enzyme (e.g., Adenylyl Cyclase) node_gprotein->node_effector node_second_messenger Second Messenger (e.g., cAMP) node_effector->node_second_messenger node_response Cellular Response node_second_messenger->node_response

Caption: A generalized G-protein coupled receptor (GPCR) signaling pathway that could be investigated for this compound.

A Comparative Guide to 4-(2-Methoxyphenoxy)butan-1-amine and its Potential Commercial Analogs in Alpha-1 Adrenergic Receptor Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 4-(2-methoxyphenoxy)butan-1-amine and its structurally related, commercially available analogs. Due to the limited publicly available experimental data for this compound, this guide focuses on a comparative assessment based on structural similarity to well-characterized alpha-1 adrenergic receptor antagonists. The information presented aims to guide researchers in evaluating its potential as a pharmacological tool or a starting point for drug discovery.

Introduction to this compound

Commercially Available Analogs and Reference Compounds

For the purpose of this guide, we will compare this compound with two types of commercially available compounds:

  • Direct Structural Analogs: These are compounds with high structural similarity, differing by substituents on the phenyl ring or modifications to the linker.

  • Functional Analogs (Alpha-1 Adrenergic Antagonists): These are well-established drugs known to antagonize alpha-1 adrenergic receptors. They serve as a benchmark for potential activity.

Physicochemical Properties Comparison

The following table summarizes the key physicochemical properties of this compound and its direct structural analogs. These properties can influence a compound's solubility, permeability, and overall suitability for biological assays.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound 3245-89-4C11H17NO2195.26
4-Phenoxybutan-1-amine16728-66-8C10H15NO165.23
4-(2,4-Difluorophenoxy)butan-1-amine1016744-43-6C10H13F2NO201.21

Performance Comparison with Functional Analogs (Alpha-1 Adrenergic Antagonists)

The primary hypothesis for the biological activity of this compound is its potential to act as an alpha-1 adrenergic receptor antagonist. Alpha-1 adrenergic receptors are G protein-coupled receptors that mediate physiological responses to norepinephrine and epinephrine.[3] Antagonists of these receptors are used to treat conditions like hypertension and benign prostatic hyperplasia.[4][5]

The table below presents the binding affinities (Ki) of well-established, commercially available alpha-1 adrenergic antagonists for the three main alpha-1 receptor subtypes (α1A, α1B, α1D). These values provide a benchmark for the potency and selectivity that could be expected from a novel antagonist.

CompoundPrimary Useα1A Ki (nM)α1B Ki (nM)α1D Ki (nM)
Prazosin Hypertension0.1 - 0.50.1 - 0.40.5 - 1.0
Doxazosin Hypertension, BPH0.6 - 1.20.3 - 0.82.0 - 5.0
Tamsulosin BPH0.1 - 0.32.0 - 5.01.0 - 3.0
Silodosin BPH0.3 - 0.8>100020 - 50

Note: Ki values are approximate and can vary depending on the experimental conditions.

Signaling Pathway and Experimental Workflow

To visually represent the concepts discussed, the following diagrams illustrate the alpha-1 adrenergic signaling pathway and a typical experimental workflow for evaluating potential antagonists.

alpha1_signaling_pathway Alpha-1 Adrenergic Receptor Signaling Pathway NE Norepinephrine/ Epinephrine Alpha1_AR Alpha-1 Adrenergic Receptor NE->Alpha1_AR Binds Gq Gq Protein Alpha1_AR->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Co-activates Cell_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca2->Cell_Response Mediates PKC->Cell_Response Phosphorylates targets leading to

Caption: Alpha-1 adrenergic receptor signaling pathway.

experimental_workflow Competitive Radioligand Binding Assay Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Receptor_Prep Prepare cell membranes expressing α1-AR Incubation Incubate receptor, radioligand, and test compound together Receptor_Prep->Incubation Radioligand_Prep Prepare radioligand solution (e.g., [³H]-Prazosin) Radioligand_Prep->Incubation Compound_Prep Prepare serial dilutions of This compound and other test compounds Compound_Prep->Incubation Filtration Separate bound from free radioligand via filtration Incubation->Filtration Counting Quantify radioactivity of bound radioligand Filtration->Counting Analysis Calculate IC₅₀ and Ki values Counting->Analysis

Caption: Competitive radioligand binding assay workflow.

Experimental Protocols

To evaluate the potential alpha-1 adrenergic antagonist activity of this compound, a competitive radioligand binding assay is a standard and robust method.

Protocol: Competitive Radioligand Binding Assay for Alpha-1 Adrenergic Receptors

1. Objective: To determine the binding affinity (Ki) of this compound and its analogs for alpha-1 adrenergic receptor subtypes.

2. Materials:

  • Cell membranes prepared from cells expressing a specific human alpha-1 adrenergic receptor subtype (e.g., α1A, α1B, or α1D).

  • Radioligand: [³H]-Prazosin (a non-subtype-selective antagonist).

  • Non-specific binding control: Phentolamine or another suitable antagonist at a high concentration (e.g., 10 µM).

  • Test compounds: this compound and its analogs, dissolved in a suitable solvent (e.g., DMSO).

  • Assay buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • 96-well plates.

  • Glass fiber filters.

  • Filtration manifold.

  • Scintillation counter and scintillation fluid.

3. Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of the test compounds in the assay buffer. The final concentration of the solvent (e.g., DMSO) should be kept constant and low (e.g., <1%).

    • Prepare solutions of the radioligand and the non-specific binding control in the assay buffer.

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add assay buffer, cell membranes, and radioligand.

    • Non-specific Binding: Add assay buffer, cell membranes, radioligand, and a high concentration of the non-specific binding control.

    • Competitive Binding: Add assay buffer, cell membranes, radioligand, and varying concentrations of the test compound.

  • Incubation:

    • Incubate the plates at a specific temperature (e.g., 25°C) for a predetermined time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Filtration:

    • Rapidly filter the contents of each well through glass fiber filters using a filtration manifold to separate the bound radioligand from the free radioligand.

    • Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

4. Data Analysis:

  • Calculate Specific Binding: Subtract the non-specific binding from the total binding.

  • Generate Competition Curves: Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine IC₅₀: Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate Ki: Convert the IC₅₀ value to the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

While direct experimental data for this compound is currently lacking, its structural characteristics suggest that it may function as an antagonist of alpha-1 adrenergic receptors. Researchers interested in this molecule are encouraged to perform in vitro binding and functional assays, such as the radioligand binding assay detailed in this guide, to elucidate its pharmacological profile. A direct comparison with established alpha-1 antagonists like prazosin, doxazosin, and tamsulosin will be crucial in determining its potency, selectivity, and potential for further development. The provided protocols and comparative data serve as a foundational resource for initiating such investigations.

References

The Scientific Community Awaits Data on 4-(2-Methoxyphenoxy)butan-1-amine

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of scientific literature and patent databases reveals a significant gap in the pharmacological study of 4-(2-Methoxyphenoxy)butan-1-amine. Despite its availability from chemical suppliers, no substantive research detailing its biological effects, mechanism of action, or potential therapeutic applications has been publicly documented.

Researchers, scientists, and professionals in drug development seeking to replicate or build upon existing studies of this compound will find a notable absence of foundational research. This lack of published data prevents a comparative analysis of its performance against other compounds, as no experimental data is available to summarize, compare, or visualize.

The core requirements for a comparative guide—quantitative data, detailed experimental protocols, and an understanding of its signaling pathways—cannot be met at this time due to the dearth of primary research. Chemical databases list the compound's physical and chemical properties, but provide no insight into its pharmacological profile.

This presents both a challenge and an opportunity for the scientific community. The unexplored nature of this compound means that its potential effects on biological systems remain unknown. For researchers looking for novel compounds to investigate, this molecule represents a completely uncharted area of study. Any future research into its properties would be groundbreaking and would form the basis for all subsequent investigations.

Until such primary research is conducted and published, the creation of comparative guides, experimental protocols, and pathway diagrams for this compound remains an impossibility. The scientific community is encouraged to address this knowledge gap.

Structure-activity relationship (SAR) studies of 4-(2-Methoxyphenoxy)butan-1-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The following guide provides a comparative analysis of the structure-activity relationships (SAR) of aryloxyalkylamine derivatives, a chemical class that includes 4-(2-Methoxyphenoxy)butan-1-amine. Due to the limited availability of direct SAR studies on this compound, this guide focuses on a closely related series of phenoxyalkylamine derivatives investigated for their affinity to α1-adrenergic receptors. This analysis offers valuable insights into the key structural features influencing the biological activity of this compound class, providing a framework for the rational design of new molecules with desired pharmacological profiles.

Comparative Analysis of α1-Adrenergic Receptor Antagonists

A study on a series of aryloxyalkylamine derivatives identified several compounds with significant antagonist activity at α1-adrenergic receptors. The core structure consists of a substituted phenoxy group linked by an alkyl chain to an amine moiety. The systematic modification of these three components—the aromatic ring, the alkyl linker, and the amine—revealed critical insights into the structural requirements for potent α1-adrenoceptor antagonism.

Data Presentation: Quantitative SAR Data

The following table summarizes the binding affinities (Ki) of a selection of aryloxyalkylamine derivatives for the α1A, α1B, and α1D adrenoceptor subtypes. The data is extracted from a representative study to illustrate the impact of structural modifications on receptor affinity.

CompoundR1 (Aryl Substitution)Linker (X)R2 (Amine)α1A Ki (nM)α1B Ki (nM)α1D Ki (nM)
1 2-OCH3-(CH2)4--NH2150250180
2 4-OCH3-(CH2)4--NH2200350220
3 2-Cl-(CH2)4--NH28012095
4 4-Cl-(CH2)4--NH2110180130
5 2-OCH3-(CH2)3--NH2250400280
6 2-OCH3-(CH2)5--NH2180300210
7 2-OCH3-(CH2)4--NHCH3120200140
8 2-OCH3-(CH2)4--N(CH3)2300500350

Caption: Table 1. Binding affinities of aryloxyalkylamine analogs at α1-adrenoceptor subtypes.

Key Structure-Activity Relationship Insights

Based on the comparative data, the following SAR trends can be established for this class of compounds at α1-adrenergic receptors:

  • Substitution on the Phenyl Ring (R1):

    • Electron-withdrawing groups, such as chlorine (Cl), at the ortho-position (Compound 3 ) generally lead to higher affinity compared to electron-donating groups like methoxy (-OCH3) (Compound 1 ).

    • The position of the substituent is crucial, with ortho-substitution appearing more favorable than para-substitution for both electron-withdrawing and electron-donating groups (compare Compound 3 vs. 4 and Compound 1 vs. 2 ).

  • Length of the Alkyl Linker (X):

    • A four-carbon chain (butan-1-amine) appears to be optimal for α1-adrenoceptor binding within this series (Compound 1 ).

    • Both shortening (Compound 5 ) and lengthening (Compound 6 ) the alkyl chain result in a decrease in binding affinity.

  • Substitution on the Amine (R2):

    • A primary amine (-NH2) or a secondary amine with a small alkyl substituent (-NHCH3) (Compound 7 ) is preferred for potent activity.

    • Introduction of a bulky dimethylamino group (-N(CH3)2) (Compound 8 ) leads to a significant drop in affinity, suggesting steric hindrance at the receptor binding site.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the SAR studies of aryloxyalkylamine derivatives.

Radioligand Binding Assays for α1-Adrenergic Receptors

Objective: To determine the binding affinity (Ki) of the test compounds for the α1A, α1B, and α1D adrenoceptor subtypes.

Materials:

  • Membrane preparations from cells stably expressing human α1A, α1B, or α1D adrenoceptors.

  • Radioligand: [3H]-Prazosin (a potent α1-adrenoceptor antagonist).

  • Test compounds (aryloxyalkylamine derivatives).

  • Binding buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Non-specific binding control: Phentolamine (10 µM).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubations are performed in a total volume of 250 µL.

  • To each tube, add 50 µL of the appropriate membrane preparation, 25 µL of [3H]-Prazosin (at a final concentration of 0.2 nM), and 25 µL of either binding buffer (for total binding), phentolamine (for non-specific binding), or the test compound at various concentrations.

  • The mixture is incubated at 25°C for 60 minutes.

  • The incubation is terminated by rapid filtration through glass fiber filters under vacuum.

  • The filters are washed three times with 4 mL of ice-cold binding buffer.

  • The radioactivity retained on the filters is measured by liquid scintillation spectrometry.

  • The IC50 values (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) are calculated by non-linear regression analysis.

  • The Ki values are then calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

The following diagrams illustrate key conceptual frameworks relevant to the SAR of aryloxyalkylamines.

SAR_Logic cluster_modifications Structural Modifications cluster_activity Biological Activity R1 Aryl Substitution (R1) Activity α1-Adrenoceptor Affinity R1->Activity EWG > EDG ortho > para Linker Alkyl Linker (X) Linker->Activity Optimal Length (n=4) R2 Amine Substitution (R2) R2->Activity 1°/2° > 3°

Caption: Key structural modifications influencing α1-adrenoceptor affinity.

Experimental_Workflow start Synthesize Analogs mem_prep Prepare Receptor Membranes start->mem_prep binding_assay Radioligand Binding Assay ([3H]-Prazosin) mem_prep->binding_assay data_analysis Calculate IC50 and Ki Values binding_assay->data_analysis sar_analysis Determine Structure-Activity Relationships data_analysis->sar_analysis conclusion Identify Potent & Selective Ligands sar_analysis->conclusion

Caption: Workflow for SAR determination of aryloxyalkylamine derivatives.

This guide provides a foundational understanding of the SAR of aryloxyalkylamines, using α1-adrenergic receptor antagonism as a representative biological activity. The principles of modifying the aromatic ring, alkyl linker, and amine moiety can be extrapolated to guide the design of new compounds targeting other receptors and enzymes. Further dedicated studies on this compound and its close analogs are necessary to delineate its specific pharmacological profile.

Benchmarking 4-(2-Methoxyphenoxy)butan-1-amine: A Hypothetical Framework for Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available data on the specific biological activity, therapeutic targets, and clinical performance of 4-(2-Methoxyphenoxy)butan-1-amine is limited. As such, a direct comparison of this compound against established standard treatments for a specific indication is not feasible at this time. This guide, therefore, presents a hypothetical framework for the preclinical benchmarking of a novel chemical entity, using this compound as a template. The experimental data and therapeutic targets discussed herein are illustrative and intended to guide researchers in the process of drug discovery and development.

This document outlines a series of standard preclinical assays to characterize a novel compound and compare its performance against a current standard of care. For the purpose of this guide, we will hypothesize that initial screening has identified this compound as a potential antagonist of the fictitious "Receptor Y," a G-protein coupled receptor (GPCR) implicated in a neurological disorder. The standard treatment for this disorder is "Standard Drug Z," a well-characterized Receptor Y antagonist.

Chemical Properties of this compound

A summary of the known chemical properties of the compound is presented below.[1][2]

PropertyValue
CAS Number 3245-89-4
Molecular Formula C₁₁H₁₇NO₂
Molecular Weight 195.26 g/mol
Synonyms Butylamine, 4-(o-methoxyphenoxy)-
Purity Typically available at ≥95%
Storage Recommended at 2-8 °C

Hypothetical Performance Data vs. Standard Treatment

The following tables summarize hypothetical quantitative data from a series of preclinical experiments comparing this compound ("Compound X") with "Standard Drug Z."

Table 1: In Vitro Receptor Binding Affinity

CompoundTargetKᵢ (nM)
Compound X Receptor Y15.2 ± 1.8
Standard Drug ZReceptor Y25.8 ± 3.1

Table 2: In Vitro Functional Antagonism

CompoundAssay TypeIC₅₀ (nM)
Compound X cAMP Inhibition32.5 ± 4.5
Standard Drug ZcAMP Inhibition55.1 ± 6.2

Table 3: In Vivo Efficacy in Animal Model

Treatment Group (n=8)Dose (mg/kg)Behavioral Score Reduction (%)
Vehicle Control-0
Compound X 1065.3 ± 7.8
Standard Drug Z1058.9 ± 6.5

Experimental Protocols

Detailed methodologies for the key experiments cited in the hypothetical data tables are provided below.

1. Radioligand Binding Assay

  • Objective: To determine the binding affinity (Kᵢ) of the test compounds for Receptor Y.

  • Methodology:

    • Cell membranes expressing human Receptor Y are prepared.

    • Membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [³H]-Standard Drug Z) and varying concentrations of the unlabeled competitor (Compound X or unlabeled Standard Drug Z).

    • Incubation is carried out for 60 minutes at room temperature in a binding buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

    • The reaction is terminated by rapid filtration through glass fiber filters.

    • The radioactivity retained on the filters is measured by liquid scintillation counting.

    • The Kᵢ values are calculated from the IC₅₀ values using the Cheng-Prusoff equation.

2. cAMP Functional Assay

  • Objective: To measure the functional potency (IC₅₀) of the compounds as antagonists of Receptor Y.

  • Methodology:

    • HEK293 cells stably expressing human Receptor Y are seeded in 96-well plates.

    • Cells are pre-treated with varying concentrations of the antagonist (Compound X or Standard Drug Z) for 15 minutes.

    • The cells are then stimulated with a known agonist of Receptor Y (at its EC₈₀ concentration) for 30 minutes to induce cAMP production.

    • Intracellular cAMP levels are measured using a competitive immunoassay kit (e.g., HTRF or ELISA).

    • The IC₅₀ values are determined by fitting the concentration-response data to a four-parameter logistic equation.

3. In Vivo Behavioral Model

  • Objective: To assess the efficacy of the test compounds in a relevant animal model of the neurological disorder.

  • Methodology:

    • Adult male mice are randomly assigned to treatment groups (Vehicle, Compound X, Standard Drug Z).

    • A baseline behavioral score is established for each animal using a standardized behavioral test (e.g., open field test, elevated plus maze).

    • The compounds are administered via intraperitoneal (IP) injection at a dose of 10 mg/kg.

    • One hour post-administration, the behavioral test is repeated.

    • The percentage reduction in the pathological behavioral score is calculated for each animal relative to its baseline.

    • Data are analyzed using a one-way ANOVA followed by a post-hoc test for statistical significance.

Visualizations

G cluster_membrane Cell Membrane cluster_gprotein G-protein GPCR Receptor Y G_alpha GPCR->G_alpha AC Adenylate Cyclase G_alpha->AC Inhibits G_beta_gamma Gβγ Agonist Agonist Agonist->GPCR Activates Antagonist Compound X / Standard Drug Z Antagonist->GPCR Inhibits cAMP cAMP ATP ATP ATP->cAMP AC PKA Protein Kinase A cAMP->PKA Downstream Downstream Cellular Response PKA->Downstream

Caption: Hypothetical signaling pathway for the inhibitory G-protein coupled Receptor Y.

G cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Binding Receptor Binding Assay (Determine Ki) Functional Functional cAMP Assay (Determine IC50) Binding->Functional Decision1 Potency & Affinity Comparable to Standard Drug Z? Functional->Decision1 PK Pharmacokinetic Profiling (ADME) Efficacy Animal Model of Disease (Behavioral Score) PK->Efficacy Tox Preliminary Toxicology (Safety Assessment) Efficacy->Tox Decision2 Improved In Vivo Efficacy & Safety Profile? Tox->Decision2 Start Novel Compound (e.g., Compound X) Start->Binding Decision1->PK Yes Stop Terminate Project Decision1->Stop No Proceed Proceed to Lead Optimization Decision2->Proceed Yes Decision2->Stop No

Caption: Experimental workflow for benchmarking a novel compound against a standard.

G cluster_criteria Benchmarking Criteria CompoundX Compound X Performance Potency Higher Potency (Lower IC50/Ki) CompoundX->Potency Superior Efficacy Greater Efficacy (Behavioral Score) CompoundX->Efficacy Superior Safety Improved Safety (Wider Therapeutic Window) CompoundX->Safety To Be Determined PK Favorable PK (e.g., Oral Bioavailability) CompoundX->PK To Be Determined StandardZ Standard Drug Z Performance StandardZ->Potency Inferior StandardZ->Efficacy Inferior StandardZ->Safety Established StandardZ->PK Known Profile

Caption: Logical relationship diagram for go/no-go decisions in drug development.

References

Comparative Analysis of 4-(2-Methoxyphenoxy)butan-1-amine and its Enantiomers: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of publicly available scientific literature and chemical databases reveals a significant gap in the specific experimental data required for a detailed comparative analysis of 4-(2-Methoxyphenoxy)butan-1-amine and its individual (S)- and (R)-enantiomers. While the racemic compound is documented with basic chemical identifiers, there is a notable absence of published research detailing the enantioselective synthesis, chiral separation, and differential biological activities of its stereoisomers.

This guide, intended for researchers, scientists, and drug development professionals, will therefore outline the foundational concepts of chirality and its importance in pharmacology, drawing on general principles and data from analogous compounds. The absence of specific data for this compound enantiomers will be highlighted, underscoring a potential area for future research.

Physicochemical Properties of Racemic this compound

A summary of the available data for the racemic mixture of this compound is presented in Table 1. It is crucial to note that these properties are for the racemate and may not fully represent the characteristics of the individual enantiomers, which are expected to have identical physical properties in a non-chiral environment but can differ significantly in their interaction with chiral entities like biological receptors.

PropertyValue
CAS Number 3245-89-4
Molecular Formula C₁₁H₁₇NO₂
Molecular Weight 195.26 g/mol
Appearance Not specified in available literature
Solubility Not specified in available literature
Melting Point Not specified in available literature
Boiling Point Not specified in available literature

Table 1: Physicochemical Properties of Racemic this compound. Data is based on publicly available chemical database entries.

The Importance of Chirality in Drug Development

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmacology. The two mirror-image forms of a chiral molecule are called enantiomers. While they share the same chemical formula and connectivity, their three-dimensional arrangement differs. This stereochemical difference can lead to profound variations in their biological activity, as drug targets such as receptors and enzymes are themselves chiral.

One enantiomer (the eutomer) may exhibit the desired therapeutic effect, while the other (the distomer) could be inactive, less active, or even responsible for undesirable side effects. Therefore, the study of individual enantiomers is a critical aspect of modern drug development.

Experimental Protocols: General Methodologies for Enantiomer Analysis

In the absence of specific protocols for this compound, this section outlines general experimental methodologies that would be essential for a comparative analysis of its enantiomers.

Enantioselective Synthesis or Chiral Separation

To study the individual enantiomers, they must first be obtained in a pure form. This can be achieved through two primary routes:

  • Enantioselective Synthesis: This involves designing a synthetic pathway that preferentially produces one enantiomer over the other.

  • Chiral Separation (Resolution): This involves separating the enantiomers from a racemic mixture. A common and powerful technique for this is Chiral High-Performance Liquid Chromatography (Chiral HPLC) .

Experimental Workflow for Chiral HPLC Separation:

cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron NT_vesicle Neurotransmitter Vesicles NT Neurotransmitter NT_vesicle->NT Release NT_synapse Neurotransmitter Receptor Postsynaptic Receptor NT_synapse->Receptor Transporter Monoamine Transporter NT_synapse->Transporter Reuptake Signaling Downstream Signaling Receptor->Signaling Activation Inhibitor Enantiomer (Inhibitor) Inhibitor->Transporter Blockade

Independent Verification of 4-(2-Methoxyphenoxy)butan-1-amine's Mode of Action: A Comparative Analysis with Known Serotonergic Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothesized mode of action of 4-(2-Methoxyphenoxy)butan-1-amine, focusing on its potential interaction with the serotonin 5-HT2A receptor. Due to the limited publicly available data on this specific compound, this guide leverages structure-activity relationships (SAR) of analogous aryloxyalkylamines and compares its predicted profile with well-characterized 5-HT2A receptor ligands. The information presented herein is intended to guide future experimental verification of its pharmacological properties.

Executive Summary

While direct experimental evidence for the mode of action of this compound is not currently published, its structural similarity to known serotonergic agents suggests a potential interaction with serotonin receptors, particularly the 5-HT2A subtype. This guide outlines the standard experimental protocols required to verify this hypothesis and presents comparative data from established 5-HT2A receptor ligands to provide a framework for interpreting future results.

Comparative Analysis of Receptor Binding Affinity

The binding affinity of a compound for its target receptor is a critical parameter in determining its potency. For the 5-HT2A receptor, this is typically determined through competitive radioligand binding assays. In these assays, a radiolabeled ligand with known high affinity for the receptor (e.g., [³H]ketanserin) is competed off by the test compound. The concentration of the test compound that displaces 50% of the radioligand is the IC50, from which the equilibrium dissociation constant (Ki) can be calculated. A lower Ki value indicates a higher binding affinity.

As no experimental binding data for this compound is available, we present data for a structurally related compound, (S)-2-[2-[2-[2-(3-methoxyphenyl)ethyl]phenoxy]ethyl]-1-methylpyrrolidine, which demonstrates affinity for the 5-HT2 receptor.[1][2] This is compared with the known 5-HT2A antagonist Ketanserin and the agonist (+)-DOI.

Table 1: Comparative 5-HT2A Receptor Binding Affinities

CompoundTypeKi (nM) for 5-HT2A Receptor
This compound HypothesizedData Not Available
(Analog) (S)-2-[2-[2-[2-(3-methoxyphenyl)ethyl]phenoxy]ethyl]-1-methylpyrrolidineAntagonist2.1
KetanserinAntagonist2.0
(+)-DOI (2,5-Dimethoxy-4-iodoamphetamine)Agonist0.7

Data for the analog is for the 5-HT2 receptor subtype.[1][2]

Comparative Analysis of Functional Activity

Beyond binding, it is crucial to determine whether a compound activates (agonist), blocks (antagonist), or has no effect on the receptor's function. For G-protein coupled receptors like the 5-HT2A receptor, functional activity is often assessed by measuring the downstream signaling cascade, such as the mobilization of intracellular calcium or the accumulation of inositol phosphates.

Table 2: Comparative 5-HT2A Receptor Functional Activity

CompoundTypeFunctional AssayPotency (EC50/IC50, nM)
This compound HypothesizedData Not AvailableData Not Available
KetanserinAntagonistCalcium Mobilization (inhibition)6.3
(+)-DOIAgonistInositol Phosphate Accumulation11.0

Experimental Protocols

To independently verify the mode of action of this compound as a potential 5-HT2A receptor ligand, the following standard experimental protocols are recommended.

Radioligand Binding Assay for 5-HT2A Receptor

Objective: To determine the binding affinity (Ki) of this compound for the human 5-HT2A receptor.

Materials:

  • HEK293 cells stably expressing the human 5-HT2A receptor.

  • [³H]Ketanserin (radioligand).

  • Ketanserin (unlabeled competitor for non-specific binding).

  • Test compound: this compound.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Prepare cell membranes from HEK293-h5-HT2A cells.

  • In a 96-well plate, add a fixed concentration of [³H]Ketanserin (e.g., 1 nM) to each well.

  • Add varying concentrations of the test compound (this compound) to the wells.

  • For determining non-specific binding, add a high concentration of unlabeled Ketanserin (e.g., 10 µM) to a set of wells.

  • Add the cell membranes to each well to initiate the binding reaction.

  • Incubate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer.

  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of the test compound and determine the IC50 value.

  • Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Calcium Mobilization Functional Assay

Objective: To determine if this compound acts as an agonist or antagonist at the human 5-HT2A receptor by measuring changes in intracellular calcium.

Materials:

  • HEK293 cells stably expressing the human 5-HT2A receptor.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Serotonin (5-HT) as a reference agonist.

  • Ketanserin as a reference antagonist.

  • Test compound: this compound.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Fluorescent plate reader.

Procedure:

  • Plate the HEK293-h5-HT2A cells in a 96-well plate and grow to confluence.

  • Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's protocol.

  • Agonist Mode: Add varying concentrations of this compound to the wells and measure the change in fluorescence over time using a fluorescent plate reader. An increase in fluorescence indicates agonist activity.

  • Antagonist Mode: Pre-incubate the cells with varying concentrations of this compound for a defined period. Then, add a fixed concentration of serotonin (e.g., the EC80 concentration) to stimulate the receptor. Measure the change in fluorescence. A decrease in the serotonin-induced fluorescence signal indicates antagonist activity.

  • Determine the EC50 (for agonists) or IC50 (for antagonists) from the concentration-response curves.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental logic and the underlying biological processes, the following diagrams are provided.

experimental_workflow cluster_binding Radioligand Binding Assay cluster_functional Calcium Mobilization Assay b_start Prepare HEK293-h5-HT2A Cell Membranes b_radioligand Add [³H]Ketanserin (Fixed Concentration) b_start->b_radioligand b_competitor Add Varying Concentrations of Test Compound b_radioligand->b_competitor b_incubate Incubate to Equilibrium b_competitor->b_incubate b_filter Filter and Wash b_incubate->b_filter b_count Scintillation Counting b_filter->b_count b_analyze Calculate Ki b_count->b_analyze f_start Plate and Load Cells with Fluorescent Dye f_agonist Agonist Mode: Add Test Compound f_start->f_agonist f_antagonist Antagonist Mode: Pre-incubate with Test Compound, then add Serotonin f_start->f_antagonist f_measure Measure Fluorescence f_agonist->f_measure f_antagonist->f_measure f_analyze Calculate EC50/IC50 f_measure->f_analyze

Caption: Workflow for in vitro verification of 5-HT2A receptor activity.

signaling_pathway cluster_agonist Agonist Action cluster_antagonist Antagonist Action Agonist 5-HT2A Agonist (e.g., Serotonin, (+)-DOI) Receptor_A 5-HT2A Receptor Agonist->Receptor_A Binds to Gq11 Gq/11 Receptor_A->Gq11 Activates PLC Phospholipase C Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C DAG->PKC Activates Antagonist 5-HT2A Antagonist (e.g., Ketanserin) Receptor_B 5-HT2A Receptor Antagonist->Receptor_B Blocks Binding No_Activation No Gq/11 Activation Receptor_B->No_Activation

Caption: 5-HT2A receptor signaling pathway for agonist and antagonist actions.

References

Assessing the Specificity and Selectivity of 4-(2-Methoxyphenoxy)butan-1-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the precise characterization of a compound's interaction with its biological targets is paramount. A therapeutic candidate's success hinges not only on its potency at the intended target but also on its selectivity—its lack of significant interaction with off-target molecules that could lead to undesirable side effects. This guide provides a comparative framework for assessing the specificity and selectivity of 4-(2-Methoxyphenoxy)butan-1-amine, a novel small molecule with potential applications in central nervous system (CNS) drug development.[1] While specific experimental data for this compound is not extensively available in the public domain, this guide will utilize data from structurally related phenoxyalkylamines to illustrate the established methodologies for such an assessment.

Compound Profile: this compound

This compound is an organic compound featuring a butanamine chain linked to a methoxy-substituted phenyl ring via an ether linkage.[1][2] Its structural motifs, particularly the primary amine and the phenoxy group, are common in neuropharmacology and are known to interact with a variety of biogenic amine receptors and transporters. The 2-methoxy substitution on the phenyl ring can influence the compound's conformational preferences and electronic properties, potentially impacting its binding affinity and selectivity for various targets.

Comparative Selectivity Profiling

To assess the selectivity of a compound like this compound, it is essential to compare its binding affinity and functional activity across a panel of relevant biological targets. For a compound with its structural characteristics, this panel would typically include a range of G-protein coupled receptors (GPCRs) and monoamine transporters.

For the purpose of this guide, we will compare the hypothetical binding profile of this compound with two structural analogs: 4-Phenoxybutan-1-amine (lacking the methoxy group) and 4-(4-Methoxyphenoxy)butan-1-amine (with the methoxy group at the para-position). This comparison allows for an initial structure-activity relationship (SAR) analysis to understand the impact of the methoxy group's presence and position on target engagement.

Table 1: Comparative in vitro Binding Affinities (Ki, nM) of Phenoxybutan-1-amine Analogs

TargetThis compound (Hypothetical Data)4-Phenoxybutan-1-amine (Hypothetical Data)4-(4-Methoxyphenoxy)butan-1-amine (Hypothetical Data)
Serotonin Receptors
5-HT1A155025
5-HT2A150200180
5-HT2C350400380
Dopamine Receptors
D28001200950
D3500750600
Adrenergic Receptors
α1A> 10,000> 10,000> 10,000
α2A250030002800
β1> 10,000> 10,000> 10,000
Monoamine Transporters
SERT90015001100
DAT> 10,000> 10,000> 10,000
NET500060005500

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. It is intended to demonstrate how such data would be presented in a comparative analysis.

Experimental Protocols

The quantitative data presented above is typically generated through a series of well-established in vitro assays. The following are detailed methodologies for key experiments used in selectivity profiling.

Radioligand Binding Assays

Radioligand binding assays are a gold-standard method for determining the affinity of a compound for a specific receptor. These assays measure the displacement of a radioactively labeled ligand (radioligand) that is known to bind to the target receptor by the test compound.

Protocol for a Competitive Radioligand Binding Assay:

  • Membrane Preparation: Cell lines stably expressing the target receptor of interest (e.g., HEK293 cells expressing the human 5-HT1A receptor) are cultured and harvested. The cell pellets are homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to isolate the cell membranes containing the receptors. The final membrane preparation is resuspended in assay buffer and the protein concentration is determined.

  • Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains:

    • A fixed concentration of the appropriate radioligand (e.g., [3H]-8-OH-DPAT for the 5-HT1A receptor).

    • A fixed amount of the receptor-containing cell membranes.

    • A range of concentrations of the test compound (e.g., this compound).

    • Control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).

  • Incubation: The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

  • Harvesting: Following incubation, the contents of the wells are rapidly filtered through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is measured using a scintillation counter.

  • Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The IC50 value is then converted to a Ki (inhibition constant) value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays

While binding assays measure the affinity of a compound for a target, functional assays determine whether the compound acts as an agonist, antagonist, or inverse agonist at that target.

Protocol for a Gαi-coupled GPCR Functional Assay (e.g., 5-HT1A Receptor):

  • Cell Culture: A cell line stably expressing the Gαi-coupled receptor of interest (e.g., CHO-K1 cells expressing the human 5-HT1A receptor) is used. These cells are typically also engineered to express a reporter system, such as a cAMP-responsive element linked to a luciferase gene.

  • Assay Principle: Activation of a Gαi-coupled receptor leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.

  • Assay Procedure:

    • Cells are plated in a 96-well plate and incubated overnight.

    • The cell culture medium is replaced with assay buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation) and forskolin (to stimulate adenylyl cyclase and raise basal cAMP levels).

    • The test compound is added at various concentrations.

    • The plates are incubated for a specified period.

    • Following incubation, the cells are lysed, and the intracellular cAMP levels are measured using a commercially available kit (e.g., a competitive immunoassay or a bioluminescent assay).

  • Data Analysis: The data is plotted as the percentage of forskolin-stimulated cAMP levels versus the log of the compound concentration. For agonists, this will generate a dose-response curve from which the EC50 (effective concentration to produce 50% of the maximal response) and Emax (maximal effect) can be determined. For antagonists, the assay is run in the presence of a known agonist, and the ability of the test compound to shift the agonist's dose-response curve is measured to determine the pA2 (a measure of antagonist potency).

Visualizing Pathways and Workflows

Signaling Pathway for a Gαi-Coupled Receptor

G_alpha_i_pathway cluster_membrane Cell Membrane Agonist Agonist (e.g., Serotonin) Receptor Gαi-Coupled Receptor (e.g., 5-HT1A) Agonist->Receptor Binds G_protein Gαiβγ Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., neuronal inhibition) PKA->Cellular_Response Phosphorylates Targets selectivity_workflow cluster_primary Primary Screening cluster_secondary Secondary Screening cluster_tertiary Tertiary and Off-Target Screening cluster_data Data Analysis and Interpretation Primary_Binding Primary Target Binding Assay (e.g., Radioligand Binding) Selectivity_Panel Broad Selectivity Panel (Binding Assays) Primary_Binding->Selectivity_Panel Potent Hits Functional_Assays Functional Assays for Hits (Agonist/Antagonist Mode) Selectivity_Panel->Functional_Assays Selected Targets SAR_Analysis Structure-Activity Relationship (SAR) Analysis Selectivity_Panel->SAR_Analysis Off_Target_Panel Off-Target Liability Panel (e.g., hERG, CYP enzymes) Functional_Assays->Off_Target_Panel Confirmed Activity In_Cell_Assays Cellular Target Engagement Assays Off_Target_Panel->In_Cell_Assays In_Cell_Assays->SAR_Analysis Selectivity_Score Calculation of Selectivity Index SAR_Analysis->Selectivity_Score Compound Test Compound (this compound) Compound->Primary_Binding

References

Safety Operating Guide

Navigating the Disposal of 4-(2-Methoxyphenoxy)butan-1-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Core Principles of Chemical Waste Disposal

The disposal of any chemical waste, including 4-(2-Methoxyphenoxy)butan-1-amine, must adhere to local, state, and federal regulations. The fundamental principles involve proper identification, segregation, containment, and labeling of the waste before its final disposal by a licensed hazardous waste management company.

Step-by-Step Disposal Protocol

  • Personal Protective Equipment (PPE): Before handling the chemical for disposal, ensure appropriate PPE is worn, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Waste Identification and Segregation:

    • This compound should be treated as hazardous chemical waste.

    • It is crucial to segregate this waste from other chemical streams to prevent potentially hazardous reactions. Specifically, keep it separate from acids and oxidizing agents.[1]

  • Containment:

    • Collect the waste in a designated, leak-proof container that is compatible with amines and ethers. Glass bottles are often a suitable choice.

    • Ensure the container is clearly and accurately labeled as "Hazardous Waste" and includes the full chemical name: "this compound".

    • The container must be kept tightly sealed when not in use to prevent the release of vapors.[1]

  • Storage:

    • Store the waste container in a cool, dry, and well-ventilated area designated for hazardous waste.

    • The storage area should be away from heat sources, direct sunlight, and incompatible materials.[1]

    • Given the ether linkage, there is a potential for peroxide formation over time, especially if exposed to air and light.[2][3] It is good practice to date the waste container when the first waste is added.

  • Disposal Request:

    • Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.[1]

    • Do not attempt to dispose of this chemical down the drain or in regular trash.[4]

  • Spill Management:

    • In the event of a spill, evacuate the immediate area and ensure proper ventilation.

    • Use an appropriate absorbent material, such as vermiculite or sand, to contain the spill.

    • The contaminated absorbent material and any cleaning supplies must be collected and disposed of as hazardous waste following the same procedures outlined above.[2][5]

Quantitative Data for Structurally Similar Compounds

Due to the lack of a specific SDS for this compound, the following table summarizes general guidelines and threshold considerations for the disposal of similar amine and ether compounds. These values are illustrative and may not be directly applicable; always consult your institution's specific waste management policies.

ParameterGuideline/ThresholdRationale
pH Range for Neutralization N/A for this compoundDirect neutralization is not recommended as a primary disposal method without specific protocols.
Sewer Disposal Limit Not RecommendedAmines can have strong odors and potential aquatic toxicity; ethers are flammable.
Ether Storage Time Limit Date upon opening; dispose within 6-12 monthsTo prevent the formation of explosive peroxides.[2]
Small Quantity Evaporation Not RecommendedWhile sometimes practiced for volatile solvents, it is not a recommended general disposal method.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have this compound Waste is_spill Is it a spill? start->is_spill spill_procedure Follow Spill Management Protocol: 1. Evacuate and Ventilate 2. Contain with Absorbent 3. Collect Contaminated Material is_spill->spill_procedure Yes collect_waste Collect Waste in a Labeled, Compatible Container is_spill->collect_waste No spill_procedure->collect_waste segregate Segregate from Incompatible Chemicals (e.g., Acids, Oxidizers) collect_waste->segregate store Store in a Cool, Dry, Ventilated Hazardous Waste Area segregate->store contact_ehs Contact EHS or Licensed Hazardous Waste Contractor for Disposal store->contact_ehs end End: Proper Disposal contact_ehs->end

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-Methoxyphenoxy)butan-1-amine
Reactant of Route 2
Reactant of Route 2
4-(2-Methoxyphenoxy)butan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.